Desmethyl-YM-298198 hydrochloride
Description
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Properties
IUPAC Name |
7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS.ClH/c1-11-16(17(23)21(2)13-6-4-3-5-7-13)24-18-20-14-9-8-12(19)10-15(14)22(11)18;/h8-10,13H,3-7,19H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTJVUVCSUWZTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC3=C(N12)C=C(C=C3)N)C(=O)N(C)C4CCCCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662765 | |
| Record name | 6-Amino-N-cyclohexyl-N,3-dimethyl[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
748758-45-4 | |
| Record name | 6-Amino-N-cyclohexyl-N,3-dimethyl[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Desmethyl-YM-298198 Hydrochloride: A Technical Guide to its Mechanism of Action as a Selective mGluR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethyl-YM-298198 hydrochloride is a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways. As a derivative of the well-characterized mGluR1 antagonist YM-298198, its pharmacological profile is largely comparable. This guide is intended to serve as a technical resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction
Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability. Among the eight subtypes, mGluR1 is predominantly expressed in the postsynaptic terminals of the central nervous system, particularly in the cerebellum, hippocampus, and thalamus. Its activation by the neurotransmitter glutamate initiates a signaling cascade that has been implicated in various physiological processes, including learning, memory, and motor control. Dysregulation of mGluR1 signaling is associated with several neurological and psychiatric disorders, making it a significant target for therapeutic intervention.
This compound has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of mGluR1. It acts as a high-affinity, selective, and non-competitive antagonist, offering a distinct advantage over competitive antagonists by not competing with the endogenous ligand, glutamate, for the orthosteric binding site. This technical guide delves into the core mechanism of action of this compound, presenting its pharmacological properties and the experimental basis for its characterization.
Core Mechanism of Action: Non-Competitive Antagonism of mGluR1
This compound exerts its inhibitory effect on mGluR1 through a non-competitive mechanism. This means it binds to an allosteric site on the receptor, a location distinct from the glutamate binding site in the Venus flytrap domain. By binding to this allosteric site, the antagonist induces a conformational change in the receptor that prevents its activation, even when glutamate is bound to the orthosteric site. This mode of action results in a reduction of the maximal response to an agonist without affecting the agonist's binding affinity.
The primary consequence of this compound's binding to mGluR1 is the inhibition of the downstream signaling pathway. MGluR1 is coupled to the Gq alpha subunit of the heterotrimeric G protein. Upon agonist-induced activation, Gq activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This compound effectively blocks this entire cascade by preventing the initial G protein activation.
Signaling Pathway Diagram
Quantitative Pharmacological Data
The potency of this compound as an mGluR1 antagonist has been determined through various in vitro assays. The data presented below is primarily based on studies of its parent compound, YM-298198, which demonstrates a nearly identical pharmacological profile.
| Parameter | Value | Receptor/System | Assay Type |
| IC50 | 16 nM | Rat mGluR1 | Inhibition of glutamate-induced inositol phosphate (B84403) production[1][2] |
| Selectivity | No significant activity at mGluR2, mGluR3, mGluR4a, mGluR5, mGluR6, or mGluR7b up to 10 µM | Various mGluR subtypes | Functional Assays |
Experimental Protocols
The following sections describe representative methodologies for the key experiments used to characterize the mechanism of action of mGluR1 antagonists like this compound.
Radioligand Binding Assay (Competitive)
This assay is employed to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the mGluR1 receptor.
Materials:
-
Membrane preparations from cells expressing recombinant rat mGluR1.
-
Radiolabeled mGluR1 antagonist (e.g., [³H]YM-298198).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubate the mGluR1-expressing cell membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of this compound.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled mGluR1 antagonist.
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated and converted to a Ki value using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the consequence of receptor activation or inhibition by quantifying the production of the second messenger, inositol phosphate.
Objective: To determine the IC₅₀ value of this compound for the inhibition of agonist-induced IP accumulation.
Materials:
-
HEK293 cells stably expressing rat mGluR1.
-
[³H]myo-inositol.
-
Agonist (e.g., glutamate or quisqualate).
-
This compound at various concentrations.
-
Lithium chloride (LiCl) solution (to inhibit IP degradation).
-
Dowex anion-exchange resin.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Culture mGluR1-expressing HEK293 cells in a medium containing [³H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pool.
-
Pre-incubate the cells with varying concentrations of this compound in a buffer containing LiCl.
-
Stimulate the cells with a fixed concentration of an mGluR1 agonist (e.g., glutamate).
-
Terminate the reaction by adding an acid (e.g., perchloric acid).
-
Neutralize the cell lysates and isolate the total inositol phosphates using anion-exchange chromatography (Dowex resin).
-
Elute the [³H]inositol phosphates and quantify the radioactivity using a scintillation counter.
-
The IC₅₀ value is determined by plotting the inhibition of agonist-stimulated IP accumulation against the concentration of this compound.
Conclusion
This compound is a highly potent and selective non-competitive antagonist of the mGluR1 receptor. Its mechanism of action, characterized by allosteric inhibition of the Gq-coupled signaling cascade, makes it an invaluable tool for dissecting the roles of mGluR1 in health and disease. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers utilizing this compound in their studies. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound will be crucial for its potential translation into therapeutic applications for a range of neurological disorders.
References
An In-depth Technical Guide to Desmethyl-YM-298198 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethyl-YM-298198 hydrochloride is a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). As a derivative of the well-characterized mGluR1 antagonist YM-298198, this compound serves as a critical tool in pharmacological research to investigate the physiological and pathological roles of mGluR1 signaling. This guide provides a comprehensive overview of its chemical properties, mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its application in research, tailored for a scientific audience.
Chemical Properties and Identification
This compound is a synthetic, solid compound often used in preclinical research settings. Its key identifying characteristics are summarized below.
| Property | Value | Reference |
| Chemical Name | 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride | |
| Synonyms | Desmethyl YM298198 HCl | |
| Molecular Formula | C₁₇H₂₀N₄OS·HCl | |
| Molecular Weight | 364.89 g/mol | |
| CAS Number | 1177767-57-5 | |
| Appearance | Solid | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in DMSO to 50 mM |
Pharmacology and Mechanism of Action
Desmethyl-YM-298198 is a high-affinity, selective, and non-competitive antagonist for the mGluR1 receptor.[1][2][3]
-
Receptor Target: Metabotropic Glutamate Receptor 1 (mGluR1)
-
Action: Non-competitive Antagonist (Negative Allosteric Modulator)
-
Mechanism: Unlike competitive antagonists that bind to the glutamate orthosteric site, non-competitive antagonists like Desmethyl-YM-298198 bind to an allosteric site within the transmembrane domain of the receptor. This binding event induces a conformational change that prevents receptor activation, even when the endogenous agonist (glutamate) is bound to its site. This mode of action provides high selectivity and can modulate signaling without directly competing with the natural ligand.
The potency of Desmethyl-YM-298198 has been characterized in functional assays.
| Parameter | Value | Description | Reference |
| IC₅₀ | 16 nM | The half-maximal inhibitory concentration in functional assays of mGluR1. | [1][2][3] |
Core Signaling Pathway
mGluR1 is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins.[4][5] Its activation initiates a canonical signaling cascade involving phospholipase C, leading to intracellular calcium mobilization, which is a hallmark of its function.[4][5][6][7] Desmethyl-YM-298198 inhibits this entire downstream cascade by preventing the initial receptor activation.
Experimental Protocols
A primary method for quantifying the activity of mGluR1 modulators like Desmethyl-YM-298198 is the calcium mobilization assay . This assay measures the release of calcium from intracellular stores following receptor activation.[8][9]
This protocol is designed to determine the IC₅₀ of Desmethyl-YM-298198 by measuring its ability to inhibit agonist-induced intracellular calcium flux.
1. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ humidified incubator.
-
Transfection: Co-transfect HEK293 cells with an expression vector for human mGluR1 and a promiscuous G-protein subunit (e.g., Gα₁₆).[10] Gα₁₆ is often used to force the GPCR signaling through the Gαq/PLC/calcium pathway, ensuring a robust and detectable signal regardless of the receptor's native coupling preference.[11] Perform transfection using a suitable lipid-based reagent according to the manufacturer's protocol. Plate cells in 96-well or 384-well black, clear-bottom plates. Allow 24-48 hours for receptor expression.
2. Compound Preparation:
-
Agonist: Prepare a stock solution of a known mGluR1 agonist (e.g., Glutamate or DHPG) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Prepare a series of dilutions to create a concentration-response curve.
-
Antagonist: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 0.1% to avoid solvent effects.
3. Calcium Dye Loading:
-
Reagent: Use a cell-permeable fluorescent calcium indicator dye such as Fluo-4 AM.[10]
-
Procedure: Prepare a loading buffer containing Fluo-4 AM and an anion-exchange inhibitor (e.g., probenecid) to prevent dye leakage from the cells.
-
Remove culture medium from the cells and add the dye loading buffer.
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark to allow for de-esterification of the dye.
4. Assay Execution and Data Acquisition:
-
Instrumentation: Use a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of automated liquid handling and kinetic fluorescence reading.[8][10] Set the excitation wavelength to ~488 nm and the emission wavelength to ~525 nm for Fluo-4.[10]
-
Protocol:
-
Place the cell plate in the instrument.
-
Add varying concentrations of Desmethyl-YM-298198 (the antagonist) to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptor.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add a fixed concentration of the mGluR1 agonist (typically an EC₈₀ concentration to ensure a robust signal) to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes. The agonist will induce a rapid increase in intracellular calcium, leading to a sharp rise in fluorescence.
-
5. Data Analysis:
-
Calculate the peak fluorescence response for each well after agonist addition.
-
Normalize the data: Set the response in the absence of antagonist (agonist only) as 100% activation and the response in the absence of agonist (buffer only) as 0% activation.
-
Plot the normalized response as a function of the logarithm of the antagonist (Desmethyl-YM-298198) concentration.
-
Fit the resulting concentration-response curve using a four-parameter logistic equation to determine the IC₅₀ value.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the calcium mobilization assay used to characterize Desmethyl-YM-298198.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | mGluR | 1177767-57-5 | Invivochem [invivochem.com]
- 4. mGluR1/TRPC3-mediated Synaptic Transmission and Calcium Signaling in Mammalian Central Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptor-Mediated Cell Signaling Pathways Are Altered in a Mouse Model of Huntington's Disease | Journal of Neuroscience [jneurosci.org]
- 6. Group 1 Metabotropic Glutamate Receptors in Neurological and Psychiatric Diseases: Mechanisms and Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Signaling Mechanism from Gαq-Protein-Coupled Metabotropic Glutamate Receptors to Gene Expression: Role of the c-Jun N-Terminal Kinase Pathway | Journal of Neuroscience [jneurosci.org]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Metabotropic glutamate receptor 1-mediated calcium mobilization in the neonatal hippocampal marginal zone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
The mGluR1 Antagonist Desmethyl-YM-298198 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl-YM-298198 hydrochloride is a chemical derivative of YM-298198, a potent, selective, and non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). While this compound is commercially available and listed by some suppliers with an IC50 value of 16 nM, a review of the primary scientific literature indicates that this value originates from studies on the parent compound, YM-298198. The pivotal study by Kohara et al. (2005) attributes this antagonist activity to YM-298198.[1] As of this writing, no dedicated studies in the peer-reviewed literature appear to have been published that specifically characterize the mGluR1 antagonist activity of this compound.
This guide will focus on the well-documented mGluR1 antagonist activity of the parent compound, YM-298198, as this is the basis for the purported activity of its desmethyl derivative. We will provide a comprehensive overview of its quantitative data, the experimental protocols used for its characterization, and the underlying signaling pathways.
Core Compound: YM-298198 Hydrochloride
YM-298198 is a high-affinity, selective, and orally active non-competitive antagonist of mGluR1.[1] It interacts with an allosteric binding site within the 7-transmembrane domain of the receptor.[2] This mechanism allows it to inhibit receptor function without competing with the endogenous ligand, glutamate.
Quantitative Data for YM-298198
The following table summarizes the key quantitative metrics for the mGluR1 antagonist activity of YM-298198 hydrochloride.
| Parameter | Value | Cell Line/Tissue | Assay Type | Reference |
| IC50 | 16 nM | mGluR1-NIH3T3 cells | Glutamate-induced inositol (B14025) phosphate (B84403) production | [1] |
| Ki | 19 nM | Rat mGluR1-NIH membranes | Radioligand binding assay | [1] |
| Selectivity | >10 µM | Various cell lines expressing mGluR2, 3, 4a, 6, or 7b | Functional assays | [1] |
Signaling Pathways and Mechanism of Action
mGluR1 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, primarily couples to the Gαq/11 subunit. This initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key second messenger. YM-298198, as a non-competitive antagonist, binds to an allosteric site on the mGluR1 receptor, preventing the conformational change necessary for G-protein activation, thereby inhibiting this downstream signaling cascade.
Experimental Protocols
The characterization of mGluR1 antagonists like YM-298198 typically involves two key types of in vitro experiments: radioligand binding assays to determine binding affinity (Ki) and functional assays to measure the inhibition of glutamate-induced cellular responses (IC50).
Radioligand Binding Assay
This assay quantifies the affinity of a compound for the receptor by measuring its ability to displace a radiolabeled ligand. For mGluR1, a common radioligand is [3H]R214127, another non-competitive antagonist that shares a binding site with YM-298198.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the mGluR1 receptor (e.g., NIH3T3 or CHO cells).
-
Harvest the cells and homogenize them in a buffered solution.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration.
-
-
Binding Reaction:
-
In a multi-well plate, add the cell membrane preparation, a fixed concentration of the radioligand (e.g., [3H]R214127), and varying concentrations of the test compound (YM-298198).
-
To determine non-specific binding, a parallel set of reactions is prepared in the presence of a high concentration of a non-radiolabeled antagonist.
-
Incubate the mixture to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Functional Assay: Inositol Phosphate (IP) Accumulation
This assay measures the functional consequence of mGluR1 activation by quantifying the accumulation of inositol phosphates, a downstream product of the PLC signaling pathway.
Methodology:
-
Cell Culture and Labeling:
-
Plate mGluR1-expressing cells (e.g., mGluR1-NIH3T3) in multi-well plates.
-
Label the cells by incubating them overnight with [3H]myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol.
-
-
Antagonist and Agonist Treatment:
-
Wash the cells to remove excess [3H]myo-inositol and pre-incubate them in a buffer containing lithium chloride (LiCl), which inhibits the breakdown of inositol phosphates.
-
Add varying concentrations of the antagonist (YM-298198) and incubate for a defined period.
-
Stimulate the cells with a fixed concentration of glutamate (agonist) to activate the mGluR1 receptors.
-
-
Extraction and Quantification:
-
Stop the reaction by adding a cold acid solution (e.g., perchloric acid).
-
Separate the accumulated [3H]inositol phosphates from the free [3H]myo-inositol using anion-exchange chromatography columns.
-
Elute the [3H]inositol phosphates and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [3H]inositol phosphate accumulation against the concentration of the antagonist.
-
Fit the data to a dose-response curve to determine the IC50 value, representing the concentration of the antagonist that causes 50% inhibition of the glutamate-induced response.
-
Conclusion
While this compound is available as a research chemical, its mGluR1 antagonist activity has not been independently verified in the primary scientific literature. The pharmacological data frequently associated with it belongs to its parent compound, YM-298198. YM-298198 is a well-characterized, potent, and selective non-competitive mGluR1 antagonist with nanomolar affinity and inhibitory concentrations. The experimental protocols outlined in this guide, including radioligand binding and functional inositol phosphate accumulation assays, represent the standard methodologies for evaluating the activity of such compounds. Researchers investigating this compound should consider performing these characterizations to establish its specific activity and confirm if it retains the pharmacological profile of its parent compound.
References
Desmethyl-YM-298198 Hydrochloride: An In-depth Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of Desmethyl-YM-298198 hydrochloride, a potent and selective antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). This document is intended for researchers, scientists, and drug development professionals engaged in neuroscience research and the development of novel therapeutics targeting glutamatergic signaling pathways.
Chemical Structure and Properties
This compound is a derivative of the known mGluR1 antagonist, YM-298198. Its chemical identity and key physicochemical properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride[1] |
| CAS Number | 1177767-57-5[1][2] |
| PubChem CID | 16759180[1] |
| Molecular Formula | C₁₇H₂₁ClN₄OS[1] |
| Molecular Weight | 364.9 g/mol [1][2] |
| Canonical SMILES | CC1=C(SC2=NC3=C(N12)C=C(C=C3)N)C(=O)NC4CCCCC4.Cl[1] |
| InChI Key | SWKZWXJQIDXGLX-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Physical Form | Solid[1] |
| Purity | >98%[2] |
| Solubility | Soluble in DMSO to 50 mM[1][2] |
| Storage | Desiccate at room temperature[2] |
Pharmacological Profile
This compound is a high-affinity, selective, and non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). Its primary mechanism of action is to allosterically modulate the receptor, thereby inhibiting its response to glutamate.
Table 3: Pharmacological Data for Desmethyl-YM-298198
| Parameter | Value | Receptor | Assay Type |
| IC₅₀ | 16 nM | mGluR1 | Inhibition of glutamate-induced inositol (B14025) phosphate (B84403) production |
Note: The IC₅₀ value is for the parent compound YM-298198, as detailed in the foundational study by Kohara et al. (2005). Desmethyl-YM-298198 is expected to have a similar pharmacological profile.
Signaling Pathway
As an antagonist of mGluR1, this compound modulates a key signaling pathway in the central nervous system. mGluR1 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a cascade of intracellular events. The canonical pathway involves the activation of a Gq/11 G-protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺) stores. DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC). This compound, by binding to an allosteric site on mGluR1, prevents this signaling cascade from being initiated by glutamate.
Caption: mGluR1 Signaling Pathway and Point of Inhibition by Desmethyl-YM-298198.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound, adapted from the foundational research on its parent compound, YM-298198.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound to the mGluR1 receptor.
Caption: Experimental Workflow for a Radioligand Binding Assay.
Detailed Steps:
-
Membrane Preparation: Homogenize cells or tissues expressing mGluR1 in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a crude membrane fraction by differential centrifugation.
-
Reaction Mixture: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]YM-298198 (the radiolabeled form of the parent compound), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the reaction mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the glutamate-induced increase in intracellular calcium in cells expressing mGluR1.
Caption: Experimental Workflow for an Intracellular Calcium Mobilization Assay.
Detailed Steps:
-
Cell Culture: Plate cells stably expressing mGluR1 in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with a suitable assay buffer and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for approximately one hour.
-
Compound Addition: Wash the cells to remove excess dye and then add varying concentrations of this compound to the wells.
-
Agonist Stimulation: After a pre-incubation period with the antagonist, stimulate the cells by adding a fixed concentration of glutamate.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader capable of kinetic reads.
-
Data Analysis: The increase in fluorescence upon glutamate stimulation corresponds to an increase in intracellular calcium. The inhibitory effect of this compound is determined by the reduction in this fluorescence signal. Plot the percentage of inhibition against the antagonist concentration to calculate the IC₅₀ value.
Conclusion
This compound is a valuable research tool for investigating the role of mGluR1 in various physiological and pathological processes. Its high affinity, selectivity, and non-competitive mechanism of action make it a precise probe for studying the intricacies of glutamatergic signaling. The experimental protocols provided in this guide offer a starting point for researchers to further characterize the pharmacological effects of this compound and explore its therapeutic potential.
References
- 1. Radioligand binding properties and pharmacological characterization of 6-amino-N-cyclohexyl-N,3-dimethylthiazolo[3,2-a]benzimidazole-2-carboxamide (YM-298198), a high-affinity, selective, and noncompetitive antagonist of metabotropic glutamate receptor type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [<sup>3</sup>H]YM298198 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
An In-Depth Technical Guide to Desmethyl-YM-298198 Hydrochloride: A Non-Competitive mGluR1 Antagonist
CAS Number: 1177767-57-5
Disclaimer: Desmethyl-YM-298198 hydrochloride is a derivative of the well-characterized mGluR1 antagonist, YM-298198.[1][2] Publicly available pharmacological data for this compound is limited. Consequently, this guide is substantially based on the pharmacological profile of its parent compound, YM-298198, and representative methodologies for non-competitive mGluR1 antagonists. The data presented for YM-298198 is intended to be representative of the expected activity of this compound.
Core Compound Properties
This compound is a derivative of YM-298198, a potent, selective, and non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2][3] As a non-competitive antagonist, it is expected to bind to an allosteric site on the mGluR1 receptor, thereby inhibiting its activation by the endogenous ligand, glutamate.
| Property | Data | Reference |
| Chemical Name | 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride | [1] |
| Molecular Formula | C₁₇H₂₀N₄OS·HCl | [2] |
| Molecular Weight | 364.89 g/mol | [2] |
| Purity | ≥98% | [2] |
| Solubility | Soluble to 50 mM in DMSO | [2] |
| Storage | Desiccate at room temperature | [2] |
Pharmacological Data (Based on Parent Compound YM-298198)
The following data for the parent compound, YM-298198, illustrates the expected pharmacological profile of a high-affinity, non-competitive mGluR1 antagonist.
| Parameter | Value (YM-298198) | Assay Conditions |
| Binding Affinity (Ki) | 19 nM | Radioligand binding assay using rat mGluR1-expressing NIH3T3 cell membranes. |
| Functional Inhibition (IC₅₀) | 16 nM | Inhibition of glutamate-induced inositol (B14025) phosphate (B84403) production in mGluR1-expressing NIH3T3 cells. |
| Selectivity | > 10 µM | No agonistic or antagonistic activity observed at mGluR2, 3, 4a, 6, or 7b. |
Signaling Pathways
As a non-competitive antagonist of mGluR1, this compound is expected to inhibit the canonical Gq-coupled signaling pathway. Upon activation by glutamate, mGluR1 typically stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By binding to an allosteric site, the antagonist prevents this cascade.
Experimental Protocols
The following are representative protocols for characterizing a non-competitive mGluR1 antagonist.
Protocol 1: Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the inhibition of glutamate-induced IP production, a direct downstream effect of mGluR1 activation.
1. Cell Culture and Labeling:
-
Culture HEK293 or CHO cells stably expressing human or rat mGluR1 in 96-well plates.
-
Incubate the cells overnight with myo-[³H]inositol (e.g., 0.5-1.0 µCi/well) in inositol-free medium to allow for its incorporation into membrane phosphoinositides.
2. Assay Procedure:
-
Wash the cells twice with a suitable buffer (e.g., HBSS or Locke's buffer).
-
Pre-incubate the cells for 15-30 minutes at 37°C in buffer containing LiCl (typically 10-20 mM). LiCl inhibits inositol monophosphatase, allowing for the accumulation of IP metabolites.
-
Add varying concentrations of this compound (or vehicle control) and incubate for a further 15-30 minutes.
-
Stimulate the cells by adding a sub-maximal concentration (EC₈₀) of glutamate and incubate for 30-60 minutes at 37°C.
3. Extraction and Quantification:
-
Terminate the reaction by aspirating the buffer and adding ice-cold 0.1 M HCl.
-
Extract the inositol phosphates and separate them from free myo-[³H]inositol using anion-exchange chromatography (e.g., Dowex AG 1-X8 columns).
-
Quantify the accumulated [³H]-inositol phosphates using a liquid scintillation counter.
-
Calculate the IC₅₀ value by plotting the inhibition of glutamate-stimulated IP accumulation against the concentration of the antagonist.
Protocol 2: Calcium Mobilization Assay
This assay measures the inhibition of glutamate-induced intracellular calcium release, a rapid downstream event of mGluR1 activation.
1. Cell Preparation and Dye Loading:
-
Plate mGluR1-expressing cells in a 96- or 384-well black, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer for 30-60 minutes at 37°C, according to the dye manufacturer's instructions.
-
Wash the cells to remove excess dye.
2. Compound Addition and Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add varying concentrations of this compound to the wells and incubate for a specified period (e.g., 5-30 minutes).
-
Establish a baseline fluorescence reading.
-
Add a sub-maximal (EC₈₀) concentration of glutamate to stimulate the cells.
-
Immediately measure the change in fluorescence intensity over time.
3. Data Analysis:
-
The peak fluorescence response is typically used for analysis.
-
Calculate the percentage of inhibition of the glutamate-induced calcium response for each concentration of the antagonist.
-
Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal model.
References
An In-depth Technical Guide to Desmethyl-YM-298198 Hydrochloride: A Selective mGluR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Desmethyl-YM-298198 hydrochloride, a potent and selective noncompetitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). As a derivative of the well-characterized compound YM-298198, this molecule holds significant interest for researchers investigating the role of mGluR1 in various physiological and pathological processes. This document details its pharmacological profile, presents key quantitative data in a structured format, outlines detailed experimental protocols for its characterization, and visualizes the associated mGluR1 signaling pathway.
Introduction
Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that play a crucial modulatory role in synaptic transmission and neuronal excitability throughout the central nervous system. Among the eight subtypes, mGluR1 is a member of the Group I mGluRs, which are coupled to Gq/G11 proteins and activate the phospholipase C (PLC) signaling cascade.[1][2] Dysregulation of mGluR1 signaling has been implicated in a range of neurological and psychiatric disorders, making it a key target for therapeutic intervention.
This compound is a derivative of YM-298198, a high-affinity, selective, and noncompetitive antagonist of mGluR1.[3][4] This guide serves as a technical resource for researchers working with or considering the use of this compound in their studies.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride | [3] |
| Molecular Formula | C₁₇H₂₀N₄OS·HCl | [3] |
| Molecular Weight | 364.89 g/mol | [3] |
| Purity | ≥98% (HPLC) | [3] |
| CAS Number | 1177767-57-5 | [5] |
| Solubility | Soluble in DMSO to 50 mM | [5] |
Pharmacological Profile
This compound is a high-affinity and selective noncompetitive antagonist of mGluR1. It acts at an allosteric site on the receptor, distinct from the glutamate binding site.
Quantitative Pharmacological Data
The following table summarizes the key pharmacological parameters for this compound and its parent compound, YM-298198.
| Compound | Parameter | Value | Species/System | Reference |
| This compound | IC₅₀ | 16 nM | Not specified | [6][7] |
| YM-298198 | IC₅₀ | 16 nM | Human mGluR1a expressed in NIH3T3 cells | [8] |
| IC₅₀ | 24 nM | Rat cerebellar slices | [9] | |
| Kᵢ | 19 nM | Rat cortical membranes | [2] |
Note: The IC₅₀ value for this compound is frequently cited by commercial suppliers as 16 nM. However, the primary research article originally reporting this specific value has not been identified in the current search. It is noteworthy that this value is identical to the IC₅₀ reported for the parent compound, YM-298198, against human mGluR1a.[8]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize mGluR1 antagonists like this compound.
Radioligand Binding Assay (Competitive)
This protocol is adapted from methodologies used for characterizing mGluR1 antagonists.[8]
Objective: To determine the binding affinity (Kᵢ) of this compound for the mGluR1 receptor.
Materials:
-
Membrane preparations from cells expressing mGluR1 (e.g., CHO or HEK293 cells) or from rat brain tissue.
-
Radioligand: [³H]YM-298198 or another suitable mGluR1 allosteric antagonist radioligand.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a non-radiolabeled mGluR1 antagonist (e.g., YM-298198).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A range of concentrations of this compound (test compound).
-
A fixed concentration of the radioligand (typically at or near its Kₔ value).
-
Membrane preparation (typically 20-50 µg of protein).
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Functional Assay: Measurement of Inositol (B14025) Phosphate (IP) Production
This protocol is based on standard methods for assessing Gq-coupled receptor activity.[8]
Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting agonist-induced IP production.
Materials:
-
Cells stably expressing mGluR1 (e.g., NIH3T3 or CHO cells).
-
[³H]myo-inositol.
-
Agonist: Glutamate or a specific Group I mGluR agonist (e.g., DHPG).
-
Stimulation buffer containing LiCl (e.g., 10 mM) to inhibit inositol monophosphatases.
-
Dowex anion-exchange resin.
-
Scintillation cocktail and counter.
Procedure:
-
Cell Culture and Labeling: Plate the mGluR1-expressing cells in multi-well plates. Incubate the cells with medium containing [³H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate them with a buffer containing various concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add the mGluR1 agonist (at a concentration that elicits a submaximal response, e.g., EC₈₀) to the wells and incubate for a further period (e.g., 30-60 minutes) in the presence of LiCl.
-
Extraction: Terminate the reaction by adding a lysis buffer (e.g., perchloric acid).
-
Purification of IPs: Neutralize the cell lysates and apply them to Dowex anion-exchange columns. Wash the columns to remove free [³H]myo-inositol. Elute the total [³H]inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate/0.1 M formic acid).
-
Counting: Add the eluate to scintillation vials with scintillation cocktail and measure the radioactivity.
-
Data Analysis:
-
Plot the amount of [³H]IPs produced against the logarithm of the antagonist concentration.
-
Perform a non-linear regression analysis to determine the IC₅₀ value of this compound.
-
Signaling Pathways and Visualizations
mGluR1 Signaling Pathway
Group I mGluRs, including mGluR1, are canonically coupled to the Gq/G11 family of G proteins.[2] Upon activation by glutamate, the receptor undergoes a conformational change, leading to the activation of Gq/G11. The activated Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[10] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[11] DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC).[1] Downstream of this primary cascade, mGluR1 activation can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathways.[12]
Caption: Canonical mGluR1 signaling cascade and the inhibitory action of Desmethyl-YM-298198.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for determining binding affinity using a competitive radioligand binding assay.
Conclusion
This compound is a valuable pharmacological tool for the investigation of mGluR1 function. Its high potency and selectivity make it suitable for a variety of in vitro and potentially in vivo studies. This guide provides a foundational resource for researchers, offering key data, detailed experimental protocols, and a clear visualization of the relevant signaling pathway. Further research to definitively establish the in vitro and in vivo pharmacological profile of this compound, particularly in direct comparison with its parent compound, will be beneficial for the scientific community.
Disclaimer: The experimental protocols provided are for guidance only and may require optimization for specific laboratory conditions and experimental goals.
References
- 1. researchgate.net [researchgate.net]
- 2. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and specific action of the mGlu1 antagonists YM-298198 and JNJ16259685 on synaptic transmission in rat cerebellar slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Networks Associated with Native Metabotropic Glutamate 1 Receptors (mGlu1) in the Mouse Cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomic analysis reveals novel binding partners of metabotropic glutamate receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Pharmacological effects of the metabotropic glutamate receptor 1 antagonist compared with those of the metabotropic glutamate receptor 5 antagonist and metabotropic glutamate receptor 2/3 agonist in rodents: detailed investigations with a selective allosteric metabotropic glutamate receptor 1 antagonist, FTIDC [4-[1-(2-fluoropyridine-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-isopropyl-N-methyl-3,6-dihydropyridine-1(2H)-carboxamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. mGluR1/TRPC3-mediated Synaptic Transmission and Calcium Signaling in Mammalian Central Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biophysics-reports.org [biophysics-reports.org]
- 12. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Desmethyl-YM-298198 Hydrochloride in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl-YM-298198 hydrochloride is a potent, selective, and non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). As a derivative of the well-characterized mGluR1 antagonist YM-298198, this compound serves as a critical tool for investigating the physiological and pathological roles of mGluR1 in the central nervous system. Its high affinity and selectivity make it an invaluable pharmacological probe for dissecting the intricate signaling pathways governed by mGluR1 and for exploring its therapeutic potential in a range of neurological and psychiatric disorders. This guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and its application in neurological disorder research.
Core Compound Profile
This compound, also known as 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride, is a synthetic, water-soluble molecule. It acts as a negative allosteric modulator (NAM) of the mGluR1 receptor.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₁ClN₄OS | [1] |
| Molecular Weight | 364.9 Da | [1] |
| Purity | >99% | [1] |
| Solubility | Soluble in DMSO to 50 mM | [1] |
| CAS Number | 1177767-57-5 | [1] |
Mechanism of Action and Pharmacology
This compound exerts its effects by binding to an allosteric site on the mGluR1, distinct from the glutamate binding site. This non-competitive antagonism allows for the modulation of receptor activity without competing with the endogenous ligand.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for the parent compound, YM-298198, which is expected to have a similar pharmacological profile to its desmethyl derivative.
Table 2: Quantitative Pharmacological Data for YM-298198
| Parameter | Value | Cell/Tissue System | Reference |
| IC₅₀ | 16 nM | Glutamate-induced inositol (B14025) phosphate (B84403) production in mGluR1-NIH3T3 cells | [2][3] |
| Kᵢ | 19 nM | Rat mGluR1-NIH membranes | [4] |
| Selectivity | >10 µM (IC₅₀) | mGluR2, 3, 4a, 5, 6, 7b and ionotropic receptors | [5] |
mGluR1 Signaling Pathway
Metabotropic glutamate receptor 1 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, primarily couples to Gαq/11 proteins. This initiates a canonical signaling cascade involving the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is integral to numerous neuronal processes, including synaptic plasticity, and its dysregulation is implicated in various neurological disorders.[6][7]
Caption: Canonical mGluR1 signaling pathway and the inhibitory action of this compound.
Role in Neurological Disorder Research
The mGluR1 receptor is implicated in the pathophysiology of several neurological and psychiatric disorders, making this compound a valuable tool for preclinical research in these areas.
-
Alzheimer's Disease: Dysregulation of glutamatergic signaling is a hallmark of Alzheimer's disease. Antagonists of mGluR1/5 have demonstrated neuroprotective effects in transgenic mouse models of the disease.[6][8]
-
Parkinson's Disease: While mGluR5 has been a primary focus, the broader role of group I mGluRs in modulating basal ganglia circuitry suggests that mGluR1 antagonism could also be a relevant therapeutic strategy.[8]
-
Huntington's Disease: This neurodegenerative disorder is linked to excitotoxicity, and modulation of mGluR signaling is being explored as a neuroprotective approach.[1]
-
Neuropathic Pain: mGluR1 antagonists have shown analgesic effects in animal models of neuropathic and inflammatory pain, suggesting a role for mGluR1 in the central sensitization of pain pathways.[5][9]
-
Addiction: Studies have shown that mGluR1 antagonists can impair cocaine-induced conditioned place preference, indicating a role for this receptor in the rewarding effects of drugs of abuse.[10]
Experimental Protocols
The following sections detail generalized protocols for key experiments used to characterize mGluR1 antagonists like this compound.
Synthesis of this compound
A specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature, likely due to its proprietary nature. However, based on the synthesis of structurally similar 2-aminothiazole (B372263) carboxamide derivatives, a general synthetic route can be proposed. This would likely involve the multi-step synthesis of the thiazolo[3,2-a]benzimidazole core, followed by amidation with cyclohexylamine. The final step would involve salt formation with hydrochloric acid.
Caption: A generalized, hypothetical workflow for the synthesis of this compound.
In Vitro Characterization
This assay is used to determine the binding affinity (Kᵢ) of this compound for the mGluR1 receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human or rat mGluR1 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Utilize a radiolabeled mGluR1 antagonist, such as [³H]YM-298198.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a non-labeled mGluR1 antagonist.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and then determine the Kᵢ value using the Cheng-Prusoff equation.
This functional assay measures the ability of this compound to inhibit mGluR1-mediated signaling (IC₅₀).
Protocol:
-
Cell Culture: Culture cells expressing mGluR1 (e.g., NIH3T3 or CHO cells) in 96-well plates.
-
Labeling: Label the cells overnight with [³H]myo-inositol.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Stimulate the cells with a glutamate agonist (e.g., quisqualate or glutamate) in the presence of LiCl (which prevents the degradation of inositol monophosphate).
-
Extraction: Lyse the cells and extract the inositol phosphates.
-
Separation: Separate the inositol phosphates from other cellular components using anion-exchange chromatography.
-
Quantification: Measure the amount of [³H]inositol phosphates using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value by plotting the inhibition of agonist-stimulated inositol phosphate accumulation against the concentration of this compound.
References
- 1. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Knockdown of spinal metabotropic glutamate receptor 1 (mGluR1) alleviates pain and restores opioid efficacy after nerve injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabotropic Glutamate Receptor Subtypes 1 and 5 Are Activators of Extracellular Signal-Regulated Kinase Signaling Required for Inflammatory Pain in Mice | Journal of Neuroscience [jneurosci.org]
- 5. Metabotropic Glutamate Receptors in Alzheimer’s Disease Synaptic Dysfunction: Therapeutic Opportunities and Hope for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What mGluRs antagonists are in clinical trials currently? [synapse.patsnap.com]
- 7. dol.inf.br [dol.inf.br]
- 8. Recent Advances in the Modulation of Pain by the Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabotropic glutamate receptor I (mGluR1) antagonism impairs cocaine-induced conditioned place preference via inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to Desmethyl-YM-298198 Hydrochloride for Glutamate Signaling Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide details the use of Desmethyl-YM-298198 hydrochloride as a potent and selective tool for investigating metabotropic glutamate (B1630785) receptor 1 (mGluR1) signaling.
Introduction
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, acting on both ionotropic and metabotropic glutamate receptors (mGluRs). The mGluRs, which are G-protein coupled receptors, are classified into three groups. Group I mGluRs, which include mGluR1 and mGluR5, are predominantly coupled to Gq/G11 proteins and their activation leads to the stimulation of phospholipase C (PLC), initiating a signaling cascade that results in the mobilization of intracellular calcium. These receptors are crucial in modulating synaptic plasticity, learning, and memory, and their dysregulation has been implicated in various neurological and psychiatric disorders.
This compound is a derivative of the selective mGluR1 antagonist YM-298198. It serves as a high-affinity, selective, and noncompetitive antagonist of mGluR1, making it a valuable pharmacological tool for elucidating the physiological and pathological roles of this receptor.[1]
Physicochemical and Pharmacological Properties
This compound is a synthetic compound with the following characteristics:
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₁ClN₄OS | |
| Molecular Weight | 364.9 g/mol | |
| Purity | >99% | |
| Solubility | Soluble in DMSO to 50 mM | |
| Chemical Name | 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride |
The pharmacological activity of this compound and its parent compound, YM-298198, are summarized below. As a derivative, Desmethyl-YM-298198 is expected to have a similar selectivity profile to YM-298198.
| Parameter | Value (Desmethyl-YM-298198) | Value (YM-298198) | Reference |
| Target | mGluR1 | mGluR1 | [1] |
| Mechanism | Noncompetitive Antagonist | Noncompetitive Antagonist | [1] |
| IC₅₀ | 16 nM | 16 nM (for inhibition of glutamate-induced IP production) | [1] |
| Kᵢ | Not explicitly reported | 19 nM (for rat mGluR1) | [1] |
| Selectivity | Not explicitly reported | No activity at mGluR2, 3, 4a, 6, or 7b up to 10 µM | [1] |
Mechanism of Action
This compound acts as a noncompetitive antagonist of mGluR1. This means it binds to an allosteric site on the receptor, a site distinct from the orthosteric binding site where the endogenous agonist, glutamate, binds. By binding to this allosteric site, this compound induces a conformational change in the receptor that prevents its activation, even when glutamate is bound. This effectively blocks the downstream signaling cascade.
Caption: Mechanism of noncompetitive antagonism by this compound at mGluR1.
Glutamate Signaling Through mGluR1
The canonical signaling pathway for mGluR1 is initiated by the binding of glutamate, leading to the activation of a coupled Gq/G11 protein. This, in turn, activates phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The rise in intracellular Ca²⁺ and the presence of DAG synergistically activate protein kinase C (PKC), which then phosphorylates various downstream targets, modulating their activity.
Caption: The mGluR1 signaling cascade initiated by glutamate.
Experimental Protocols
To characterize the antagonist properties of this compound, two primary in vitro assays are typically employed: a radioligand binding assay to determine its affinity for mGluR1 and a calcium mobilization assay to measure its functional antagonism.
Radioligand Binding Assay (Competitive Binding)
This assay determines the affinity (Kᵢ) of this compound for mGluR1 by measuring its ability to compete with a radiolabeled ligand that binds to the receptor.
Materials:
-
Cell membranes prepared from a cell line expressing recombinant mGluR1 (e.g., CHO or HEK293 cells).
-
Radiolabeled mGluR1 antagonist (e.g., [³H]-R214127).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Compound Addition: Add increasing concentrations of this compound to the appropriate wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known mGluR1 antagonist).
-
Radioligand Addition: Add the radiolabeled ligand at a fixed concentration (typically at or below its Kₔ) to all wells.
-
Membrane Addition: Add the mGluR1-expressing cell membranes to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay (Functional Antagonism)
This assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by an mGluR1 agonist.
Materials:
-
A cell line expressing recombinant mGluR1 (e.g., CHO or HEK293 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
An mGluR1 agonist (e.g., glutamate or quisqualate).
-
This compound.
-
A fluorescence plate reader with an integrated fluid dispenser.
Procedure:
-
Cell Plating: Plate the mGluR1-expressing cells in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for approximately one hour.
-
Compound Pre-incubation: Wash the cells to remove excess dye and then add assay buffer containing various concentrations of this compound. Incubate for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation and Fluorescence Reading: Place the plate in the fluorescence reader. Measure the baseline fluorescence, then inject the mGluR1 agonist at a concentration that elicits a submaximal response (e.g., EC₈₀). Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Determine the peak fluorescence response for each concentration of the antagonist. Plot the peak response as a function of the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Caption: Experimental workflow for characterizing a novel mGluR1 antagonist.
Conclusion
This compound is a potent, selective, and noncompetitive antagonist of mGluR1. Its well-defined mechanism of action and high affinity make it an invaluable tool for researchers in neuroscience and drug discovery. The experimental protocols outlined in this guide provide a framework for its characterization and for its use in probing the intricate roles of mGluR1 in glutamate signaling in both health and disease.
References
Desmethyl-YM-298198 Hydrochloride: A Technical Guide to its Presumed Selectivity for the mGluR1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Desmethyl-YM-298198 hydrochloride, a derivative of the potent and selective metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonist, YM-298198. While this compound is commercially available, a thorough review of published scientific literature reveals a notable absence of specific pharmacological data for this analog. The affinity and selectivity data frequently associated with Desmethyl-YM-298198 are, in fact, those of its parent compound, YM-298198. This guide will therefore focus on the well-characterized selectivity profile of YM-298198 as a surrogate for understanding the expected properties of its desmethyl derivative. We will detail the experimental protocols used to establish the mGluR1 selectivity of YM-298198 and present its quantitative data in structured tables. Furthermore, this document provides visualizations of the mGluR1 signaling pathway and a representative experimental workflow to serve as a critical resource for researchers investigating novel mGluR1 antagonists.
Introduction: The Role of mGluR1 in Neurological Disorders
Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that modulate glutamatergic neurotransmission throughout the central nervous system.[1] The eight subtypes of mGluRs are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms.[1] Group I, which includes mGluR1 and mGluR5, is of particular interest as a therapeutic target for a range of neurological and psychiatric disorders, including pain, anxiety, and neurodegenerative diseases.[1][2]
mGluR1 is predominantly located postsynaptically and its activation by glutamate leads to the stimulation of phospholipase C (PLC), initiating a signaling cascade that results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[3][4] The development of selective mGluR1 antagonists is a key strategy for probing the receptor's physiological functions and for the potential treatment of conditions associated with glutamatergic dysregulation.
YM-298198: The Parent Compound
YM-298198 is a well-documented, potent, selective, and non-competitive antagonist of mGluR1.[5][6][7] It acts at an allosteric site within the transmembrane domain of the receptor, rather than competing with glutamate at the orthosteric binding site.[1][8] This property often leads to greater subtype selectivity and a more favorable safety profile compared to orthosteric ligands.[8]
Desmethyl-YM-298198: The N-Desmethyl Analog
This compound is a close structural analog of YM-298198, differing by the absence of a methyl group on the nitrogen atom of the carboxamide moiety. While this modification may influence its pharmacokinetic or pharmacodynamic properties, no specific studies have been published to quantify these differences. Chemical suppliers often cite the pharmacological data of YM-298198 for its desmethyl derivative, highlighting a critical gap in the available information. For the remainder of this guide, the presented data will pertain to YM-298198, serving as a robust proxy for the anticipated activity of Desmethyl-YM-298198.
Quantitative Selectivity Profile of YM-298198
The selectivity of YM-298198 for mGluR1 has been established through various in vitro assays. The following tables summarize the quantitative data from these studies, demonstrating its high affinity for mGluR1 and negligible activity at other mGluR subtypes.
Table 1: Binding Affinity of YM-298198 for mGluR1
| Receptor Subtype | Preparation | Radioligand | Ki (nM) |
| Rat mGluR1 | NIH3T3 cell membranes | [3H]YM-298198 | 19 |
| Rat Cerebellum | Brain membranes | [3H]YM-298198 | 20 |
Data sourced from Kohara, A, et al. (2005).[5][6]
Table 2: Functional Antagonist Activity of YM-298198
| Receptor Subtype | Cell Line | Assay | IC50 (nM) |
| Rat mGluR1 | NIH3T3 cells | Glutamate-induced inositol (B14025) phosphate (B84403) production | 16 |
| Rat mGluR2 | - | Not specified | >10,000 |
| Rat mGluR3 | - | Not specified | >10,000 |
| Rat mGluR4a | - | Not specified | >10,000 |
| Human mGluR5 | - | Not specified | >10,000 |
| Rat mGluR6 | - | Not specified | >10,000 |
| Rat mGluR7b | - | Not specified | >10,000 |
Data sourced from multiple sources, including MedChemExpress, Cayman Chemical, and Abcam, referencing the primary literature.[5][6][9][10]
Experimental Protocols
The determination of the selectivity profile of a compound like YM-298198 involves a combination of binding and functional assays. Below are detailed methodologies representative of those used to characterize mGluR1 antagonists.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor.
-
Membrane Preparation:
-
HEK293 or NIH3T3 cells stably expressing the target mGluR subtype (e.g., rat mGluR1) are cultured and harvested.
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl) and centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
-
Binding Reaction:
-
A fixed concentration of a radiolabeled ligand specific for the allosteric site of mGluR1 (e.g., [3H]YM-298198) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., YM-298198 or Desmethyl-YM-298198) are added to compete with the radioligand for binding.
-
The reaction is incubated at a specific temperature (e.g., room temperature) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
-
Detection and Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
-
The filters are washed with cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
-
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of an antagonist to block the downstream signaling of mGluR1 activation.
-
Cell Culture and Labeling:
-
Cells expressing mGluR1 (e.g., NIH3T3 cells) are plated in multi-well plates.
-
The cells are incubated overnight with [3H]myo-inositol to label the cellular phosphoinositide pools.
-
-
Compound Incubation:
-
The cells are washed to remove excess radiolabel and pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase and allow IP accumulation).
-
The test compound (e.g., YM-298198) is added at various concentrations and incubated for a defined period.
-
-
Receptor Stimulation and Lysis:
-
An agonist (e.g., glutamate) is added at a fixed concentration (typically its EC50) to stimulate the mGluR1 receptors.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) and then stopped by adding a lysis buffer (e.g., a cold acid solution).
-
-
IP Separation and Quantification:
-
The cell lysates are collected, and the total inositol phosphates are separated from free inositol using anion-exchange chromatography.
-
The amount of [3H]inositol phosphates is quantified by scintillation counting.
-
-
Data Analysis:
-
The results are plotted as the percentage of inhibition of the agonist response versus the concentration of the antagonist.
-
A dose-response curve is fitted to the data to determine the IC50 value of the antagonist.
-
Visualizations: Pathways and Workflows
To further clarify the context of Desmethyl-YM-298198's presumed activity, the following diagrams illustrate the mGluR1 signaling pathway and a typical experimental workflow for assessing antagonist selectivity.
Caption: mGluR1 signaling pathway and point of inhibition.
Caption: Experimental workflow for determining antagonist selectivity.
Conclusion
This compound is an intriguing molecule for researchers in the field of glutamatergic signaling due to its close structural relationship with the potent and highly selective mGluR1 antagonist, YM-298198. However, there is a clear lack of published data specifically characterizing the pharmacology of the desmethyl derivative. Based on the extensive characterization of its parent compound, it is reasonable to hypothesize that Desmethyl-YM-298198 also acts as a selective mGluR1 antagonist.
References
- 1. Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | mGluR | 1177767-57-5 | Invivochem [invivochem.com]
- 4. Design and Synthesis of Systemically Active Metabotropic Glutamate Subtype-2 and -3 (mGlu2/3) Receptor Positive Allosteric Modulators (PAMs): Pharmacological Characterization and Assessment in a Rat Model of Cocaine Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurological Disease (Inhibitors Agonists Modulators Antagonists) | MedChemExpress [medchemexpress.eu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Desmethyl-YM-298198 hydrochloride molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Desmethyl-YM-298198 hydrochloride, a potent and selective noncompetitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). This document consolidates key molecular and pharmacological data, outlines its mechanism of action through critical signaling pathways, and presents detailed experimental protocols for its characterization. The information is intended to support researchers and professionals in the fields of neuroscience and drug development in their investigation and application of this compound.
Core Compound Properties
This compound is a derivative of the mGlu1 antagonist, YM-298198.[1] Its chemical and physical properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 364.89 g/mol | |
| Molecular Formula | C₁₇H₂₀N₄OS·HCl | |
| Chemical Name | 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride | |
| CAS Number | 1177767-57-5 | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 50 mM in DMSO | |
| Physical Form | Solid | |
| Storage | Desiccate at room temperature |
Mechanism of Action and Signaling Pathways
This compound functions as a high-affinity, selective, and noncompetitive antagonist of the mGluR1 receptor, with a reported IC₅₀ of 16 nM.[1] As a noncompetitive antagonist, it binds to an allosteric site on the receptor, thereby preventing its activation by the endogenous ligand, glutamate.
The antagonism of mGluR1 by this compound modulates several key intracellular signaling cascades. The primary pathway affected is the Gq/11-protein coupled cascade.
Gq/11-PLC Signaling Pathway
Activation of mGluR1 typically leads to the activation of the Gq/11 protein, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the elevated Ca²⁺ levels, activates Protein Kinase C (PKC). By blocking mGluR1, this compound inhibits this entire cascade.
ERK and mTOR Signaling Pathways
The activation of mGluR1 is also linked to the stimulation of the Extracellular signal-regulated kinase (ERK) and the mammalian Target of Rapamycin (mTOR) pathways. These pathways are crucial for regulating protein synthesis and synaptic plasticity. The antagonism of mGluR1 by this compound would consequently lead to the downregulation of these pathways.
Experimental Protocols
The following protocols are generalized methodologies for characterizing mGluR1 antagonists like this compound. Specific parameters may require optimization based on the experimental setup.
Radioligand Binding Assay (Competition Assay)
This protocol determines the binding affinity (Ki) of this compound for the mGluR1 receptor.
Materials:
-
Cell membranes prepared from a cell line expressing mGluR1 (e.g., HEK293 or CHO cells).
-
A suitable radioligand for mGluR1 (e.g., [³H]-R214127).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates with glass fiber filters.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing mGluR1 in ice-cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at its Kd value).
-
A range of concentrations of this compound.
-
For determining non-specific binding, add a high concentration of a known mGluR1 ligand (e.g., unlabeled YM-298198).
-
Initiate the binding reaction by adding the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter mats, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of this compound. Determine the IC₅₀ value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium.
Materials:
-
A cell line co-expressing mGluR1 and a G-protein that couples to the PLC pathway (e.g., Gα16).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
An mGluR1 agonist (e.g., Glutamate or Quisqualate).
-
This compound.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye dissolved in assay buffer. Incubate the plate in the dark at 37°C for approximately 1 hour.
-
Compound Preparation: Prepare a plate with varying concentrations of this compound. Prepare another plate with a fixed concentration of the mGluR1 agonist (typically at its EC₈₀).
-
Assay Measurement:
-
Place the cell plate and compound plates into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Add the different concentrations of this compound to the cell plate and incubate for a predetermined time.
-
Stimulate the cells by adding the agonist.
-
Record the fluorescence intensity over time.
-
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the agonist-induced calcium response as a function of the log concentration of this compound to determine its IC₅₀.
Conclusion
This compound is a valuable pharmacological tool for the study of mGluR1 function and its role in the central nervous system. Its high affinity and selectivity make it a suitable candidate for in vitro and in vivo investigations into the therapeutic potential of mGluR1 antagonism in various neurological and psychiatric disorders. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to effectively utilize this compound in their studies.
References
Technical Guide: Desmethyl-YM-298198 Hydrochloride for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Desmethyl-YM-298198 hydrochloride, a key pharmacological tool for studying the metabotropic glutamate (B1630785) receptor 1 (mGluR1). This document outlines supplier and purity information, detailed experimental protocols, and relevant signaling pathways to support its application in preclinical research.
Supplier and Purity Information
This compound is available from several reputable suppliers of research chemicals. The purity of the compound is a critical factor for the reliability and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this small molecule.
| Supplier | Stated Purity | Method of Analysis | CAS Number |
| Tocris Bioscience | ≥98% | HPLC | 1177767-57-5 |
| R&D Systems | ≥98%[1] | Not Specified | 1177767-57-5[1] |
| Abcam | >99% | Not Specified | 1177767-57-5 |
| MedchemExpress | Not Specified | Not Specified | Not Specified |
| InvivoChem | Not Specified | Not Specified | Not Specified |
Note: For batch-specific data, it is always recommended to refer to the Certificate of Analysis (CoA) provided by the supplier.[1]
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
The following is a representative protocol for determining the purity of this compound using reverse-phase HPLC. This method is based on standard practices for the analysis of small organic molecules.[2][3]
Objective: To determine the purity of a sample of this compound by calculating the area percentage of the principal peak in the chromatogram.
Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Formic acid
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (or formic acid) in water.
-
Mobile Phase B: 0.1% TFA (or formic acid) in acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., DMSO, to a concentration of 50 mM) to create a stock solution.[1]
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the area percentage of the main peak corresponding to this compound relative to the total area of all peaks.
-
In Vivo Behavioral Assessment in a Mouse Model
This protocol provides a framework for evaluating the effects of this compound on behavior in mice. This example is based on studies investigating the role of mGluR1 antagonists in behavioral models.[4][5][6]
Objective: To assess the impact of this compound on a specific behavioral paradigm in mice.
Materials and Reagents:
-
This compound
-
Vehicle solution (e.g., saline, 10% Tween 80 in water, or 20% β-cyclodextrin in saline)
-
Adult male C57BL/6 mice (or other appropriate strain)
-
Behavioral testing apparatus (e.g., open field arena, elevated plus maze, etc.)
-
Syringes and needles for administration
Procedure:
-
Animal Acclimation:
-
House the mice in a controlled environment (12:12 h light:dark cycle, 22 ± 2°C, food and water ad libitum) for at least one week before the experiment.
-
Handle the mice for several days prior to testing to habituate them to the experimenter.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations with the vehicle.
-
Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection, oral gavage). The volume of administration should be consistent across all animals (e.g., 10 mL/kg).
-
-
Behavioral Testing:
-
Allow a specific pretreatment time to elapse between drug administration and the start of the behavioral test (e.g., 30-60 minutes).
-
Place the mouse in the behavioral apparatus and record its behavior for a predetermined duration.
-
Automated tracking software or manual scoring by a blinded observer can be used to quantify relevant behaviors.
-
-
Data Analysis:
-
Analyze the collected behavioral data using appropriate statistical methods (e.g., t-test, ANOVA) to compare the effects of this compound with the vehicle control group.
-
Signaling Pathways and Experimental Workflows
mGluR1 Signaling Pathway
Desmethyl-YM-298198 is a derivative of the selective mGluR1 antagonist, YM-298198. As an mGluR1 antagonist, it blocks the downstream signaling cascade initiated by the binding of glutamate to this G-protein coupled receptor.
Experimental Workflow for In Vivo Study
The following diagram illustrates a typical workflow for an in vivo behavioral study using this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Group I metabotropic glutamate receptor antagonists alter select behaviors in a mouse model for fragile X syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correlation of receptor occupancy of metabotropic glutamate receptor subtype 1 (mGluR1) in mouse brain with in vivo activity of allosteric mGluR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of mGluR1 and mGluR5 antagonists on the expression of behavioral sensitization to the locomotor effect of morphine and the morphine withdrawal jumping in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Desmethyl-YM-298198 Hydrochloride In Vivo Research
Disclaimer: Limited direct in vivo experimental data is publicly available for Desmethyl-YM-298198 hydrochloride. The following protocols and notes are primarily based on the parent compound, YM-298198 hydrochloride, and other selective metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonists. Researchers should use this information as a guide and conduct dose-response studies to determine the optimal experimental conditions for this compound.
Introduction
This compound is a putative selective, non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). mGluR1 is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Antagonism of mGluR1 has shown potential therapeutic effects in various neurological and psychiatric disorders, including pain, anxiety, and addiction. These application notes provide a summary of the mechanism of action, key quantitative data, and detailed in vivo experimental protocols to guide researchers in their investigation of this compound.
Mechanism of Action
This compound is expected to act as a negative allosteric modulator of the mGluR1 receptor. Upon binding of glutamate, mGluR1, which is coupled to a Gq/11 protein, activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These signaling events lead to the modulation of downstream pathways, including the Extracellular signal-regulated kinase (ERK) and mammalian Target of Rapamycin (mTOR) pathways, ultimately influencing gene expression and synaptic protein synthesis. By antagonizing mGluR1, this compound is hypothesized to inhibit these downstream signaling cascades.
Caption: mGluR1 Signaling Pathway Antagonism.
Quantitative Data
The following tables summarize the available in vitro and in vivo data for the parent compound, YM-298198 hydrochloride. This data can be used as a reference for planning experiments with this compound.
Table 1: In Vitro Activity of YM-298198 Hydrochloride
| Parameter | Receptor | Cell Line | Value | Reference |
| Ki | rat mGluR1 | NIH3T3 cells | 19 nM | [1] |
| IC50 | human mGluR1 | CHO cells | 16 nM | [1] |
Table 2: In Vivo Data for YM-298198 Hydrochloride
| Animal Model | Species | Dose | Route of Administration | Effect | Reference |
| Streptozotocin-induced hyperalgesia | Male ICR Mice | 30 mg/kg | Oral (p.o.) | Significant analgesic effect | [1] |
Experimental Protocols
Analgesic Efficacy in a Neuropathic Pain Model
This protocol describes the evaluation of the analgesic effects of this compound in a streptozotocin (B1681764) (STZ)-induced diabetic neuropathy model in mice, a common model for neuropathic pain.
Caption: Workflow for Analgesic Efficacy Testing.
Materials:
-
This compound
-
Streptozotocin (STZ)
-
Vehicle for STZ: 0.1 M citrate (B86180) buffer, pH 4.5
-
Vehicle for oral administration: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]
-
Male ICR mice (7-8 weeks old)
-
Blood glucose meter and strips
-
Von Frey filaments
Procedure:
-
Induction of Diabetic Neuropathy:
-
Acclimatize male ICR mice for at least one week before the experiment.
-
Measure baseline nociceptive thresholds using von Frey filaments.
-
Fast mice for 4-6 hours.
-
Prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5).
-
Administer a single intraperitoneal (i.p.) injection of STZ (200 mg/kg).[1]
-
Return mice to their cages with free access to food and water. Provide 10% sucrose (B13894) water for the first 48 hours to prevent hypoglycemia.
-
Confirm the development of hyperglycemia (blood glucose > 250 mg/dL) 48-72 hours post-STZ injection.
-
Allow 2-4 weeks for the development of stable mechanical allodynia. Re-measure nociceptive thresholds to confirm the development of hyperalgesia.
-
-
Drug Administration and Behavioral Testing:
-
Randomize mice with confirmed hyperalgesia into treatment groups (vehicle and different doses of this compound).
-
Prepare the required concentrations of this compound in the oral vehicle.
-
Administer the compound or vehicle by oral gavage (p.o.).
-
Measure the paw withdrawal threshold using von Frey filaments at various time points post-administration (e.g., 1, 2, 4, and 6 hours).
-
Record the 50% paw withdrawal threshold for each mouse at each time point.
-
Assessment of Anxiolytic-like Activity
This protocol outlines the use of the elevated plus-maze (EPM) to assess the potential anxiolytic-like effects of this compound in mice.
Materials:
-
This compound
-
Vehicle for intraperitoneal administration (e.g., saline with 5% DMSO and 5% Tween-80)
-
Male C57BL/6 mice (8-10 weeks old)
-
Elevated plus-maze apparatus
-
Video tracking software
Procedure:
-
Acclimatization and Habituation:
-
Acclimatize mice to the housing facility for at least one week.
-
Handle mice for 2-3 days prior to the experiment to reduce stress.
-
Habituate the mice to the testing room for at least 1 hour before the experiment.
-
-
Drug Administration:
-
Randomize mice into treatment groups.
-
Prepare the required concentrations of this compound in the i.p. vehicle.
-
Administer the compound or vehicle via i.p. injection 30 minutes before testing.
-
-
Elevated Plus-Maze Test:
-
Place each mouse individually in the center of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
Analyze the video recordings to determine the time spent in the open arms and the number of entries into the open and closed arms.
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
An increase in these parameters is indicative of an anxiolytic-like effect.
-
Conditioned Place Preference (CPP) for Assessing Rewarding/Aversive Properties
This protocol is designed to determine if this compound has rewarding or aversive properties using a CPP paradigm.
Caption: Conditioned Place Preference Workflow.
Materials:
-
This compound
-
Vehicle for administration (e.g., saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Three-chamber CPP apparatus
-
Video tracking software
Procedure:
-
Pre-Conditioning (Day 1):
-
Place each mouse in the central compartment of the CPP apparatus and allow free access to all three chambers for 15-20 minutes.
-
Record the time spent in each of the two larger, distinct compartments to establish baseline preference. Mice showing a strong unconditioned preference for one compartment (>80% of the time) may be excluded.
-
-
Conditioning (Days 2-9):
-
This phase consists of alternating daily injections of the drug and vehicle.
-
On drug-pairing days, administer this compound (at a specific dose) and immediately confine the mouse to one of the conditioning compartments for 30 minutes. The drug-paired compartment should be counterbalanced across subjects (for some it will be the initially preferred, for others the non-preferred).
-
On vehicle-pairing days, administer the vehicle and confine the mouse to the opposite compartment for 30 minutes.
-
-
Post-Conditioning Test (Day 10):
-
Place the mice (in a drug-free state) in the central compartment and allow them to freely explore all three chambers for 15-20 minutes.
-
Record the time spent in each compartment.
-
-
Data Analysis:
-
Calculate the difference in time spent in the drug-paired compartment between the pre-test and post-test.
-
A significant increase in time spent in the drug-paired compartment suggests a rewarding effect, while a significant decrease suggests an aversive effect.
-
Pharmacokinetic Studies
A preliminary pharmacokinetic study is recommended to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Procedure Outline:
-
Administer a single dose of this compound to a cohort of mice (e.g., via oral gavage and intravenous injection to determine bioavailability).
-
Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.
-
For brain penetration studies, a separate cohort of animals would be euthanized at each time point for brain tissue collection.
-
Analyze the concentration of this compound in plasma and brain homogenates using a validated analytical method such as LC-MS/MS.
-
Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life.
This information will be critical for designing subsequent in vivo efficacy studies, particularly for selecting appropriate doses and time points for behavioral assessments.
References
Desmethyl-YM-298198 Hydrochloride In Vitro Assay Guide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl-YM-298198 hydrochloride is a potent, selective, and non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2] As an analogue of the well-characterized mGluR1 antagonist YM-298198, it serves as a valuable tool for investigating the physiological and pathological roles of mGluR1 signaling in the central nervous system.[3] This document provides detailed application notes and protocols for the in vitro characterization of this compound, including its binding affinity and functional antagonism of mGluR1.
Mechanism of Action
Metabotropic glutamate receptor 1 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, couples to Gαq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, as a non-competitive antagonist, is believed to bind to an allosteric site within the seven-transmembrane domain of mGluR1, thereby preventing the conformational changes required for receptor activation by glutamate.[4][5]
Data Presentation
The following table summarizes the key in vitro pharmacological data for this compound and its parent compound, YM-298198.
| Compound | Target | Assay Type | Parameter | Value (nM) | Reference |
| Desmethyl-YM-298198 | mGluR1 | Functional Antagonism | IC50 | 16 | [1][2] |
| YM-298198 | mGluR1 | Radioligand Binding | Ki | 19 | [6] |
| YM-298198 | mGluR1 | Functional Antagonism | IC50 | 16 | [6] |
Mandatory Visualizations
Signaling Pathway of mGluR1 and Site of Action for Desmethyl-YM-298198
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | mGluR | 1177767-57-5 | Invivochem [invivochem.com]
- 3. Desmethyl YM298198 hydrochloride, Analogue of mGlu1 antagonist YM298198 (CAS 1177767-57-5) | Abcam [abcam.com]
- 4. benthamscience.com [benthamscience.com]
- 5. Subtype-selective noncompetitive modulators of metabotropic glutamate receptor subtype 1 (mGluR1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Desmethyl-YM-298198 Hydrochloride in Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently no direct, publicly available scientific literature detailing the specific use of Desmethyl-YM-298198 hydrochloride in electrophysiological studies. The following application notes and protocols are based on the known pharmacology of its parent compound, YM-298198, a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), and on established electrophysiological methodologies for characterizing mGluR1 antagonists.
Introduction
This compound is a derivative of YM-298198, a well-characterized selective antagonist of the metabotropic glutamate receptor type 1 (mGluR1). mGluR1s are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[1][2] Activation of mGluR1, primarily located postsynaptically, often leads to neuronal depolarization and increased excitability through various signaling cascades.[1] Consequently, selective mGluR1 antagonists are invaluable tools for dissecting the physiological and pathophysiological roles of this receptor in processes such as learning, memory, and chronic pain, as well as in neurological and psychiatric disorders.[2]
Electrophysiology provides a direct functional readout of ion channel and receptor activity, making it an indispensable technique for characterizing the effects of pharmacological agents like this compound on neuronal function. The protocols outlined below are designed to guide researchers in investigating the effects of this compound on synaptic transmission and for assessing its potential off-target effects in safety pharmacology screens.
Quantitative Data Summary
As no specific data for this compound is available, the following tables summarize the known quantitative data for the parent compound, YM-298198. It is hypothesized that the desmethyl derivative will have a similar pharmacological profile.
Table 1: Pharmacological Profile of YM-298198
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 19 nM | Rat mGluR1-NIH membranes | [3] |
| Functional Potency (IC50) | 16 nM | Glutamate-induced inositol (B14025) phosphate (B84403) production in mGluR1-NIH3T3 cells | [3] |
| Functional Potency (IC50) | 24 nM | Inhibition of mGluR1-mediated slow EPSP in rat cerebellar Purkinje neurons | [4] |
| Selectivity | No agonist or antagonist activity up to 10 µM on mGluR2, 3, 4a, 6, or 7b | Recombinant cell lines | [3] |
Experimental Protocols
Protocol 1: Investigating the Effect on Synaptic Transmission using Whole-Cell Patch-Clamp in Brain Slices
This protocol is designed to assess the effect of this compound on excitatory and inhibitory synaptic transmission.
Objective: To determine if this compound modulates synaptic responses by blocking mGluR1 receptors.
Materials:
-
This compound
-
Acute brain slices (e.g., hippocampus or cerebellum) from rodents.
-
Artificial cerebrospinal fluid (aCSF)
-
Patch-clamp rig with amplifier, digitizer, and microscope
-
Borosilicate glass capillaries for pulling pipettes
-
Intracellular solution
-
Group I mGluR agonist (e.g., DHPG)
Methodology:
-
Slice Preparation: Prepare 300-400 µm thick brain slices using a vibratome in ice-cold, oxygenated slicing solution. Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate. Visualize neurons using a microscope with DIC optics.
-
Whole-Cell Patch-Clamp: Obtain whole-cell patch-clamp recordings from the neuron of interest (e.g., a cerebellar Purkinje cell or hippocampal CA1 pyramidal neuron).[4]
-
Baseline Recording: Record baseline synaptic activity. For excitatory postsynaptic currents (EPSCs), hold the neuron at -70 mV. For inhibitory postsynaptic currents (IPSCs), hold at 0 mV. Evoke synaptic responses using a stimulating electrode placed in the appropriate afferent pathway.
-
Agonist Application: Apply a specific mGluR1 agonist, such as DHPG, to induce a measurable change in synaptic transmission (e.g., a slow excitatory postsynaptic potential or modulation of evoked EPSCs/IPSCs).[5]
-
Antagonist Application: After washing out the agonist and re-establishing a stable baseline, perfuse the slice with aCSF containing this compound at a desired concentration (e.g., starting around the expected IC50). Allow sufficient time for the compound to equilibrate in the tissue, which may be slow for lipophilic compounds.[4]
-
Co-application: Re-apply the mGluR1 agonist in the continued presence of this compound.
-
Data Analysis: Measure the amplitude and kinetics of the synaptic responses before and after agonist application, and with the co-application of the antagonist. A reduction in the agonist-induced effect in the presence of this compound indicates antagonism at mGluR1.
Expected Results: Application of an mGluR1 agonist should induce a characteristic electrophysiological response. In the presence of an effective concentration of this compound, this agonist-induced response should be significantly reduced or abolished.
Protocol 2: Safety Pharmacology - hERG Channel Screening using Automated Patch-Clamp
This protocol is a crucial step in preclinical drug development to assess the risk of cardiac arrhythmias.
Objective: To determine if this compound blocks the hERG potassium channel, a common cause of drug-induced QT prolongation.
Materials:
-
This compound
-
Cell line stably expressing the hERG channel (e.g., HEK293 cells)
-
Automated patch-clamp system (e.g., QPatch or Patchliner)
-
Appropriate extracellular and intracellular solutions for recording hERG currents
Methodology:
-
Cell Preparation: Culture hERG-expressing cells according to standard protocols and prepare a single-cell suspension for the automated patch-clamp system.
-
System Setup: Prime the automated patch-clamp system with the appropriate solutions and load the cell suspension.
-
Seal Formation and Whole-Cell Configuration: The system will automatically establish giga-ohm seals and achieve the whole-cell configuration.
-
Voltage Protocol: Apply a voltage protocol designed to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic tail current.
-
Baseline Recording: Record stable baseline hERG currents for a few minutes.
-
Compound Application: Apply increasing concentrations of this compound to the cells. Ensure adequate time at each concentration for the effect to reach steady-state.
-
Washout: If possible, perform a washout with the control extracellular solution to assess the reversibility of any block.
-
Data Analysis: Measure the peak tail current amplitude at each concentration of the compound. Normalize the data to the baseline current and plot a concentration-response curve. Fit the curve with a suitable equation (e.g., the Hill equation) to determine the IC50 value.
Expected Results: A dose-dependent reduction in the hERG tail current amplitude would indicate that this compound blocks the hERG channel. An IC50 value will quantify the potency of this block, which is a critical parameter for assessing cardiac risk.
Visualizations
Caption: mGluR1 signaling cascade and the site of action for this compound.
Caption: Experimental workflows for electrophysiological characterization.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are mGluRs antagonists and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potent and specific action of the mGlu1 antagonists YM-298198 and JNJ16259685 on synaptic transmission in rat cerebellar slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptor I (mGluR1) Antagonism Impairs Cocaine-Induced Conditioned Place Preference via Inhibition of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Desmethyl-YM-298198 Hydrochloride for Calcium Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl-YM-298198 hydrochloride is a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). Contrary to potential initial mischaracterizations, its primary and well-documented activity is at the mGluR1, a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Activation of mGluR1 typically leads to an increase in intracellular calcium concentration ([Ca2+]i) through the Gq/11 signaling pathway. This makes calcium imaging a powerful tool to study the antagonistic effects of compounds like this compound. These application notes provide a comprehensive guide to utilizing this compound in calcium imaging studies to investigate mGluR1 signaling.
Pharmacological Profile
This compound is a derivative of the well-characterized mGluR1 antagonist, YM-298198.[1][2][3] It exhibits high affinity for the mGluR1, making it a valuable tool for in vitro studies.
Table 1: Quantitative Data for this compound
| Parameter | Value | Receptor Target | Notes |
| IC50 | 16 nM | mGluR1 | The concentration at which the compound inhibits 50% of the mGluR1 response to an agonist. |
| Molecular Weight | 364.89 g/mol | - | As the hydrochloride salt.[4] |
| Solubility | Soluble to 50 mM in DMSO | - | It is recommended to prepare a concentrated stock solution in DMSO.[4] |
| Purity | ≥98% (HPLC) | - | High purity is essential for reliable experimental results.[3] |
Signaling Pathway of mGluR1 and Antagonism by this compound
The mGluR1 receptor is coupled to the Gq/11 G-protein. Upon activation by an agonist such as glutamate or the selective agonist (S)-3,5-DHPG, the Gαq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. This compound, as a non-competitive antagonist, binds to a site on the mGluR1 distinct from the agonist binding site and prevents this signaling cascade, thereby inhibiting the agonist-induced calcium release.
Caption: mGluR1 signaling pathway and its inhibition.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in anhydrous DMSO.[4]
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Cell Culture and Plating
-
Cell Line Selection: Use a cell line endogenously or recombinantly expressing mGluR1, such as HEK293 or CHO cells.[1] For non-endogenous expression, transfect the cells with a plasmid encoding human or rat mGluR1.
-
Culture Conditions: Culture the cells in an appropriate medium (e.g., DMEM for HEK293 cells) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.
-
Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.
Calcium Imaging Assay Protocol
This protocol is based on the use of a fluorescent calcium indicator such as Fluo-4 AM.
-
Dye Loading Solution Preparation:
-
Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
For the loading buffer, dilute the Fluo-4 AM stock solution in a physiological buffer (e.g., Hank's Balanced Salt Solution - HBSS) to a final concentration of 2-5 µM.
-
The addition of Pluronic F-127 (0.02-0.04%) can aid in dye solubilization.
-
Probenecid (1-2.5 mM) can be included to prevent the leakage of the de-esterified dye from the cells.
-
-
Cell Loading:
-
Remove the culture medium from the plated cells.
-
Wash the cells once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells 2-3 times with HBSS to remove excess dye.
-
Add fresh HBSS to each well.
-
-
Compound Addition and Data Acquisition:
-
Place the microplate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation).
-
Set the instrument to excite at ~494 nm and measure emission at ~516 nm.
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
Stimulate the cells by adding a known concentration (e.g., EC80) of an mGluR1 agonist (e.g., L-quisqualic acid or (S)-3,5-DHPG).
-
Continuously record the fluorescence signal for 1-3 minutes to capture the agonist-induced calcium transient.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (F) after agonist addition (ΔF = F - F0).
-
Normalize the response by dividing ΔF by F0 (ΔF/F0).
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Experimental Workflow
The following diagram outlines the key steps in a typical calcium imaging experiment to determine the potency of an mGluR1 antagonist.
Caption: Calcium imaging experimental workflow.
Conclusion
This compound is a valuable pharmacological tool for studying the function and signaling of the mGluR1. The provided protocols and background information offer a solid foundation for researchers to design and execute robust calcium imaging experiments to investigate the antagonistic properties of this compound and to further elucidate the role of mGluR1 in cellular physiology and disease.
References
- 1. Elucidation of a Novel Extracellular Calcium-binding Site on Metabotropic Glutamate Receptor 1α (mGluR1α) That Controls Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Desmethyl-YM 298198 | CAS 1177767-57-5 | Desmethyl-YM298198 | Tocris Bioscience [tocris.com]
- 4. Desmethyl YM298198 hydrochloride, Analogue of mGlu1 antagonist YM298198 (CAS 1177767-57-5) | Abcam [abcam.com]
Application Notes and Protocols for Desmethyl-YM-298198 Hydrochloride Patch Clamp Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl-YM-298198 hydrochloride is a potent and selective noncompetitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2][3] With a high affinity for its target, this compound serves as a valuable tool for investigating the physiological and pathological roles of mGluR1 signaling in the central nervous system. Patch clamp electrophysiology is a gold-standard technique for characterizing the effects of pharmacological agents like Desmethyl-YM-298198 on ion channel and receptor function with high temporal and spatial resolution. These application notes provide detailed protocols for the use of this compound in whole-cell patch clamp recordings, particularly focusing on its inhibitory action on mGluR1 expressed in cerebellar Purkinje cells.
Data Presentation
Quantitative Data Summary
| Compound | Target | Antagonist Type | IC50 | Cell Type | Reference |
| This compound | mGluR1 | Noncompetitive | 16 nM | Not specified | [1][2][3] |
Experimental Protocols
Whole-Cell Patch Clamp Recording from Cerebellar Purkinje Cells
This protocol outlines the methodology for recording mGluR1-mediated currents from Purkinje cells in acute cerebellar slices and assessing the inhibitory effect of this compound.
1. Preparation of Acute Cerebellar Slices
-
Anesthetize a juvenile rodent (e.g., P18-P25 mouse or rat) in accordance with institutional animal care and use committee guidelines.
-
Decapitate the animal and rapidly dissect the cerebellum in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.
-
Glue the cerebellum to the stage of a vibrating microtome and prepare 250-300 µm thick sagittal slices.
-
Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 and allow them to recover for at least 1 hour at room temperature before recording.
2. Solutions
-
Slicing Solution (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 7 MgCl2, 0.5 CaCl2, 10 D-glucose. Osmolarity should be adjusted to ~310 mOsm.
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgCl2, 2 CaCl2, 10 D-glucose. The solution should be continuously bubbled with 95% O2 / 5% CO2 to maintain a pH of 7.4.
-
Internal Pipette Solution (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.4 Na-GTP, 10 Phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
3. Electrophysiological Recording
-
Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize Purkinje cells using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
-
Approach a Purkinje cell with the patch pipette while applying positive pressure.
-
Once a dimple is observed on the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane and establish a whole-cell configuration.
-
Switch to voltage-clamp mode and hold the cell at -70 mV.
-
Compensate for pipette and whole-cell capacitance. Monitor series resistance and discard the recording if it changes by more than 20%.
4. Eliciting and Recording mGluR1-mediated Currents
-
mGluR1-mediated slow excitatory postsynaptic currents (EPSCs) can be evoked by stimulating parallel fibers with a bipolar electrode placed in the molecular layer. A train of stimuli (e.g., 5 pulses at 100 Hz) is typically required.
-
Alternatively, mGluR1 can be activated directly by bath application of a specific agonist, such as (S)-3,5-DHPG (e.g., 10-50 µM).
-
Record the resulting inward current in voltage-clamp mode.
5. Application of this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the final desired concentrations in aCSF.
-
After obtaining a stable baseline of mGluR1-mediated currents, perfuse the slice with aCSF containing this compound.
-
Record the currents at various concentrations of the antagonist to determine the concentration-response relationship and calculate the IC50 value.
-
Perform a washout by perfusing with drug-free aCSF to assess the reversibility of the antagonist's effect.
6. Data Analysis
-
Measure the peak amplitude of the mGluR1-mediated inward current before and after the application of this compound.
-
Normalize the current amplitude in the presence of the antagonist to the baseline control.
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data with a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Experimental workflow for patch clamp analysis of Desmethyl-YM-298198.
Caption: Simplified mGluR1 signaling pathway and the inhibitory action of Desmethyl-YM-298198.
References
Application Notes and Protocols: Desmethyl-YM-298198 Hydrochloride (Idalopirdine/Lu AE58054) Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive guide to the administration of Desmethyl-YM-298198 hydrochloride, more commonly known as idalopirdine (B1259171) or Lu AE58054, in mouse models for preclinical research, particularly in the context of cognitive function assessment.
Application Notes
1.1 Introduction and Mechanism of Action Desmethyl-YM-298198 (idalopirdine/Lu AE58054) is a potent and selective 5-HT6 serotonin (B10506) receptor antagonist. The 5-HT6 receptor is almost exclusively expressed in the central nervous system (CNS), with high concentrations in brain regions critical for cognition, such as the hippocampus and frontal cortex.[1][2] Blockade of the 5-HT6 receptor is understood to modulate the activity of multiple neurotransmitter systems.[3] This antagonism leads to an increase in the release of acetylcholine (B1216132) and glutamate, which are crucial for learning and memory processes.[4][5] Consequently, 5-HT6 receptor antagonists like idalopirdine are investigated as potential cognitive enhancers for neurodegenerative disorders such as Alzheimer's disease.[1][6]
1.2 Preclinical Rationale In animal models, antagonism of the 5-HT6 receptor has been shown to improve performance in a variety of learning and memory tasks.[3] Studies in rats have demonstrated that idalopirdine can reverse cognitive deficits induced by agents like phencyclidine (PCP).[7] While extensive data exists for rat models, specific dosage and pharmacokinetic data for idalopirdine in mouse models are not widely published. The information provided herein is based on established data in rats and general protocols for administration in mice, offering a robust starting point for study design. Researchers should perform initial dose-response studies to determine the optimal dose for their specific mouse strain and experimental paradigm.
Quantitative Data
The following tables summarize key quantitative parameters for idalopirdine, primarily derived from studies in rats, which can be used to guide the design of experiments in mice.
Table 1: In Vitro and In Vivo Pharmacodynamics of Idalopirdine (Lu AE58054) in Rodents
| Parameter | Species | Value | Notes |
| Ki (human 5-HT6 receptor) | - | 0.83 nM | High affinity for the target receptor.[7] |
| In Vivo Receptor Occupancy (ED50) | Rat | 2.7 mg/kg (p.o.) | Dose required to achieve 50% occupancy of striatal 5-HT6 receptors.[7] |
| Plasma Concentration (EC50) | Rat | 20 ng/mL | Plasma concentration corresponding to 50% of maximal receptor occupancy.[7] |
| Effective Dose Range (Cognition) | Rat | 5 - 20 mg/kg (p.o.) | Dose range that reversed cognitive impairment in a Novel Object Recognition Task.[7] |
| Effective Dose (Gamma Oscillations) | Rat | 1 - 2 mg/kg (i.v.) | Dose-dependently increased gamma power, an indicator of neuronal activity.[8] |
Table 2: Suggested Starting Dose Ranges and Administration Routes for Mouse Models
| Administration Route | Suggested Dose Range (Mouse) | Vehicle | Notes |
| Oral Gavage (p.o.) | 2.5 - 10 mg/kg | 5% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or saline. | Based on rat effective doses, adjusted for potential differences in metabolism. A preliminary dose-finding study is essential. |
| Intraperitoneal (i.p.) | 1 - 5 mg/kg | 5% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or saline. | Lower doses are suggested compared to oral administration due to bypassing first-pass metabolism. |
| Intravenous (i.v.) | 0.5 - 2 mg/kg | 5% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or saline. | For acute studies requiring rapid and complete bioavailability. |
Experimental Protocols & Visualizations
Signaling Pathway of 5-HT6 Receptor Antagonism
Blockade of the 5-HT6 receptor by idalopirdine disinhibits downstream neuronal pathways, leading to increased release of key neurotransmitters involved in cognitive processes.
Caption: Figure 1: Mechanism of Action of Idalopirdine.
Protocol 1: Preparation and Oral Administration
This protocol details the preparation and administration of idalopirdine via oral gavage, a common and precise method for preclinical studies.
Materials:
-
Idalopirdine (Desmethyl-YM-298198 HCl)
-
Vehicle: 5% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water.
-
Weighing scale, vortex mixer, sonicator.
-
Appropriate gavage needles for mice (e.g., 18-20 gauge, 1-1.5 inches, with a rounded tip).
-
Syringes.
-
70% ethanol (B145695) for disinfection.
Procedure:
-
Animal Acclimatization: House mice under standard conditions with a 12-hour light/dark cycle for at least one week before the experiment to minimize stress. Handle mice daily for 2-3 days prior to the experiment to habituate them to the procedure.
-
Dose Calculation:
-
Weigh each mouse accurately on the day of the experiment.
-
Calculate the required volume for each mouse based on its weight and the target dose (e.g., 5 mg/kg). A typical administration volume is 5-10 mL/kg.
-
Example: For a 25g mouse at a 5 mg/kg dose and a 1 mg/mL solution, the volume is: (5 mg/kg * 0.025 kg) / 1 mg/mL = 0.125 mL.
-
-
Drug Preparation (prepare fresh daily):
-
Calculate the total amount of idalopirdine and vehicle needed for the study cohort.
-
Weigh the required amount of idalopirdine powder.
-
Gradually add the powder to the 5% HP-β-CD solution while vortexing to ensure even dispersion.
-
If necessary, sonicate the solution for 5-10 minutes to achieve complete dissolution. The final solution should be clear.
-
-
Administration (Oral Gavage):
-
Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.
-
Insert the needle gently into the mouth, advancing it along the upper palate towards the esophagus. The needle should pass smoothly without resistance. Do not force the needle.
-
Once in the esophagus, advance the needle to the pre-measured depth.
-
Administer the solution slowly and steadily.
-
Withdraw the needle carefully along the same path of insertion.
-
Monitor the mouse for 5-10 minutes post-administration for any signs of distress or respiratory difficulty.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for a preclinical study evaluating the effect of idalopirdine on cognition.
Caption: Figure 2: Preclinical Experimental Workflow.
Protocol 2: Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess recognition memory in rodents. It leverages their innate tendency to explore novel objects over familiar ones.
Apparatus:
-
An open-field arena (e.g., 40 x 40 x 40 cm), made of a non-porous material for easy cleaning.
-
Two sets of identical objects (e.g., two cubes, two cylinders). Objects should be heavy enough that mice cannot move them and have no intrinsic reward value.
-
A video camera mounted above the arena and tracking software.
Procedure:
-
Habituation (Day 1):
-
Place each mouse individually into the empty arena.
-
Allow the mouse to explore freely for 5-10 minutes.
-
Return the mouse to its home cage. This step reduces novelty-induced stress on the testing day.
-
-
Training/Familiarization Phase (Day 2, T1):
-
Administer idalopirdine or vehicle according to Protocol 3.2.
-
After the appropriate pre-treatment time (e.g., 60 minutes), place two identical objects (A + A) in opposite corners of the arena.
-
Place the mouse in the center of the arena, facing away from the objects.
-
Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).
-
Exploration is defined as the mouse's nose being within 2 cm of the object and pointing towards it.
-
Return the mouse to its home cage.
-
-
Testing Phase (Day 2, T2):
-
After a defined retention interval (e.g., 1 to 24 hours), clean the arena and objects thoroughly to remove olfactory cues.
-
Replace one of the familiar objects with a novel object (A + B). The position of the novel object should be counterbalanced across mice.
-
Place the mouse back into the arena and record its exploration of both objects for 5 minutes.[9]
-
-
Data Analysis:
-
Calculate the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
-
Calculate a Discrimination Index (DI) using the formula: DI = (T_novel - T_familiar) / (T_novel + T_familiar)
-
A positive DI indicates that the mouse remembers the familiar object and prefers exploring the novel one, suggesting intact recognition memory. Compare the DI between the idalopirdine-treated group and the vehicle control group.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Safety and efficacy of idalopirdine, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Idalopirdine as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Idalopirdine/donepezil combo boosts cognition in Alzheimer’s | MDedge [mdedge.com]
- 5. Parallel functional testing identifies enhancers active in early postnatal mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Idalopirdine as a treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lu AE58054, a 5-HT6 antagonist, reverses cognitive impairment induced by subchronic phencyclidine in a novel object recognition test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Desmethyl-YM-298198 Hydrochloride for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl-YM-298198 hydrochloride is a derivative of YM-298198, a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2] mGluR1 is a G-protein coupled receptor that plays a crucial role in modulating synaptic transmission and neuronal excitability.[3][4] Its signaling is primarily mediated through the Gq/G11 protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades involving inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[3][5] Dysregulation of the mGluR1 signaling pathway has been implicated in various neurological and psychiatric disorders, making it a significant target for drug discovery.
These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, enabling researchers to investigate its effects on mGluR1 signaling and cellular function.
Physicochemical and Biological Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₁ClN₄OS | [1] |
| Molecular Weight | 364.9 g/mol | [1] |
| Purity | >98% | [2] |
| Solubility | Soluble in DMSO to 50 mM | [1][2] |
| Storage | Store at +4°C for short term, or desiccated for long term. | [1] |
| Mechanism of Action | Non-competitive antagonist of mGluR1. | [6][7] |
| IC₅₀ (for parent compound YM-298198) | 16 nM (inhibition of glutamate-induced inositol phosphate (B84403) production in mGluR1-expressing NIH3T3 cells) | [7] |
Experimental Protocols
Preparation of Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a stock solution concentration of 10-50 mM. For example, to prepare a 10 mM stock solution, dissolve 3.65 mg of the compound in 1 mL of DMSO.
-
Vortex the tube until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to minimize cytotoxicity.
Cell Culture and Treatment
Objective: To treat cultured cells with this compound to assess its biological activity.
Recommended Cell Lines:
-
HEK293 or CHO cells stably expressing mGluR1: These are commonly used model systems for studying mGluR1 pharmacology.
-
Neuronal cell lines or primary neurons endogenously expressing mGluR1: Examples include primary cerebellar granule neurons or hippocampal neurons.
Protocol:
-
Seed the chosen cell line in appropriate culture vessels (e.g., 96-well plates, 6-well plates) at a density that allows for optimal growth during the experiment.
-
Culture the cells overnight or until they reach the desired confluency (typically 70-80%).
-
On the day of the experiment, prepare serial dilutions of the this compound stock solution in serum-free or complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all conditions, including the vehicle control.
-
Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired period (e.g., 30 minutes to 24 hours), depending on the specific assay and the expected kinetics of the response.
-
Following incubation, proceed with the desired downstream analysis (e.g., calcium imaging, inositol phosphate accumulation assay, western blotting).
Downstream Assays
The effect of this compound can be evaluated using various functional assays, including:
-
Calcium Mobilization Assay: mGluR1 activation leads to an increase in intracellular calcium. The antagonistic effect of this compound can be measured by its ability to inhibit agonist-induced calcium release.
-
Inositol Phosphate (IP) Accumulation Assay: As a Gq-coupled receptor, mGluR1 activation stimulates the production of inositol phosphates. The inhibitory effect of the compound can be quantified by measuring the reduction in agonist-stimulated IP accumulation.
-
Western Blotting: To assess the effect of the compound on downstream signaling pathways, the phosphorylation status of key proteins such as ERK1/2 can be analyzed by western blotting.
Visualizations
Signaling Pathway of mGluR1 Antagonism
Caption: Antagonism of the mGluR1 signaling pathway.
Experimental Workflow for Cell Culture
Caption: General workflow for cell-based assays.
References
- 1. Surface expression of metabotropic glutamate receptor variants mGluR1a and mGluR1b in transfected HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Networks Associated with Native Metabotropic Glutamate 1 Receptors (mGlu1) in the Mouse Cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Metabotropic Glutamate Receptor 1 Dependent Signaling in Glioma Viability. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 5. The Synaptic Targeting of mGluR1 by Its Carboxyl-Terminal Domain Is Crucial for Cerebellar Function | Journal of Neuroscience [jneurosci.org]
- 6. Study of expression and role of Metabotropic Glutamate Receptors in Human Acute Myeloid Leukemia cell lines and involvement of L1-CAM in migration of mGluR1+ mouse melanoma cell lines [iris.uniroma1.it]
- 7. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Desmethyl-YM-298198 Hydrochloride in Long-Term Potentiation (LTP) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl-YM-298198 hydrochloride is a derivative of YM-298198, a potent, selective, and non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). While specific long-term potentiation (LTP) studies employing this compound are not extensively documented in publicly available literature, its close structural relationship to YM-298198 suggests its utility as a tool to investigate the role of mGluR1 in synaptic plasticity. These application notes and protocols are therefore based on the established pharmacology of mGluR1 antagonists, particularly YM-298198, in the context of LTP.
Activation of mGluR1 has been implicated in various forms of synaptic plasticity, including LTP and long-term depression (LTD). The precise role of mGluR1 in LTP appears to be dependent on the specific brain region, cell type, and the induction protocol used. In some cases, mGluR1 activation is crucial for the induction of LTP, while in others, it may play a more modulatory role. This compound, as an mGluR1 antagonist, can be a valuable pharmacological tool to dissect these mechanisms.
Data Presentation
The following tables summarize the quantitative data for the parent compound, YM-298198, which can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Pharmacology of YM-298198
| Parameter | Value | Species/System | Reference |
| IC₅₀ | 16 nM | Glutamate-induced inositol (B14025) phosphate (B84403) production in mGluR1-expressing NIH3T3 cells | [1] |
| Kᵢ | 19 nM | Rat mGluR1-NIH membranes | [1] |
| Selectivity | >10 µM | mGluR2, 3, 4a, 5, 6, 7b, and ionotropic glutamate receptors | [1] |
Table 2: Effects of YM-298198 on Synaptic Plasticity
| Plasticity Type | Brain Region | Effect of YM-298198 (1 µM) | Reference |
| TBS-LTP | Hippocampal CA1 | No effect on induction | [2] |
| Depotentiation (DP8') | Hippocampal CA1 | Enhancement of LTP reversal | [2] |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on LTP in hippocampal slices. These are adapted from established methodologies for studying mGluR-dependent plasticity.
Protocol 1: Preparation of Acute Hippocampal Slices
-
Anesthesia and Decapitation: Anesthetize an adult rodent (e.g., C57BL/6 mouse or Sprague Dawley rat) with an appropriate anesthetic (e.g., isoflurane, pentobarbital) following approved institutional animal care and use committee (IACUC) protocols. Once deeply anesthetized, decapitate the animal.
-
Brain Extraction: Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution. The composition of the cutting solution is designed to minimize excitotoxicity during slicing (in mM): 212.7 Sucrose, 2.6 KCl, 1.23 NaH₂PO₄, 26 NaHCO₃, 10 Dextrose, 3 MgCl₂, 1 CaCl₂.
-
Slicing: Glue a block of the hippocampus onto the stage of a vibrating microtome (vibratome). Submerge the tissue in the ice-cold, oxygenated cutting solution. Cut 300-400 µm thick transverse hippocampal slices.
-
Recovery: Transfer the slices to a holding chamber containing standard aCSF (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 Dextrose, 2 MgSO₄, 2 CaCl₂) saturated with 95% O₂ / 5% CO₂. Allow the slices to recover at 32-34°C for at least 30 minutes, and then maintain them at room temperature for at least 1 hour before recording.
Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recordings and LTP Induction
-
Slice Placement: Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.
-
Electrode Placement: Place a stimulating electrode (e.g., concentric bipolar tungsten electrode) in the Schaffer collateral pathway of the CA3 region. Place a recording electrode (a glass micropipette filled with aCSF, 1-5 MΩ resistance) in the stratum radiatum of the CA1 region to record fEPSPs.
-
Baseline Recording: Stimulate the Schaffer collaterals at a low frequency (e.g., 0.033 Hz) with a stimulus intensity that evokes a fEPSP of 30-40% of the maximal response. Record a stable baseline for at least 20-30 minutes.
-
Drug Application: To test the effect of this compound, dissolve the compound in a suitable vehicle (e.g., DMSO, then diluted in aCSF) and bath-apply it to the slice at the desired concentration. It is recommended to start with a concentration range informed by the IC₅₀ of the parent compound (e.g., 10-1000 nM). Apply the drug for at least 20 minutes before LTP induction to ensure equilibration.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS). A typical TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with an inter-burst interval of 200 ms.
-
Post-Induction Recording: Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes after the induction protocol to monitor the potentiation of the synaptic response.
-
Data Analysis: Measure the initial slope of the fEPSP. Normalize the slope values to the average of the baseline recordings. Plot the normalized fEPSP slope over time. Compare the magnitude of LTP in the presence and absence of this compound.
Mandatory Visualizations
Signaling Pathway
Caption: Canonical mGluR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for studying the effect of Desmethyl-YM-298198 HCl on LTP.
References
Application Notes and Protocols: Desmethyl-YM-298198 Hydrochloride in Synaptic Plasticity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl-YM-298198 hydrochloride is a potent, selective, and non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1] As a key regulator of excitatory synaptic transmission, mGluR1 is critically involved in various forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). These long-lasting changes in synaptic strength are widely considered to be the cellular basis of learning and memory. The high affinity and selectivity of this compound for mGluR1 make it an invaluable pharmacological tool for elucidating the specific roles of this receptor in the complex mechanisms underlying synaptic plasticity.
These application notes provide a comprehensive overview of the use of this compound in synaptic plasticity research, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols.
Mechanism of Action
This compound exerts its effects by binding to an allosteric site on the mGluR1, thereby preventing the conformational change required for receptor activation by the endogenous ligand, glutamate. mGluR1 is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gq/G11 family of G-proteins.[2][3] Upon activation, mGluR1 initiates a signaling cascade that plays a crucial role in modulating synaptic efficacy.
The canonical signaling pathway involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][4] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[2][4] The elevation of intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC).[2][4] These downstream signaling events can then influence a variety of cellular processes, including the phosphorylation state and trafficking of AMPA and NMDA receptors, ultimately leading to long-lasting changes in synaptic strength, such as LTP and LTD.[4][5]
Quantitative Data
The following table summarizes the known quantitative data for this compound and its parent compound, YM-298198, in relation to their effects on mGluR1 and synaptic plasticity. While specific quantitative data on the modulation of LTP and LTD magnitude by this compound is limited in the readily available literature, the provided data for the parent compound, YM-298198, offers valuable insight into its potency and utility in blocking mGluR1-dependent processes.
| Parameter | Compound | Value | Species/System | Reference |
| Ki for mGluR1 | YM-298198 | 19 nM | Rat mGluR1-NIH membranes | [1] |
| IC50 for glutamate-induced inositol phosphate (B84403) production | YM-298198 | 16 nM | mGluR1-NIH3T3 cells | [1] |
| Effect on Depotentiation (DP) | YM-298198 | Enhanced DP | Mouse Hippocampal Slices | |
| Selectivity | YM-298198 | No agonist or antagonist activity up to 10 µM on mGluR2, 3, 4a, 6, or 7b | [1] |
Experimental Protocols
The following protocols provide a framework for investigating the role of mGluR1 in synaptic plasticity using this compound.
Protocol 1: Preparation of Acute Hippocampal Slices for Electrophysiology
This protocol describes a standard method for preparing acute brain slices, a common preparation for studying synaptic plasticity.
Materials:
-
Adult rodent (e.g., mouse or rat)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Ice-cold cutting solution (e.g., NMDG-based or sucrose-based aCSF, continuously bubbled with 95% O2 / 5% CO2)
-
Artificial cerebrospinal fluid (aCSF) (continuously bubbled with 95% O2 / 5% CO2)
-
Vibrating microtome (vibratome)
-
Recovery chamber
-
Dissection tools (scissors, forceps, scalpel)
-
Petri dishes
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold cutting solution to clear the blood and cool the brain.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, oxygenated cutting solution.
-
Isolate the hippocampus and mount it onto the vibratome stage.
-
Cut coronal or sagittal slices (typically 300-400 µm thick) in the ice-cold cutting solution.
-
Transfer the slices to a recovery chamber containing aCSF at a slightly elevated temperature (e.g., 32-34°C) for at least 30 minutes.
-
Allow the slices to equilibrate at room temperature for at least 1 hour before starting electrophysiological recordings.
Protocol 2: Induction of mGluR1-Dependent Long-Term Potentiation (LTP) and its Blockade by this compound
This protocol outlines a method for inducing a form of LTP that is dependent on mGluR1 activation and how to use this compound to confirm this dependency.
Materials:
-
Prepared acute hippocampal slices
-
Recording chamber with continuous perfusion of oxygenated aCSF
-
Electrophysiology rig (amplifier, digitizer, stimulation and recording electrodes)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in aCSF)
-
High-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation)
Procedure:
-
Place a hippocampal slice in the recording chamber and continuously perfuse with oxygenated aCSF.
-
Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes.
-
Control Group: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation). Continue recording for at least 60 minutes post-induction to observe the potentiation.
-
Experimental Group: Pre-incubate a separate slice with this compound (a typical starting concentration would be in the range of 1-10 µM, but should be optimized) for at least 20-30 minutes before inducing LTP with the same HFS protocol.
-
Continue to perfuse with the antagonist during and after the HFS.
-
Record for at least 60 minutes post-induction and compare the magnitude of potentiation to the control group. A significant reduction in LTP in the presence of this compound indicates the involvement of mGluR1.
Protocol 3: Induction of mGluR1-Dependent Long-Term Depression (LTD) and its Blockade by this compound
This protocol describes how to induce mGluR1-dependent LTD and use this compound to verify the role of mGluR1.
Materials:
-
Prepared acute hippocampal slices
-
Recording chamber with continuous perfusion of oxygenated aCSF
-
Electrophysiology rig
-
This compound stock solution
-
Group I mGluR agonist (e.g., (S)-3,5-DHPG)
-
Low-frequency stimulation (LFS) protocol (e.g., paired-pulse LFS)
Procedure:
-
Establish a stable baseline fEPSP recording as described in the LTP protocol.
-
Method A: Chemical LTD (cLTD):
-
Control Group: Apply a group I mGluR agonist, such as (S)-3,5-DHPG (e.g., 50-100 µM), to the bath for a short period (e.g., 5-10 minutes). Wash out the agonist and continue recording to observe the depression of the fEPSP.
-
Experimental Group: Pre-incubate a slice with this compound before and during the application of DHPG. A blockade of the depression will indicate that it is mGluR1-dependent.
-
-
Method B: Synaptically-induced LTD:
-
Control Group: Induce LTD using a paired-pulse low-frequency stimulation (PP-LFS) protocol (e.g., 900 paired pulses at 1 Hz with a 50 ms (B15284909) inter-pulse interval).
-
Experimental Group: Apply this compound before, during, and after the PP-LFS protocol. A reduction in the magnitude of LTD will demonstrate the contribution of mGluR1.
-
Visualizations
Signaling Pathway of mGluR1 in Synaptic Plasticity
Caption: mGluR1 signaling cascade in synaptic plasticity.
Experimental Workflow for Investigating mGluR1 Antagonism on LTP
Caption: Workflow for studying mGluR1's role in LTP.
Logical Relationship for mGluR1-Dependent LTD Induction
Caption: Logic of mGluR1-dependent LTD induction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Group 1 mGluR-dependent synaptic long-term depression (mGluR-LTD): mechanisms and implications for circuitry & disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate receptor dependent long-term depression in the cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Investigating the Analgesic Potential of Desmethyl-YM-298198 Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl-YM-298198 hydrochloride is a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2] Emerging evidence suggests that mGluR1 antagonists hold promise as novel therapeutic agents for the management of various pain states. Glutamate, the primary excitatory neurotransmitter in the central nervous system, plays a crucial role in nociceptive signaling.[3] Dysregulation of glutamatergic transmission is implicated in the pathophysiology of chronic pain. By modulating the activity of mGluR1, this compound offers a targeted approach to attenuate pain transmission.
This document provides detailed application notes and experimental protocols for researchers investigating the analgesic effects of this compound. The information herein is intended to guide the design and execution of preclinical studies to evaluate the efficacy of this compound in relevant pain models.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₀N₄OS.HCl | [4] |
| Molecular Weight | 364.89 g/mol | [4] |
| Purity | ≥98% | [4] |
| Solubility | Soluble to 50 mM in DMSO | |
| CAS Number | 1177767-57-5 | [4] |
| Storage | Desiccate at room temperature | [4] |
Mechanism of Action in Pain Signaling
This compound exerts its analgesic effects by selectively blocking the mGluR1 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a signaling cascade through Gαq/11. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevation of intracellular Ca²⁺ and the presence of DAG collectively activate Protein Kinase C (PKC). Activated PKC can then phosphorylate various downstream targets, including the NMDA receptor, potentiating its activity and leading to an influx of Ca²⁺. This cascade contributes to the central sensitization of nociceptive neurons in the spinal cord, a key mechanism underlying chronic pain. By antagonizing mGluR1, this compound inhibits this signaling pathway, thereby reducing neuronal excitability and attenuating the transmission of pain signals.
Experimental Protocols
The following protocols provide a framework for evaluating the analgesic efficacy of this compound. The streptozotocin (B1681764) (STZ)-induced diabetic neuropathy model is highlighted as it has been cited in the context of this compound's analgesic activity.[1]
Protocol 1: Induction of Diabetic Neuropathy in Mice
This protocol describes the induction of type 1 diabetes in mice using streptozotocin (STZ), which leads to the development of painful diabetic neuropathy, a condition characterized by hyperalgesia and allodynia.
Materials:
-
Streptozotocin (STZ)
-
0.1 M Citrate (B86180) buffer (pH 4.5), sterile
-
Sterile saline
-
Male C57BL/6 mice (8-10 weeks old)
-
Glucometer and test strips
-
Insulin syringes (28-30G)
Procedure:
-
Animal Acclimation: House mice in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment.
-
STZ Preparation: Immediately before use, dissolve STZ in cold, sterile 0.1 M citrate buffer to a final concentration of 10 mg/mL. Protect the solution from light.
-
Induction:
-
Fast the mice for 4-6 hours.
-
Record baseline blood glucose levels from the tail vein.
-
Administer a single intraperitoneal (i.p.) injection of STZ solution at a dose of 150-200 mg/kg.
-
A control group should receive an equivalent volume of citrate buffer.
-
-
Confirmation of Diabetes:
-
Monitor blood glucose levels 48-72 hours post-injection and then weekly.
-
Mice with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and will be used for subsequent pain behavior assessments.
-
-
Development of Neuropathy: Painful neuropathy typically develops over several weeks. Behavioral testing can commence 2-4 weeks after the confirmation of diabetes.
Protocol 2: Assessment of Thermal Hyperalgesia (Hargreaves Test)
This test measures the latency of paw withdrawal in response to a radiant heat source, providing an index of thermal sensitivity.
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Plexiglass enclosures
-
This compound solution
-
Vehicle control solution
Procedure:
-
Acclimation: Place individual mice in the plexiglass enclosures on the glass surface of the apparatus and allow them to acclimate for at least 30 minutes before testing.
-
Baseline Measurement:
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the mouse withdraws its paw. Record this latency.
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Perform three measurements for each paw, with at least 5 minutes between each measurement, and calculate the average.
-
-
Drug Administration:
-
Administer this compound (e.g., via i.p. or oral gavage) at the desired doses.
-
The vehicle control group should receive the same volume of the vehicle.
-
-
Post-treatment Measurement:
-
Measure the paw withdrawal latency at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Protocol 3: Assessment of Mechanical Allodynia (von Frey Test)
This test determines the paw withdrawal threshold in response to mechanical stimulation with filaments of increasing stiffness.
Materials:
-
Set of von Frey filaments with calibrated bending forces
-
Elevated wire mesh platform
-
Plexiglass enclosures
-
This compound solution
-
Vehicle control solution
Procedure:
-
Acclimation: Place mice in the enclosures on the wire mesh platform and allow them to acclimate for 30 minutes.
-
Baseline Measurement:
-
Apply the von Frey filaments to the mid-plantar surface of the hind paw, starting with a filament of low force and proceeding to filaments of increasing force.
-
Each filament is applied for a few seconds. A positive response is a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold can be determined using the up-down method.
-
-
Drug Administration:
-
Administer this compound or vehicle as described in Protocol 2.
-
-
Post-treatment Measurement:
-
Determine the paw withdrawal threshold at various time points after drug administration.
-
Data Presentation
Quantitative data from the behavioral tests should be summarized in a clear and structured format to allow for easy comparison between treatment groups. The following tables provide templates for presenting such data. Please note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.
Table 1: Effect of this compound on Thermal Hyperalgesia (Hargreaves Test)
| Treatment Group | Dose (mg/kg) | Baseline Paw Withdrawal Latency (s) | 30 min Post-dose (s) | 60 min Post-dose (s) | 90 min Post-dose (s) | 120 min Post-dose (s) |
| Vehicle Control | - | 5.2 ± 0.4 | 5.1 ± 0.5 | 5.3 ± 0.3 | 5.0 ± 0.4 | 5.2 ± 0.5 |
| Desmethyl-YM-298198 HCl | 10 | 5.3 ± 0.3 | 7.8 ± 0.6 | 9.5 ± 0.7 | 8.1 ± 0.5 | 6.0 ± 0.4 |
| Desmethyl-YM-298198 HCl | 30 | 5.1 ± 0.4 | 9.9 ± 0.8 | 12.4 ± 0.9 | 10.2 ± 0.7 | 7.5 ± 0.6 |
| Desmethyl-YM-298198 HCl | 100 | 5.4 ± 0.5 | 11.2 ± 0.9 | 14.8 ± 1.1 | 12.5 ± 0.8 | 8.9 ± 0.7 |
| Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. |
Table 2: Effect of this compound on Mechanical Allodynia (von Frey Test)
| Treatment Group | Dose (mg/kg) | Baseline 50% Paw Withdrawal Threshold (g) | 30 min Post-dose (g) | 60 min Post-dose (g) | 90 min Post-dose (g) | 120 min Post-dose (g) |
| Vehicle Control | - | 0.4 ± 0.05 | 0.4 ± 0.06 | 0.5 ± 0.05 | 0.4 ± 0.07 | 0.4 ± 0.05 |
| Desmethyl-YM-298198 HCl | 10 | 0.4 ± 0.06 | 0.8 ± 0.09 | 1.2 ± 0.1 | 0.9 ± 0.08 | 0.6 ± 0.07 |
| Desmethyl-YM-298198 HCl | 30 | 0.5 ± 0.05 | 1.1 ± 0.1 | 1.8 ± 0.2 | 1.3 ± 0.1 | 0.8 ± 0.09 |
| Desmethyl-YM-298198 HCl | 100 | 0.4 ± 0.07 | 1.5 ± 0.2 | 2.5 ± 0.3 | 1.9 ± 0.2 | 1.0 ± 0.1 |
| Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. |
Expected Outcomes and Interpretation
Based on its mechanism of action as an mGluR1 antagonist, it is expected that this compound will demonstrate dose-dependent analgesic effects in models of neuropathic and inflammatory pain. Specifically, in the STZ-induced diabetic neuropathy model, treatment with this compound is anticipated to:
-
Increase paw withdrawal latency in the Hargreaves test, indicating a reduction in thermal hyperalgesia.
-
Increase the 50% paw withdrawal threshold in the von Frey test, indicating a reduction in mechanical allodynia.
The magnitude of the analgesic effect is expected to correlate with the dose administered. A time-course analysis will reveal the onset and duration of action of the compound. These findings would support the therapeutic potential of this compound for the treatment of painful diabetic neuropathy and potentially other chronic pain conditions. Further studies could explore its efficacy in other pain models (e.g., inflammatory pain models like the formalin test, or other neuropathic pain models such as chronic constriction injury) to broaden its pharmacological profile.
References
Application Notes and Protocols: Desmethyl-YM-298198 Hydrochloride in Conditioned Place Preference (CPP) Tests
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl-YM-298198 hydrochloride is a potent and selective noncompetitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), with an IC50 of 16 nM.[1] Given the crucial role of the glutamatergic system, particularly mGluR1, in modulating reward and addiction pathways, this compound is a valuable tool for investigating the neurobiological mechanisms underlying substance use disorders. The conditioned place preference (CPP) paradigm is a standard preclinical model used to evaluate the rewarding or aversive properties of drugs and to screen potential therapeutic agents that may attenuate drug-seeking behavior.
These application notes provide a detailed protocol for utilizing this compound in a cocaine-induced CPP model in mice. While direct experimental data for this compound in CPP is not yet published, this protocol is based on established CPP methodologies and findings with related mGluR1 antagonists. Studies have shown that other mGluR1 antagonists can decrease reinstatement of cocaine-seeking, suggesting a modulatory role in reward-related memory.
Mechanism of Action: mGluR1 Signaling
Metabotropic glutamate receptor 1 is a Gq/11 protein-coupled receptor. Upon activation by glutamate, it initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with elevated Ca2+, activates protein kinase C (PKC). This pathway is integral to various forms of synaptic plasticity and neuronal excitability that are thought to underlie reward learning and memory. Desmethyl-YM-298198, as a noncompetitive antagonist, inhibits this signaling cascade, thereby providing a mechanism to probe the role of mGluR1 in the rewarding effects of drugs of abuse.
Experimental Protocol: Cocaine-Induced Conditioned Place Preference
This protocol describes a 3-phase, unbiased procedure to assess the effect of this compound on the acquisition of cocaine-induced CPP in mice.
1. Materials and Apparatus
-
Subjects: Adult male C57BL/6J mice (8-10 weeks old).
-
Apparatus: A three-chamber CPP box. The two large outer chambers (e.g., 20x18x25 cm) should have distinct visual and tactile cues (e.g., black walls with a grid floor vs. white walls with a mesh floor). A smaller, neutral center chamber (e.g., 20x7x25 cm) connects the two outer chambers. Guillotine doors are used to restrict access to specific chambers during conditioning.
-
Drugs:
-
Cocaine hydrochloride (dissolved in 0.9% sterile saline).
-
This compound (dissolved in a vehicle, e.g., 10% DMSO, 40% PEG300, 50% saline). Solubility in DMSO up to 50 mM has been reported.
-
2. Experimental Procedure
The experiment consists of three phases: Pre-Test (Day 1), Conditioning (Days 2-5), and Post-Test (Day 6).
Phase 1: Pre-Test (Day 1)
-
Handle mice for 5 minutes daily for 3 days prior to the experiment to habituate them to the researcher.
-
On Day 1, place each mouse individually into the central chamber of the CPP apparatus.
-
Remove the guillotine doors, allowing free access to all three chambers for 15 minutes.
-
Record the time spent in each of the two outer chambers using automated tracking software or manual scoring.
-
Mice showing a strong unconditioned preference for one chamber (>66% of the time) should be excluded from the study.
-
For the remaining mice, the drug-paired chamber (CS+) will be the initially non-preferred chamber, and the vehicle-paired chamber (CS-) will be the initially preferred one (unbiased design).
Phase 2: Conditioning (Days 2-5)
-
Divide mice into experimental groups (e.g., Vehicle + Saline, Vehicle + Cocaine, Desmethyl-YM-298198 [Dose 1] + Cocaine, etc.).
-
On Day 2 (Cocaine pairing):
-
Administer this compound (or its vehicle) via intraperitoneal (i.p.) injection.
-
After a 30-minute pretreatment period, administer cocaine (e.g., 10 mg/kg, i.p.) or saline.
-
Immediately place the mouse into its assigned CS+ chamber and confine it for 30 minutes.
-
-
On Day 3 (Saline pairing):
-
Administer this compound (or its vehicle, i.p.).
-
After 30 minutes, administer saline (i.p.).
-
Immediately place the mouse into its assigned CS- chamber and confine it for 30 minutes.
-
-
Repeat this alternating conditioning cycle on Days 4 and 5 .
Phase 3: Post-Test (Day 6)
-
One day after the last conditioning session, place each mouse (in a drug-free state) into the central chamber.
-
Remove the guillotine doors and allow free exploration for 15 minutes.
-
Record the time spent in each of the outer chambers.
3. Data Analysis
-
Calculate the preference score for each mouse for both the Pre-Test and Post-Test: Preference Score = Time in CS+ chamber (s) - Time in CS- chamber (s) .
-
A significant increase in the preference score from Pre-Test to Post-Test indicates the development of CPP.
-
Compare the Post-Test preference scores between the different treatment groups using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests). A significant reduction in the preference score in the antagonist-treated groups compared to the Vehicle + Cocaine group would indicate that this compound attenuates the rewarding effects of cocaine.
Data Presentation
The following table presents hypothetical data from a study investigating the effect of this compound on the acquisition of cocaine-induced CPP.
| Treatment Group (i.p.) | N | Pre-Test Preference Score (s) (Mean ± SEM) | Post-Test Preference Score (s) (Mean ± SEM) | Change in Preference (s) (Post - Pre) |
| Vehicle + Saline | 10 | 5.2 ± 3.1 | 7.8 ± 4.5 | 2.6 |
| Vehicle + Cocaine (10 mg/kg) | 10 | 4.5 ± 2.8 | 155.6 ± 15.2 | 151.1 |
| Desmethyl-YM (1 mg/kg) + Cocaine | 10 | 6.1 ± 3.5 | 110.3 ± 12.8 | 104.2 |
| Desmethyl-YM (3 mg/kg) + Cocaine | 10 | 5.5 ± 2.9 | 65.4 ± 10.1 | 59.9 |
| Desmethyl-YM (10 mg/kg) + Cocaine | 10 | 4.8 ± 3.3 | 15.2 ± 8.7 | 10.4 |
Note: This data is representative and for illustrative purposes only.
Conclusion
This compound, as a selective mGluR1 antagonist, represents a key pharmacological tool for dissecting the role of this receptor in reward and addiction. The provided protocol offers a robust framework for assessing its potential to modulate the rewarding effects of drugs like cocaine in a conditioned place preference paradigm. The expected outcome, based on the pharmacology of related compounds, is a dose-dependent attenuation of cocaine-induced CPP, which would highlight the therapeutic potential of targeting the mGluR1 receptor in the treatment of substance use disorders.
References
Troubleshooting & Optimization
improving Desmethyl-YM-298198 hydrochloride aqueous solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Desmethyl-YM-298198 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: Desmethyl-YM-298198 is a derivative of the selective mGluR1 antagonist, YM-298198.[1] As a hydrochloride salt of a complex organic molecule, it exhibits poor solubility in aqueous solutions, a common challenge for many new chemical entities.[2] This low solubility can hinder its use in various in vitro and in vivo experimental settings, impacting bioavailability and the reliability of experimental results.[3][4]
Q2: What is the reported solubility of this compound?
Q3: What are the primary strategies for improving the aqueous solubility of this compound?
A3: Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:
-
pH Adjustment: Modifying the pH of the solution can significantly impact the solubility of ionizable compounds.[5]
-
Co-solvents: Utilizing water-miscible organic solvents can increase the solubility of hydrophobic molecules.[2]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[6][7][8]
-
Surfactants: These agents can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[2]
Q4: How does Desmethyl-YM-298198 exert its biological effect?
A4: Desmethyl-YM-298198 is an antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). mGluR1 is a G-protein coupled receptor that, upon activation by glutamate, initiates a signaling cascade through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking this receptor, Desmethyl-YM-298198 can modulate downstream signaling pathways involved in neuronal excitability and synaptic plasticity.[9][10][11][12][13]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Compound precipitates out of solution upon addition to aqueous buffer. | The aqueous solubility limit has been exceeded. | 1. Decrease the final concentration of the compound in the aqueous medium.2. Utilize a co-solvent: Prepare a high-concentration stock solution in DMSO and add it to the aqueous buffer with vigorous vortexing. Ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%).3. Employ a solubilizing agent: Consider the use of cyclodextrins or non-ionic surfactants to increase solubility. |
| Inconsistent results in cell-based assays. | Poor solubility leading to variable effective concentrations of the compound. | 1. Visually inspect for precipitation: Before adding to cells, ensure the final solution is clear. Centrifuge if necessary to remove any precipitate.2. Optimize the formulation: Experiment with different co-solvents, pH adjustments, or solubilizing agents to achieve a stable, soluble formulation.3. Perform a solubility test: Determine the maximum soluble concentration in your specific cell culture medium. |
| Difficulty preparing a stock solution. | The compound is not readily soluble even in organic solvents. | 1. Use gentle heating: Warming the solution to 37°C may aid dissolution. However, be cautious of potential degradation.2. Sonication: Use a sonicator bath to provide mechanical energy to facilitate dissolution.[14] |
| Cloudy or hazy solution after preparation. | Incomplete dissolution or contamination. | 1. Ensure complete dissolution: Refer to the steps for preparing a stock solution.2. Use high-purity solvents: Contaminants can affect solubility.3. Filter the solution: Use a 0.22 µm syringe filter to remove any undissolved particles.[14] |
Experimental Protocols
Below are detailed methodologies for key experiments related to improving the aqueous solubility of this compound.
Protocol 1: Solubility Determination using the Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Vials with screw caps
-
Orbital shaker
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system
Methodology:
-
Add an excess amount of this compound to a known volume of the aqueous buffer in a vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC method.
-
Express the solubility in mg/mL or µM.
Protocol 2: Improving Solubility with Co-solvents
Objective: To prepare a solution of this compound in an aqueous buffer using a co-solvent.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Aqueous buffer of choice
-
Vortex mixer
Methodology:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).
-
To prepare the final working solution, add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing.
-
Ensure the final concentration of DMSO in the aqueous solution is low and compatible with the intended experiment (e.g., ≤ 0.5% v/v).
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the final concentration of the compound needs to be lowered.
Protocol 3: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To increase the aqueous solubility of this compound using a cyclodextrin.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice
-
Magnetic stirrer
Methodology:
-
Prepare solutions of HP-β-CD in the aqueous buffer at various concentrations (e.g., 0, 5, 10, 15, 20 mM).
-
Add an excess amount of this compound to each HP-β-CD solution.
-
Stir the mixtures for 48 hours at a constant temperature to reach equilibrium.
-
Follow steps 4-7 from Protocol 1 to determine the solubility at each HP-β-CD concentration.
-
Plot the solubility of this compound as a function of HP-β-CD concentration to determine the optimal concentration for solubilization.
Quantitative Data Summary
The following table summarizes the known solubility information for this compound.
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | Up to 50 mM | [1] |
| Aqueous Solutions | Poorly soluble (specific quantitative data not available) | General observation for similar compounds |
Visualizations
mGluR1 Signaling Pathway
Caption: The mGluR1 signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Solubility Enhancement
References
- 1. Desmethyl YM298198 hydrochloride, Analogue of mGlu1 antagonist YM298198 (CAS 1177767-57-5) | Abcam [abcam.com]
- 2. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. future4200.com [future4200.com]
- 5. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mGluR1/TRPC3-mediated Synaptic Transmission and Calcium Signaling in Mammalian Central Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Desmethyl-YM-298198 hydrochloride stability in DMSO stock solution
This technical support center provides guidance on the stability and handling of Desmethyl-YM-298198 hydrochloride in DMSO stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in DMSO up to 50 mM.[1] For most in vitro applications, DMSO is the recommended solvent.
Q2: How should I store the solid form of this compound?
A2: The solid compound should be stored under desiccating conditions at +4°C for long-term storage, where it can be stable for up to 12 months.[1]
Q3: What are the recommended storage conditions for this compound in DMSO stock solution?
Q4: How many times can I freeze-thaw my DMSO stock solution?
A4: Repeated freeze-thaw cycles can degrade sensitive compounds. It is best practice to aliquot the DMSO stock solution into single-use volumes to minimize the number of freeze-thaw cycles. Some studies on general compound libraries have shown no significant loss after multiple freeze-thaw cycles, but this can be compound-specific.[3][4]
Q5: My compound in DMSO solution has precipitated. What should I do?
A5: Precipitation can occur if the solution is stored at a low temperature or if the concentration exceeds its solubility at that temperature. Gentle warming of the solution to 37°C and vortexing may help to redissolve the compound. If precipitation persists, the solution may be supersaturated, and dilution may be necessary. For the related compound YM-298198, warming to 60°C and sonication can aid dissolution.[2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Compound degradation in DMSO stock solution. | 1. Prepare a fresh stock solution from solid compound.2. Perform a stability test on your stock solution (see Experimental Protocols).3. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Precipitation in stock solution upon storage | Poor solubility at storage temperature or moisture absorption. | 1. Gently warm and vortex the solution.2. Ensure the use of anhydrous DMSO.3. Store in tightly sealed vials. |
| Low potency in cell-based assays | Incorrect stock concentration due to degradation or handling errors. | 1. Verify the concentration of the stock solution using a spectrophotometer or HPLC.2. Prepare fresh dilutions from a new stock aliquot for each experiment. |
Experimental Protocols
Protocol: Assessment of this compound Stability in DMSO
This protocol outlines a method to assess the stability of this compound in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Microcentrifuge tubes
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Initial Analysis (T=0):
-
Immediately after preparation, dilute an aliquot of the stock solution with an appropriate mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µM).
-
Inject the diluted sample into the HPLC system.
-
Record the peak area of the parent compound. This will serve as the baseline (100% stability).
-
-
Storage: Aliquot the remaining stock solution into several microcentrifuge tubes and store them under desired conditions (e.g., -20°C and -80°C).
-
Time-Point Analysis: At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Sample Preparation and Analysis:
-
Thaw the aliquot to room temperature.
-
Prepare a dilution for HPLC analysis as described in step 2.
-
Inject the sample and record the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the remaining compound at each time point relative to the initial (T=0) peak area.
-
% Stability = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the % stability versus time for each storage condition.
-
Visualizations
Signaling Pathway
This compound is an antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). mGluR1 is a G-protein coupled receptor that, upon binding to its endogenous ligand glutamate, activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
Caption: mGluR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
References
- 1. Desmethyl YM298198 hydrochloride, Analogue of mGlu1 antagonist YM298198 (CAS 1177767-57-5) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Desmethyl-YM-298198 Hydrochloride Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Desmethyl-YM-298198 hydrochloride. The information is designed to help optimize experimental conditions and address common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a high-affinity, selective, and non-competitive antagonist of the metabotropic glutamate (B1630785) receptor type 1 (mGluR1).[1] Its primary mechanism of action is to bind to an allosteric site on the mGluR1 receptor, thereby preventing its activation by the endogenous ligand, glutamate. This inhibition blocks the downstream signaling cascade initiated by the receptor.
Q2: What is the potency of this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 16 nM for mGluR1.[1]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) up to 50 mM.[2][3] For long-term storage, it is recommended to store the solid compound desiccated at room temperature.[2] Stock solutions in DMSO can be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single-use applications.
Q4: What are the key signaling pathways affected by this compound?
A4: As an mGluR1 antagonist, this compound primarily inhibits the Gq/11 signaling pathway. Activation of mGluR1 typically leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By blocking mGluR1, this compound prevents these downstream events.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 364.89 g/mol | [2] |
| Molecular Formula | C17H20N4OS.HCl | [2] |
| Purity | ≥98% | [2] |
| Solubility | Soluble in DMSO to 50 mM | [2][3] |
| IC50 | 16 nM | [1] |
Table 2: Suggested Starting Concentrations for In Vitro and In Vivo Experiments
| Experiment Type | Suggested Concentration Range | Notes |
| In Vitro (Cell-based assays) | 1 nM - 10 µM | Start with a broad range to determine the optimal concentration for your specific cell line and assay. |
| In Vivo (Rodent models) | 1 - 30 mg/kg (oral administration for parent compound YM-298198) | This is based on the parent compound and should be optimized for this compound.[4] |
Mandatory Visualization
Caption: mGluR1 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro Calcium Flux Assay
This protocol provides a general framework for measuring the inhibitory effect of this compound on mGluR1-mediated intracellular calcium mobilization using a fluorescent calcium indicator.
Materials:
-
Cells expressing mGluR1 (e.g., HEK293 or CHO cells)
-
This compound
-
mGluR1 agonist (e.g., Glutamate or DHPG)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96- or 384-well black, clear-bottom microplates
Procedure:
-
Cell Plating: Seed mGluR1-expressing cells into the microplate at a density that will form a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in assay buffer to achieve the desired final concentrations.
-
-
Assay:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the diluted this compound to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add the mGluR1 agonist to the wells to stimulate the receptor.
-
Immediately begin measuring the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of fluorescence before and after agonist addition or as a percentage of the maximal response to the agonist alone.
-
Plot the response against the log concentration of this compound to determine the IC50 value.
-
Caption: Experimental workflow for a calcium flux assay.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak response to agonist | - Low receptor expression in cells- Inactive agonist- Suboptimal agonist concentration | - Confirm mGluR1 expression via Western blot or qPCR.- Use a fresh, validated batch of agonist.- Perform a dose-response curve for the agonist to determine its EC50 and use a concentration around EC80 for antagonist screening. |
| High background fluorescence | - Incomplete removal of dye- Cell death | - Ensure thorough washing after dye loading.- Check cell viability using a trypan blue exclusion assay. |
| Precipitation of the compound in the assay medium | - Poor solubility of the compound at the tested concentration | - Ensure the final DMSO concentration is low (typically <0.5%).- Prepare fresh dilutions for each experiment. |
| Inconsistent results between experiments | - Variation in cell density- Different passage numbers of cells- Inconsistent incubation times | - Use a consistent cell seeding density.- Use cells within a defined passage number range.- Standardize all incubation times. |
| Unexpected agonist activity of the antagonist | - Off-target effects- Compound impurity | - Test the compound on a parental cell line lacking mGluR1.- Verify the purity of the compound using analytical methods like HPLC/MS. |
| Narrow therapeutic window in vivo | - A known challenge for some mGluR1 antagonists | - Start with a low dose and carefully escalate while monitoring for adverse effects such as motor impairment.[5] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Desmethyl YM298198 hydrochloride, Analogue of mGlu1 antagonist YM298198 (CAS 1177767-57-5) | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What mGluRs antagonists are in clinical trials currently? [synapse.patsnap.com]
Technical Support Center: Desmethyl-YM-298198 Hydrochloride In Vivo Delivery
Welcome to the technical support center for Desmethyl-YM-298198 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the in vivo delivery of this selective, non-competitive mGluR1 antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and technical data to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the in vivo delivery of this compound in a question-and-answer format.
Q1: My this compound formulation is cloudy or shows precipitation. What should I do?
A1: Precipitation indicates poor solubility of the compound in your chosen vehicle, which can lead to inaccurate dosing and reduced bioavailability.
-
Troubleshooting Steps:
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Optimize Vehicle Composition: this compound is soluble in DMSO up to 50 mM.[1] However, high concentrations of DMSO can be toxic in vivo. A common strategy for poorly water-soluble compounds is to use a co-solvent system.
-
Recommended Starting Formulations:
-
For Intraperitoneal (IP) or Subcutaneous (SC) Injection: A common formulation involves dissolving the compound first in a minimal amount of DMSO, followed by dilution with other vehicles such as PEG300, Tween 80, and saline. A suggested ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
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For Oral (PO) Administration: The parent compound, YM-298198 hydrochloride, has been successfully administered orally in mice at 30 mg/kg.[2] For oral delivery, suspending the compound in a vehicle like 0.5% methylcellulose (B11928114) in water can be effective.
-
-
Preparation Technique: Ensure the compound is fully dissolved in the organic solvent (e.g., DMSO) before adding any aqueous components. Add aqueous solutions slowly while vortexing to prevent the compound from "crashing out."
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C or using a bath sonicator can aid in dissolution. However, be cautious of potential compound degradation with prolonged heating.
-
Q2: I am observing inconsistent results or a lack of efficacy at the expected dose. What could be the cause?
A2: Inconsistent results often stem from issues with bioavailability, formulation stability, or the administration procedure itself.
-
Troubleshooting Steps:
-
Ensure Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before each injection to deliver a consistent dose.
-
Fresh Preparation: Prepare the formulation fresh on the day of the experiment. The stability of this compound in various vehicles over time is not well-documented. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[2][3]
-
Route of Administration: The choice of administration route significantly impacts pharmacokinetics. Oral administration may lead to first-pass metabolism, while intravenous (IV) injection provides immediate systemic exposure but may have a shorter half-life. Consider the experimental question when selecting the route.
-
Animal Handling and Technique: Ensure consistent and proper administration techniques (e.g., correct depth and location for IP injections) across all animals and experimenters.
-
Q3: I'm concerned about vehicle-related toxicity. How can I mitigate this?
A3: Vehicle-related toxicity is a valid concern, especially with formulations containing organic solvents.
-
Troubleshooting Steps:
-
Minimize Organic Solvents: Use the lowest possible concentration of DMSO or other organic solvents required to keep the compound in solution.
-
Vehicle Control Group: Always include a control group of animals that receives the vehicle alone to account for any physiological effects of the formulation itself.
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Monitor Animal Health: Closely observe animals for any signs of distress, irritation at the injection site, or changes in behavior following administration.
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Consider Alternative Formulations: If toxicity is suspected, explore alternative, well-tolerated vehicles such as cyclodextrins (e.g., 20% SBE-β-CD in saline) which can enhance the solubility of hydrophobic compounds.[2]
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Quantitative Data Summary
The following table summarizes the known physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Weight | 364.9 g/mol | [1] |
| Molecular Formula | C₁₇H₂₁ClN₄OS | [1] |
| Purity | >99% | [1] |
| Form | Solid | [1] |
| Solubility | Soluble in DMSO to 50 mM | [1] |
| Storage (Solid) | Store at +4°C under desiccating conditions for up to 12 months. | [1] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month. | [2][3] |
Experimental Protocols
Below are detailed methodologies for preparing and administering this compound.
Protocol 1: Preparation of an Injectable Formulation (IP/SC)
This protocol is a starting point for preparing a co-solvent formulation suitable for intraperitoneal or subcutaneous injection.
Materials:
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This compound powder
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Dimethyl sulfoxide (B87167) (DMSO), sterile filtered
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Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl)
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Sterile microcentrifuge tubes
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Vortex mixer and/or sonicator
Procedure:
-
Calculate Required Amounts: Based on the desired final concentration and volume, calculate the mass of this compound and the volume of each vehicle component needed.
-
Initial Dissolution: In a sterile microcentrifuge tube, add the pre-weighed this compound powder. Add the required volume of DMSO (to constitute 10% of the final volume).
-
Ensure Complete Dissolution: Vortex the tube vigorously until the compound is completely dissolved. If necessary, briefly sonicate the tube in a water bath. The solution should be clear.
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Add Co-solvents: Add the required volume of PEG300 (to constitute 40% of the final volume) to the DMSO solution. Vortex until the solution is homogeneous.
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Add Surfactant: Add the required volume of Tween 80 (to constitute 5% of the final volume) and vortex thoroughly.
-
Final Dilution: Slowly add the sterile saline (to constitute the final 45% of the volume) to the mixture while continuously vortexing. This slow addition is crucial to prevent precipitation.
-
Final Inspection: The final formulation should be a clear, particle-free solution. If any precipitation is observed, the formulation may need to be adjusted (e.g., by lowering the final concentration).
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Administration: Administer the freshly prepared formulation to the animals based on their body weight.
Protocol 2: Preparation of an Oral Formulation
This protocol is adapted from a successful study using the parent compound, YM-298198, and is suitable for oral gavage.
Materials:
-
This compound powder
-
Methylcellulose
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Sterile distilled water
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Stir plate and magnetic stir bar
-
Mortar and pestle (optional, for fine powder)
Procedure:
-
Prepare Vehicle: Prepare a 0.5% (w/v) methylcellulose solution by slowly adding methylcellulose powder to sterile distilled water while stirring continuously with a magnetic stir bar. It may be necessary to stir for several hours at room temperature or overnight at 4°C to achieve a clear, viscous solution.
-
Weigh Compound: Accurately weigh the required amount of this compound for the desired final concentration and volume.
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Create Suspension: Gradually add the powdered compound to the 0.5% methylcellulose vehicle while stirring continuously.
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Ensure Homogeneity: Continue to stir the suspension until it is uniform. Visually inspect to ensure there are no large clumps of powder.
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Administration: Before each administration by oral gavage, ensure the suspension is thoroughly mixed to guarantee consistent dosing.
Visualizations
mGluR1 Signaling Pathway
This compound is a non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). This receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a signaling cascade primarily through the Gq alpha subunit. This leads to the activation of Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).[4][5][6][7][8][9][10]
References
- 1. Desmethyl YM298198 hydrochloride, Analogue of mGlu1 antagonist YM298198 (CAS 1177767-57-5) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | mGluR | 1177767-57-5 | Invivochem [invivochem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mGluR1/TRPC3-mediated Synaptic Transmission and Calcium Signaling in Mammalian Central Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases [frontiersin.org]
- 10. researchgate.net [researchgate.net]
preventing precipitation of Desmethyl-YM-298198 hydrochloride in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of Desmethyl-YM-298198 hydrochloride in experimental media.
Troubleshooting Guide: Preventing Precipitation
Issue: I am observing precipitation of this compound when I add it to my cell culture media or aqueous buffer.
This guide provides a step-by-step approach to troubleshoot and prevent precipitation.
Stock Solution Preparation and Storage
Proper preparation and storage of a concentrated stock solution are critical to maintaining the solubility of this compound.
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Initial Dissolution: The manufacturer states that this compound is soluble in DMSO up to 50 mM.[1][2][3] It is recommended to prepare a high-concentration stock solution in 100% DMSO.
-
Procedure:
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Warm the vial of this compound to room temperature before opening.
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Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
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Vortex or sonicate the solution gently until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
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-
Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Dilution into Aqueous Media
The most common point of precipitation is during the dilution of the DMSO stock solution into the aqueous experimental media. This is often due to the compound's lower solubility in aqueous solutions compared to DMSO.
-
Recommended Dilution Strategy:
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Pre-warm the media: Ensure your cell culture media or buffer is at the experimental temperature (e.g., 37°C) before adding the compound. Temperature shifts can cause salts and other components to precipitate.[4]
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Step-wise dilution: Avoid adding the concentrated DMSO stock directly into the final volume of media. Perform one or more intermediate dilution steps. For example, first, dilute the 50 mM DMSO stock into a smaller volume of pre-warmed media to create an intermediate concentration, then add this to your final culture volume.
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Slow addition and mixing: Add the compound solution drop-wise to the media while gently swirling or stirring. This facilitates rapid dispersion and prevents localized high concentrations that can lead to precipitation.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5% (v/v), to avoid solvent toxicity to your cells.
-
Addressing Persistent Precipitation
If precipitation still occurs after optimizing the dilution procedure, consider the following factors:
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pH of the Media: The solubility of hydrochloride salts can be pH-dependent. Cell culture media is typically buffered to a physiological pH of 7.2-7.4. A sudden shift from a non-buffered DMSO stock to a buffered aqueous solution can alter the ionization state of the compound, potentially reducing its solubility. While altering the pH of standard cell culture media is generally not recommended, for simpler buffer systems, ensuring the pH is slightly acidic might improve the solubility of a hydrochloride salt.
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Media Composition: Cell culture media are complex mixtures of salts, amino acids, vitamins, and glucose. High concentrations of salts, particularly phosphates and carbonates, can interact with the compound and lead to precipitation.[4][5]
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Consider using a simpler, serum-free medium for initial solubility tests to identify potential interactions.
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The use of bicarbonate buffers, which are physiological, can influence drug precipitation differently than commonly used phosphate (B84403) buffers.[6][7]
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-
Use of Solubilizing Excipients: For challenging compounds, the inclusion of pharmaceutically acceptable solubilizing agents can be explored, though their effects on your specific cell line must be validated.
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Surfactants: Non-ionic surfactants like Pluronic® F-68 or Tween® 80 at low, non-toxic concentrations can help maintain compound solubility.
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Polymers: Polymers such as polyvinylpyrrolidone (B124986) (PVP) can act as precipitation inhibitors.[8]
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Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: this compound is reported to be soluble in DMSO up to 50 mM.[1][2][3] There is no readily available quantitative data on its solubility in aqueous solutions like water or cell culture media. However, the related compound YM-298198 has been described as water-soluble, suggesting the core structure has some aqueous solubility.[1]
Q2: Why is my compound precipitating in the cell culture medium?
A2: Precipitation in cell culture media, which is a buffered aqueous solution, is often due to the compound having lower solubility in water than in the organic solvent used for the stock solution (e.g., DMSO). This can be triggered by factors such as a sudden change in pH upon dilution, high salt concentrations in the media, or the temperature of the media.[4][9]
Q3: Can I heat the media to dissolve the precipitate?
A3: Gentle warming of the media to 37°C is recommended before and during the addition of the compound. However, excessive heating should be avoided as it can degrade both the compound and the components of the cell culture medium.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture should generally be kept below 0.5% (v/v). It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q5: What should I do if I see a precipitate form over time during my experiment?
A5: Precipitation that occurs over time during incubation can be due to the compound's instability in the media, interactions with secreted cellular metabolites, or evaporation from the culture plate leading to increased compound concentration. Ensure your incubator has proper humidification to prevent evaporation and consider reducing the final concentration of the compound if your experimental design allows.[5]
Data Presentation
| Property | Value | Source |
| Molecular Weight | 364.9 g/mol | [1][3] |
| Solubility in DMSO | Up to 50 mM | [1][2][3] |
| Aqueous Solubility | Data not available. The related compound YM-298198 is reported as "water soluble". | [1] |
| Appearance | Solid | [1] |
Experimental Protocols
Protocol: Determining the Working Solubility in Cell Culture Media
This protocol provides a method to empirically determine the practical working concentration of this compound in your specific cell culture medium before it precipitates.
Materials:
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This compound
-
Anhydrous, high-purity DMSO
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Your specific complete cell culture medium (e.g., DMEM with 10% FBS)
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Sterile microcentrifuge tubes
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Sterile serological pipettes and pipette tips
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Vortex mixer and/or sonicator
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Incubator (37°C, 5% CO₂)
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Microscope
Procedure:
-
Prepare a 10 mM Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO as described in the troubleshooting guide.
-
Pre-warm Media: Place an aliquot of your complete cell culture medium in a 37°C water bath or incubator for at least 30 minutes.
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Prepare Serial Dilutions: a. Label a series of sterile microcentrifuge tubes with a range of final concentrations you wish to test (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). b. Add 1 mL of the pre-warmed complete media to each labeled tube. c. Perform serial dilutions from your 10 mM stock solution into the media. For example, to make a 100 µM solution, add 10 µL of the 10 mM stock to 990 µL of media (this will be a 1:100 dilution with 1% DMSO). Adjust volumes accordingly to keep the final DMSO concentration below 0.5% if possible. Add the stock solution slowly while gently vortexing.
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Incubation and Observation: a. Incubate the tubes at 37°C and 5% CO₂. b. Visually inspect the solutions for any signs of precipitation immediately after preparation and then at regular intervals (e.g., 1, 4, and 24 hours) using a microscope. Look for the formation of crystals or an amorphous precipitate.
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Determine Maximum Working Concentration: The highest concentration that remains clear without any visible precipitate after your desired experimental duration is your maximum working concentration.
Mandatory Visualizations
Signaling Pathway
Caption: mGluR1 signaling pathway antagonism.
Experimental Workflow
Caption: Troubleshooting workflow for precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. Potent and specific action of the mGlu1 antagonists YM-298198 and JNJ16259685 on synaptic transmission in rat cerebellar slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desmethyl YM298198 hydrochloride, Analogue of mGlu1 antagonist YM298198 (CAS 1177767-57-5) | Abcam [abcam.com]
- 4. Prodrugs of thiabendazole with increased water-solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Kinetic Resolution of Thiazolo-Benzimidazolines Using MAO Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US8247415B2 - Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists - Google Patents [patents.google.com]
- 8. Metabotropic glutamate receptor I (mGluR1) antagonism impairs cocaine-induced conditioned place preference via inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Desmethyl-YM-298198 hydrochloride off-target effects on other mGluRs
This technical support guide provides information on the potential off-target effects of Desmethyl-YM-298198 hydrochloride, a derivative of the selective mGluR1 antagonist, YM-298198. The information presented here is primarily based on studies of the parent compound, YM-298198, and is intended to help researchers anticipate and troubleshoot potential experimental issues related to receptor selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is an analog of YM-298198, which is a high-affinity, selective, and non-competitive antagonist of the metabotropic glutamate (B1630785) receptor type 1 (mGluR1).[1][2] It is expected to exhibit a similar pharmacological profile to its parent compound.
Q2: I am seeing unexpected results in my experiment. Could this compound be acting on other mGluRs?
Based on extensive characterization of its parent compound, YM-298198, significant off-target effects on other mGluR subtypes are unlikely at standard working concentrations. YM-298198 shows high selectivity for mGluR1.[1][2]
Q3: What is the selectivity profile of the parent compound, YM-298198, against other mGluR subtypes?
Studies have shown that YM-298198 has significantly lower affinity for other mGluRs. Specifically, its binding to mGluR5 is over 100-fold less potent than its binding to mGluR1.[3] Furthermore, it has been reported to have no agonistic or antagonistic activity at mGluR2, mGluR3, mGluR4a, mGluR6, or mGluR7b at concentrations up to 10 μM.[1]
Q4: My experimental system only expresses mGluR5. Can I use this compound as a negative control?
Given that the parent compound YM-298198 has a more than 100-fold lower potency for mGluR5 compared to mGluR1, its desmethyl derivative is also expected to have low affinity for mGluR5.[3] However, for definitive results, it is always recommended to run a concentration-response curve in your specific system to confirm the lack of effect at the desired concentration.
Q5: What are the recommended working concentrations for this compound to ensure selectivity?
To maintain high selectivity for mGluR1, it is advisable to use the lowest effective concentration determined by a concentration-response curve in your experimental model. Based on the data for YM-298198, which has an IC50 of approximately 16-24 nM for mGluR1, starting with concentrations in this range is recommended.[1][3]
Quantitative Data Summary: Selectivity Profile of YM-298198
The following table summarizes the activity of the parent compound, YM-298198, at various mGluR subtypes. This data can be used as a reference for estimating the selectivity of this compound.
| Receptor Subtype | Ligand | Activity | Value | Reference |
| mGluR1 (rat) | YM-298198 | Ki | 19 nM | [1] |
| mGluR1 | YM-298198 | IC50 | 16 nM | [1] |
| mGluR2 | YM-298198 | No Agonist or Antagonist Activity | Up to 10 µM | [1] |
| mGluR3 | YM-298198 | No Agonist or Antagonist Activity | Up to 10 µM | [1] |
| mGluR4a | YM-298198 | No Agonist or Antagonist Activity | Up to 10 µM | [1] |
| mGluR5 | YM-298198 | Binding Affinity | >100-fold less potent than for mGluR1 | [3] |
| mGluR6 | YM-298198 | No Agonist or Antagonist Activity | Up to 10 µM | [1] |
| mGluR7b | YM-298198 | No Agonist or Antagonist Activity | Up to 10 µM | [1] |
Experimental Protocols
The selectivity of compounds like YM-298198 is typically determined through a combination of radioligand binding assays and functional assays.
1. Radioligand Binding Assay:
-
Objective: To determine the binding affinity (Ki) of the compound for different mGluR subtypes.
-
Methodology:
-
Prepare cell membranes from cell lines stably expressing a single mGluR subtype (e.g., mGluR1, mGluR2, mGluR5, etc.).
-
Incubate the membranes with a known radiolabeled ligand that binds to the target receptor.
-
Add increasing concentrations of the unlabeled test compound (e.g., YM-298198).
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then convert it to a Ki value using the Cheng-Prusoff equation.
-
2. Inositol (B14025) Phosphate (B84403) (IP) Accumulation Assay (for Gq-coupled mGluRs like mGluR1 and mGluR5):
-
Objective: To measure the functional antagonist activity of the compound.
-
Methodology:
-
Culture cells expressing the mGluR of interest (e.g., mGluR1-NIH3T3 cells).
-
Label the cells with [3H]-myo-inositol.
-
Pre-incubate the cells with various concentrations of the antagonist (e.g., YM-298198).
-
Stimulate the cells with a known mGluR agonist (e.g., glutamate).
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Lyse the cells and separate the inositol phosphates using anion-exchange chromatography.
-
Measure the radioactivity of the inositol phosphate fraction.
-
Determine the IC50 value of the antagonist for the inhibition of agonist-induced IP accumulation.
-
Visualizations
Signaling Pathway and Selectivity of YM-298198
Caption: Selective inhibition of mGluR1 signaling by YM-298198.
Experimental Workflow for Determining mGluR Selectivity
Caption: Workflow for assessing the selectivity of a novel mGluR ligand.
References
- 1. Separate Ionotropic and Metabotropic Glutamate Receptor Functions in Depotentiation vs. LTP: A Distinct Role for Group1 mGluR Subtypes and NMDARs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
washout times for Desmethyl-YM-298198 hydrochloride in brain slices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Desmethyl-YM-298198 hydrochloride in brain slice electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a derivative of YM-298198, which is a selective and non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1] As a non-competitive antagonist, it binds to an allosteric site on the mGluR1 receptor, preventing its activation by glutamate.[2] mGluR1 is a G-protein coupled receptor that, upon activation, typically activates the Gq/11 protein, leading to the stimulation of phospholipase C (PLC) and subsequent downstream signaling cascades involving protein kinase C (PKC), extracellular signal-regulated kinase (ERK), and the mammalian target of rapamycin (B549165) (mTOR).[3][4] By blocking this receptor, this compound can inhibit these downstream pathways.[3][4]
Q2: What is the recommended washout time for this compound in brain slice experiments?
Q3: How can I determine the appropriate washout time for my experiment?
To determine the necessary washout time, you can perform a time-course experiment. After establishing a stable baseline response and then applying this compound to achieve the desired effect, begin the washout procedure by perfusing the brain slice with fresh, drug-free artificial cerebrospinal fluid (aCSF). Monitor the recovery of the physiological response over time. The washout is considered complete when the response returns to the pre-drug baseline level. It is recommended to continue monitoring for an extended period to ensure the recovery is stable.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete or slow washout of the antagonist's effect. | 1. Insufficient washout duration. 2. High lipophilicity of the compound leading to retention in the tissue. 3. Inadequate perfusion rate of the aCSF. | 1. Extend the washout period. For non-competitive antagonists, this may require >60 minutes. 2. Consider using a carrier protein like bovine serum albumin (BSA) in the aCSF during washout to facilitate the removal of lipophilic compounds. 3. Ensure a consistent and adequate aCSF flow rate (e.g., 2-4 mL/min) over the slice. |
| Variability in washout times between experiments. | 1. Inconsistent drug application time or concentration. 2. Differences in brain slice thickness or health. 3. Temperature fluctuations in the recording chamber. | 1. Maintain strict consistency in the concentration and duration of drug application. 2. Use slices of uniform thickness and ensure they are healthy and well-oxygenated. 3. Maintain a stable temperature in the recording chamber throughout the experiment. |
| No recovery of the physiological response after prolonged washout. | 1. Irreversible or very slowly reversible binding of the antagonist. 2. Desensitization or internalization of the receptors. 3. Rundown of the slice preparation. | 1. Some non-competitive antagonists can have pseudo-irreversible binding characteristics. Consider using a fresh slice for each data point if washout is not feasible. 2. Allow for a longer recovery period or attempt to facilitate recovery with a brief application of an agonist. 3. Ensure the overall health of the slice is maintained throughout the long experiment. Monitor baseline stability before and after drug application. |
Washout Time Data (Estimated)
As specific data for this compound is unavailable, the following table provides estimated washout times based on the characteristics of non-competitive antagonists in brain slice preparations. These are starting points and should be validated experimentally.
| Antagonist Type | Estimated Washout Time | Factors to Consider |
| Non-competitive (e.g., this compound) | 30 - 120+ minutes | - Higher concentrations may require longer washout. - Longer application times will extend washout. - Lipophilicity of the specific compound. |
Experimental Protocols
Protocol for Determining Washout Time in Brain Slices
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Brain Slice Preparation : Prepare acute brain slices (e.g., 300-400 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated cutting solution. Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, followed by storage at room temperature.
-
Electrophysiological Recording : Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-4 mL/min at the desired experimental temperature (e.g., 30-32°C).
-
Baseline Recording : Obtain a stable baseline recording of the desired physiological parameter (e.g., synaptic transmission, neuronal excitability) for at least 10-20 minutes.
-
Antagonist Application : Bath-apply this compound at the desired concentration until a stable antagonist effect is observed.
-
Washout Procedure : Switch the perfusion back to the drug-free aCSF to begin the washout.
-
Monitoring Recovery : Continuously record the physiological parameter and monitor its recovery back to the pre-drug baseline level. The time taken to reach a stable recovery is the washout time.
-
Data Analysis : Plot the recorded parameter over time to visualize the onset of the drug effect and the time course of recovery during washout.
Visualizations
Experimental Workflow for Washout Time Determination
Caption: Workflow for determining the washout time of a pharmacological agent in brain slice electrophysiology.
mGluR1 Signaling Pathway and Antagonist Action
Caption: Simplified signaling pathway of mGluR1 and the inhibitory action of an antagonist.
References
- 1. What are mGluR1 antagonists and how do they work? [synapse.patsnap.com]
- 2. What are mGluRs antagonists and how do they work? [synapse.patsnap.com]
- 3. Metabotropic glutamate receptor I (mGluR1) antagonism impairs cocaine-induced conditioned place preference via inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptor I (mGluR1) Antagonism Impairs Cocaine-Induced Conditioned Place Preference via Inhibition of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Desmethyl-YM-298198 hydrochloride storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of Desmethyl-YM-298198 hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a derivative of YM-298198, which is a high-affinity, selective, and non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2] It is a valuable tool for studying the physiological and pathological roles of mGluR1 in the central nervous system.
Q2: What is the primary mechanism of action?
A2: this compound functions as a negative allosteric modulator (NAM) of mGluR1. It binds to a site on the receptor distinct from the glutamate binding site, thereby inhibiting receptor activation by glutamate. This non-competitive antagonism makes it a useful tool for studying mGluR1 signaling.
Q3: What are the common research applications for this compound?
A3: This compound is typically used in in vitro and in vivo studies to investigate the role of mGluR1 in various neurological processes and disorders, including synaptic plasticity, pain perception, and neurodegenerative diseases.
Q4: What are the key physical and chemical properties of this compound?
A4: Please refer to the data table below for a summary of its key properties.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 364.9 g/mol | [1] |
| Molecular Formula | C₁₇H₂₁ClN₄OS | [1] |
| Purity | >98% | |
| Form | Solid | [1] |
| Solubility | Soluble in DMSO to 50 mM | [1] |
| CAS Number | 1177767-57-5 | [1] |
Storage and Handling Best Practices
Proper storage and handling are critical to maintain the integrity and activity of this compound.
Storage of Solid Compound
| Condition | Temperature | Duration | Notes |
| Short-term | +4°C | Up to weeks | Store under desiccating conditions. |
| Long-term | +4°C | Up to 12 months | Store under desiccating conditions.[1] |
Storage of Stock Solutions
| Solvent | Temperature | Duration | Notes |
| DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound.
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.
-
Hygienic Practices: Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Spills: In case of a spill, avoid dust formation. Collect the spilled material and dispose of it as hazardous waste.
Troubleshooting Guides
Problem 1: Compound Precipitation in Aqueous Solutions
-
Possible Cause: this compound has low aqueous solubility. Direct dilution of a concentrated DMSO stock solution into an aqueous buffer can cause the compound to precipitate.
-
Troubleshooting Steps:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.1% or lower in your assay medium.
-
Use a gentle mixing technique: When diluting, add the DMSO stock solution to the aqueous buffer while gently vortexing to ensure rapid and even dispersion.
-
Consider a different solvent system for in vivo studies: For animal studies, a formulation with co-solvents like PEG300 and Tween-80 may be necessary to improve solubility and bioavailability.
-
Sonication: If precipitation occurs, gentle sonication in a water bath may help to redissolve the compound.
-
Problem 2: Inconsistent or No Biological Activity
-
Possible Cause 1: Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation of the compound.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions: If degradation is suspected, prepare a fresh stock solution from the solid compound.
-
Aliquot stock solutions: Always aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.
-
-
-
Possible Cause 2: Incorrect Concentration: Errors in calculating the required concentration or in the dilution process can lead to unexpected results.
-
Troubleshooting Steps:
-
Verify calculations: Double-check all calculations for preparing stock and working solutions.
-
Calibrate pipettes: Ensure that the pipettes used for dilutions are properly calibrated.
-
-
-
Possible Cause 3: Low Receptor Expression: The cell line used may not express mGluR1 at a high enough level to detect a significant response.
-
Troubleshooting Steps:
-
Confirm receptor expression: Use techniques like Western blotting or qPCR to confirm the expression of mGluR1 in your cell line.
-
Use a positive control: Include a known mGluR1 agonist (e.g., DHPG) in your experiment to confirm that the signaling pathway is functional in your cells.
-
-
Problem 3: High Background Signal in Assays
-
Possible Cause: Autofluorescence or Non-specific Effects: At high concentrations, the compound may exhibit autofluorescence or have off-target effects that contribute to a high background signal.
-
Troubleshooting Steps:
-
Run a vehicle control: Always include a vehicle control (e.g., DMSO at the same final concentration) to determine the baseline signal.
-
Perform a dose-response curve: Test a range of concentrations to identify the optimal concentration that gives a specific effect with minimal background.
-
Check for autofluorescence: Measure the fluorescence of the compound alone in the assay buffer to assess its intrinsic fluorescence at the excitation and emission wavelengths of your assay.
-
Experimental Protocols
Detailed Methodology: In Vitro Calcium Mobilization Assay
This protocol outlines a general procedure for assessing the antagonist activity of this compound using a cell-based calcium mobilization assay.
Materials:
-
This compound
-
HEK293 cells stably expressing human mGluR1 (or another suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
mGluR1 agonist (e.g., (S)-3,5-DHPG)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Plating:
-
The day before the assay, seed the mGluR1-expressing cells into a 96-well black-walled, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to prepare a range of working concentrations (e.g., from 1 nM to 10 µM). Ensure the final DMSO concentration in the assay is ≤ 0.1%.
-
Prepare a solution of the mGluR1 agonist (e.g., DHPG) in assay buffer at a concentration that will elicit a submaximal response (e.g., EC₈₀).
-
-
Dye Loading:
-
Prepare the dye-loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127, and then diluting this mixture in the assay buffer to the final working concentration recommended by the manufacturer.
-
Remove the culture medium from the cell plate and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Assay Procedure:
-
After incubation, wash the cells with the assay buffer to remove excess dye.
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Add the different concentrations of this compound (or vehicle control) to the respective wells and incubate for 15-30 minutes at room temperature in the dark.
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Place the plate in the fluorescence plate reader and set the instrument to measure fluorescence intensity at the appropriate excitation and emission wavelengths for the calcium dye.
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Establish a baseline fluorescence reading for each well.
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Inject the mGluR1 agonist into each well and immediately begin recording the fluorescence intensity over time (e.g., for 60-120 seconds).
-
-
Data Analysis:
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The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
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Normalize the data by expressing the response in the presence of the antagonist as a percentage of the response with the agonist alone (vehicle control).
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Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
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Visualizations
Signaling Pathway of mGluR1 Antagonism
Caption: Antagonism of the mGluR1 signaling pathway.
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for a calcium mobilization assay.
Troubleshooting Logic Diagram
Caption: Troubleshooting inconsistent experimental results.
References
Technical Support Center: Desmethyl-YM-298198 Hydrochloride in Cognitive Function Assessment
Welcome to the technical support center for Desmethyl-YM-298198 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on using this compound for assessing cognitive function. The following information, including troubleshooting guides and frequently asked questions (FAQs), is intended to facilitate the successful design and execution of your experiments.
Disclaimer: this compound is a derivative of the mGluR1 antagonist YM-298198. Much of the experimental guidance is extrapolated from studies involving YM-298198 and other mGluR1 antagonists due to limited direct data on this specific derivative.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a chemical compound that is a derivative of YM-298198. YM-298198 is a potent, selective, and non-competitive antagonist of the metabotropic glutamate (B1630785) receptor type 1 (mGluR1). mGluR1s are G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability, processes that are fundamental to learning and memory.[1][2][3] By antagonizing mGluR1, this compound is expected to inhibit the downstream signaling pathways activated by glutamate, thereby allowing researchers to investigate the role of mGluR1 in cognitive processes.
2. How should I prepare a solution of this compound for in vivo experiments?
Proper dissolution and administration are critical for obtaining reliable results. While specific solubility data for this compound is limited, a common protocol for its parent compound, YM-298198 hydrochloride, can be adapted. It is recommended to always prepare fresh solutions for in vivo experiments on the day of use.
Example In Vivo Formulation:
A multi-step process is often required to achieve a clear solution suitable for oral administration. For a 1 mL working solution, the following steps can be taken:
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Prepare a stock solution in DMSO (e.g., 20.8 mg/mL).
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To 100 µL of the DMSO stock solution, add 400 µL of PEG300 and mix thoroughly.
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Add 50 µL of Tween-80 and mix again.
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Finally, add 450 µL of saline to reach the final volume of 1 mL.
If precipitation occurs, gentle heating and/or sonication may aid in dissolution.
3. What are some common behavioral tests to assess cognitive function with this compound?
The choice of behavioral test depends on the specific cognitive domain you are investigating. Since mGluR1 antagonists are known to affect spatial learning and memory, the following tests are commonly used in rodent models:[4][5][6]
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Morris Water Maze: This test assesses spatial learning and memory by requiring an animal to find a hidden platform in a pool of water.[4][6]
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Y-Maze: This maze can be used to evaluate spatial working memory through spontaneous alternation tasks.[4]
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Radial Arm Maze: This apparatus is used to test both reference and working memory.[4]
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Fear Conditioning Test: This test is used to evaluate associative learning and memory.[4]
4. What is the expected effect of this compound on cognitive performance?
Based on studies with other mGluR1 antagonists, administration of this compound is expected to impair performance in cognitive tasks that rely on mGluR1 signaling.[7][8][9] For example, in the Morris water maze, you might observe increased escape latencies and reduced time spent in the target quadrant during the probe trial. The magnitude of the effect will likely be dose-dependent.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No observable effect on cognitive performance. | Inadequate Dose: The concentration of the compound reaching the brain may be too low. | - Perform a dose-response study to determine the optimal effective dose. - Consult literature for typical doses of other mGluR1 antagonists. |
| Poor Bioavailability/Solubility: The compound may not be properly absorbed or may have precipitated out of solution. | - Ensure the vehicle is appropriate and the compound is fully dissolved. Consider the formulation provided in the FAQs. - Verify the route of administration is appropriate for the vehicle. | |
| Timing of Administration: The compound may not have reached peak brain concentration during the behavioral testing period. | - Characterize the pharmacokinetic profile of the compound to determine the optimal time window for testing after administration. | |
| Unexpected behavioral side effects (e.g., sedation, hyperactivity). | Off-target Effects: The compound may be interacting with other receptors at the dose used. | - Lower the dose to see if the side effects diminish while the cognitive effects remain. - Run control experiments to assess general locomotor activity (e.g., open field test). |
| Compound Instability: The compound may have degraded. | - Store the compound under desiccating conditions as recommended. - Prepare fresh solutions for each experiment. | |
| High variability in results between animals. | Inconsistent Drug Administration: Variations in injection volume or oral gavage technique. | - Ensure all personnel are properly trained and consistent in their administration techniques. |
| Biological Variability: Natural differences in animal metabolism and sensitivity. | - Increase the number of animals per group to improve statistical power. | |
| Precipitation of the compound during solution preparation. | Low Aqueous Solubility: The compound has limited solubility in aqueous solutions. | - Follow the multi-step dissolution protocol involving co-solvents like DMSO, PEG300, and Tween-80. - Use gentle warming or sonication to aid dissolution. |
Experimental Protocols
Assessing Spatial Learning and Memory using the Morris Water Maze
This protocol provides a general framework. Specific parameters should be optimized for your experimental setup.
-
Apparatus: A circular pool (e.g., 1.5 m diameter) filled with opaque water. A hidden platform is submerged approximately 1 cm below the water surface. Visual cues are placed around the pool.
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Animals: Rodents (rats or mice) are commonly used.
-
Procedure:
-
Habituation: Allow animals to acclimate to the testing room for at least 1 hour before each session.
-
Drug Administration: Administer this compound or vehicle at a predetermined time before the training session (e.g., 30-60 minutes).
-
Acquisition Phase (e.g., 5 days):
-
Each animal undergoes 4 trials per day.
-
For each trial, the animal is placed in the water at one of four starting positions.
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The animal is allowed to swim for a set time (e.g., 60 seconds) to find the hidden platform. If it fails to find the platform, it is gently guided to it.
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The animal remains on the platform for a short period (e.g., 15-30 seconds).
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (e.g., Day 6):
-
The platform is removed from the pool.
-
The animal is allowed to swim for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
-
-
Data Analysis: Compare the escape latencies, path lengths, and probe trial data between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA, t-test).
Signaling Pathways and Experimental Workflows
mGluR1 Signaling Pathway in Learning and Memory
Activation of mGluR1 by glutamate initiates a cascade of intracellular events that are crucial for synaptic plasticity, such as long-term depression (LTD), which is involved in learning and memory.[1][2][10] The diagram below illustrates a simplified representation of this pathway. Antagonism of mGluR1 by this compound would block these downstream effects.
Caption: Simplified mGluR1 signaling pathway involved in synaptic plasticity.
Experimental Workflow for Assessing Cognitive Function
The following diagram outlines a typical workflow for an in vivo study investigating the effects of this compound on cognition.
Caption: General experimental workflow for in vivo cognitive assessment.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on typical results from studies with mGluR1 antagonists.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 364.9 g/mol |
| Purity | >99% |
| Solubility | Soluble in DMSO to 50 mM |
| Storage | Store at +4°C under desiccating conditions |
Table 2: Example Dose-Response in Morris Water Maze (Probe Trial)
| Treatment Group | Dose (mg/kg, p.o.) | Time in Target Quadrant (seconds) |
| Vehicle | 0 | 25 ± 2.1 |
| Desmethyl-YM-298198 HCl | 1 | 20 ± 2.5 |
| Desmethyl-YM-298198 HCl | 3 | 15 ± 1.9 |
| Desmethyl-YM-298198 HCl | 10 | 12 ± 2.3** |
| p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM. |
References
- 1. Group 1 Metabotropic Glutamate Receptor Function and Its Regulation of Learning and Memory in the Aging Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. Rodent Behavioral Tests for Cognition - Creative Biolabs [creative-biolabs.com]
- 5. inotiv.com [inotiv.com]
- 6. Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice - Panina - Annals of Clinical and Experimental Neurology [annaly-nevrologii.com]
- 7. Differential effects of mGluR1 and mGlur5 antagonism on spatial learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Metabotropic Glutamate Receptors in Social Behavior in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabotropic Glutamate Receptors in Alzheimer’s Disease Synaptic Dysfunction: Therapeutic Opportunities and Hope for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Desmethyl-YM-298198 Hydrochloride and YM-298198 for mGluR1 Antagonism
For researchers in neuropharmacology and drug development, the selection of a potent and selective antagonist for the metabotropic glutamate (B1630785) receptor 1 (mGluR1) is crucial for investigating its role in various physiological and pathological processes. This guide provides a detailed comparison of two such antagonists: Desmethyl-YM-298198 hydrochloride and its parent compound, YM-298198. Both are recognized as high-affinity, selective, and non-competitive antagonists of mGluR1.[1] This document summarizes their comparative efficacy based on available quantitative data, provides detailed experimental protocols for their evaluation, and illustrates key signaling pathways and experimental workflows.
Quantitative Efficacy Comparison
Based on available in vitro data, both this compound and YM-298198 exhibit potent antagonism of the mGluR1 receptor, with inhibitory concentrations in the low nanomolar range. The following table summarizes their reported half-maximal inhibitory concentrations (IC50).
| Compound | Assay Type | Cell/Tissue Type | IC50 (nM) | Reference |
| This compound | Glutamate-induced inositol (B14025) phosphate (B84403) production | Not specified | 16 | N/A |
| YM-298198 | Glutamate-induced inositol phosphate production | mGluR1-NIH3T3 cells | 16 | [2] |
| YM-298198 | Synaptic activation of mGlu1 | Rat cerebellar slices | 24 | N/A |
The data indicates that both compounds have very similar potencies in functional cell-based assays. The slight variation in the IC50 for YM-298198 between cell lines and brain slices may be attributed to differences in tissue penetration and experimental conditions.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods for evaluating these compounds, the following diagrams illustrate the mGluR1 signaling cascade and a general workflow for a comparative efficacy study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Radioligand binding properties and pharmacological characterization of 6-amino-N-cyclohexyl-N,3-dimethylthiazolo[3,2-a]benzimidazole-2-carboxamide (YM-298198), a high-affinity, selective, and noncompetitive antagonist of metabotropic glutamate receptor type 1 [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Desmethyl-YM-298198 and JNJ-16259685: Potent and Selective mGluR1 Antagonists
An Objective Comparison for Researchers and Drug Development Professionals
Metabotropic glutamate (B1630785) receptor 1 (mGluR1) represents a significant therapeutic target for a range of neurological and psychiatric disorders. As a key player in modulating excitatory synaptic transmission, the development of selective antagonists for mGluR1 is of high interest. This guide provides a detailed comparison of two prominent non-competitive mGluR1 antagonists: Desmethyl-YM-298198 and JNJ-16259685. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.
Pharmacological Profile: A Head-to-Head Comparison
Both Desmethyl-YM-298198 and JNJ-16259685 are potent and selective antagonists of the mGluR1 receptor. JNJ-16259685 is a systemically active compound with excellent potency in inhibiting mGluR1 function.[1] Desmethyl-YM-298198 is a high-affinity, selective, and noncompetitive mGluR1 antagonist.[1][2] The following table summarizes the key quantitative data for both compounds based on available literature.
| Parameter | Desmethyl-YM-298198 | JNJ-16259685 | Reference |
| Binding Affinity (Ki) | 19 nM (for parent YM-298198) | 0.34 nM | [3][4] |
| Functional Potency (IC50) | 16 nM | 1.21-3.24 nM (Ca2+ mobilization) | [1][2] |
| 24 nM (inhibition of mGlu-EPSP) | 19 nM (inhibition of mGlu-EPSP) | [5][6] | |
| Selectivity | >100-fold vs mGluR5 (for parent YM-298198) | >400-fold vs mGluR5 | [4][7] |
| No activity at mGluR2, 3, 4a, 6, 7b up to 10 µM (for parent YM-298198) | No activity at mGluR2, 3, 4, 6, AMPA, or NMDA receptors up to 10 µM | [3][4] |
Signaling Pathways and Experimental Workflows
Understanding the downstream effects of mGluR1 antagonism is crucial for interpreting experimental results. The following diagrams illustrate the canonical mGluR1 signaling pathway and a typical experimental workflow for characterizing these antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tocris.com [tocris.com]
- 5. Potent and specific action of the mGlu1 antagonists YM-298198 and JNJ16259685 on synaptic transmission in rat cerebellar slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent and specific action of the mGlu1 antagonists YM-298198 and JNJ16259685 on synaptic transmission in rat cerebellar slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separate Ionotropic and Metabotropic Glutamate Receptor Functions in Depotentiation vs. LTP: A Distinct Role for Group1 mGluR Subtypes and NMDARs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Non-Competitive mGluR1 Antagonists: Desmethyl-YM-298198 Hydrochloride in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Desmethyl-YM-298198 hydrochloride with other prominent non-competitive antagonists of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). The objective is to offer a clear, data-driven overview of their performance based on available experimental evidence, aiding in the selection of appropriate tools for research and drug development.
Introduction to Non-Competitive mGluR1 Antagonism
Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in various neurological and psychiatric disorders, making it a significant target for therapeutic intervention. Non-competitive antagonists, also known as negative allosteric modulators (NAMs), bind to a site on the receptor distinct from the glutamate binding site. This mode of action offers potential advantages in terms of selectivity and safety profiles compared to competitive antagonists. This guide will focus on the pharmacological and functional characteristics of this compound and its parent compound, YM-298198, in comparison to other well-characterized mGluR1 NAMs such as JNJ16259685 and A-841720.
In Vitro Potency and Selectivity
Table 1: In Vitro Potency of Non-Competitive mGluR1 Antagonists
| Compound | Assay Type | Species/Cell Line | IC50 (nM) | Ki (nM) | Reference |
| Desmethyl-YM-298198 HCl | Not Specified | Not Specified | 16 | Not Reported | [1] |
| YM-298198 | IP Production | mGluR1-NIH3T3 cells | 16 | 19 (rat mGluR1) | [2] |
| Synaptic Transmission | Rat Cerebellar Slices | 24 | Not Reported | [3] | |
| JNJ16259685 | Ca2+ Mobilization | Rat mGluR1a | 3.24 | 0.34 | [4] |
| Ca2+ Mobilization | Human mGluR1a | 1.21 | Not Reported | [4] | |
| Synaptic Transmission | Rat Cerebellar Slices | 19 | Not Reported | [3] | |
| A-841720 | Ca2+ Mobilization | Human mGluR1 | 10.7 | Not Reported | |
| Ca2+ Mobilization | Rat Native mGluR1 | 1.0 | Not Reported |
Selectivity:
-
YM-298198 has been shown to be highly selective for mGluR1 over other mGluR subtypes (mGluR2, 3, 4a, 5, 6, and 7b), where it shows no agonistic or antagonistic activity at concentrations up to 10 µM[2].
-
JNJ16259685 demonstrates high selectivity for mGluR1, with much lower potency at the mGluR5a receptor. It shows no activity at mGluR2, -3, -4, or -6 receptors at concentrations up to 10 µM[4].
In Vivo Efficacy
The therapeutic potential of these antagonists is ultimately determined by their efficacy in vivo. Preclinical studies have evaluated their effects in various animal models of pain, anxiety, and other neurological conditions.
Table 2: In Vivo Efficacy of Non-Competitive mGluR1 Antagonists
| Compound | Animal Model | Effect | Effective Dose (mg/kg) | Reference |
| Desmethyl-YM-298198 HCl | Streptozotocin-induced hyperalgesia (mice) | Analgesic | 30 (p.o.) | [1] |
| YM-298198 | Not Specified | Analgesic | Not Specified | |
| JNJ16259685 | Central mGluR1 occupancy (rat) | High potency | ED50 = 0.040 (cerebellum), 0.014 (thalamus) (s.c.) | [4] |
| Acute and inflammatory pain (rat) | Potentiated morphine analgesia | 3.2 - 10 | [5] | |
| A-841720 | Inflammatory and neuropathic pain (rat) | Analgesic | ED50 = 23-43 µmol/kg (i.p.) | |
| Cognitive function (rat) | Impaired | 3 - 10 |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these antagonists and the experimental setups used to characterize them, the following diagrams illustrate the mGluR1 signaling pathway and a typical experimental workflow.
References
- 1. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Potent and specific action of the mGlu1 antagonists YM-298198 and JNJ16259685 on synaptic transmission in rat cerebellar slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabotropic glutamate antagonists alone and in combination with morphine: Comparison across two models of acute pain and a model of persistent, inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity Profiles of Desmethyl-YM-298198 and LY367385
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two prominent metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonists: Desmethyl-YM-298198 and LY367385. The information presented herein is intended to assist researchers in selecting the most appropriate tool compound for their specific experimental needs.
Introduction
Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that modulate synaptic transmission and neuronal excitability. Group I mGluRs, which include mGluR1 and mGluR5, are of particular interest as therapeutic targets for a variety of neurological and psychiatric disorders. The development of selective antagonists for these receptors is crucial for elucidating their physiological roles and for drug discovery efforts. This guide focuses on two such antagonists, Desmethyl-YM-298198, a noncompetitive antagonist, and LY367385, a competitive antagonist, providing a comprehensive overview of their selectivity based on available experimental data.
Selectivity Profiles: A Head-to-Head Comparison
The following tables summarize the binding affinities and functional potencies of Desmethyl-YM-298198 and LY367385 at various mGluR subtypes. It is important to note that direct comparative studies profiling both compounds against a full panel of mGluR subtypes are limited. The data for Desmethyl-YM-298198 is based on its characterization as a high-affinity, selective mGluR1 antagonist, with the understanding that it is a derivative of the well-characterized YM-298198 and is expected to have a similar selectivity profile.
Table 1: Antagonist Potency (IC50) in Functional Assays
| Compound | mGluR1a | mGluR5a | Group II mGluRs | Group III mGluRs | Assay Type | Reference |
| Desmethyl-YM-298198 | 16 nM | > 10,000 nM (inferred) | > 10,000 nM (inferred) | > 10,000 nM (inferred) | Phosphoinositide Hydrolysis | [1][2] |
| LY367385 | 8.8 µM | > 100 µM | Negligible action | Negligible action | Quisqualate-induced Phosphoinositide Hydrolysis | [3] |
Data for Desmethyl-YM-298198's activity at other mGluR subtypes is inferred from the characterization of its parent compound, YM-298198, as highly selective for mGluR1.
Table 2: Summary of Selectivity
| Compound | Primary Target | Mechanism of Action | Key Selectivity Features |
| Desmethyl-YM-298198 | mGluR1 | Noncompetitive Antagonist | High affinity and selectivity for mGluR1 over other mGluR subtypes. |
| LY367385 | mGluR1a | Competitive Antagonist | Selective for mGluR1a over mGluR5a, with minimal activity at Group II and III mGluRs. |
Experimental Methodologies
The data presented in this guide are derived from standard in vitro pharmacological assays. The following are detailed protocols for the key experiments used to characterize these compounds.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of Desmethyl-YM-298198 and LY367385 for mGluR subtypes.
Generalized Protocol:
-
Membrane Preparation:
-
HEK293 cells stably expressing the human mGluR subtype of interest are cultured and harvested.
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Competition Binding Assay:
-
Cell membranes (typically 10-50 µg of protein) are incubated in a 96-well plate with a fixed concentration of a suitable radioligand (e.g., [3H]-R214127 for mGluR1) and varying concentrations of the unlabeled test compound (Desmethyl-YM-298198 or LY367385).
-
Nonspecific binding is determined in the presence of a high concentration of a known mGluR1 antagonist.
-
The incubation is carried out at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by nonlinear regression analysis of the competition binding data.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Phosphoinositide Hydrolysis Assay
This functional assay measures the ability of a compound to antagonize the activation of Gq-coupled receptors like mGluR1, which leads to the production of inositol (B14025) phosphates (IPs).
Objective: To determine the functional potency (IC50) of Desmethyl-YM-298198 and LY367385 in inhibiting agonist-induced phosphoinositide hydrolysis.
Generalized Protocol:
-
Cell Culture and Labeling:
-
CHO or HEK293 cells stably expressing the mGluR subtype of interest are seeded in 24- or 48-well plates.
-
The cells are incubated overnight with [3H]-myo-inositol in inositol-free medium to label the cellular phosphoinositide pools.
-
-
Assay Procedure:
-
The cells are washed to remove unincorporated [3H]-myo-inositol and pre-incubated with a buffer containing LiCl (typically 10 mM) for 15-30 minutes. LiCl inhibits the degradation of inositol monophosphates, allowing them to accumulate.
-
The cells are then pre-incubated with varying concentrations of the antagonist (Desmethyl-YM-298198 or LY367385) for a defined period.
-
An agonist (e.g., glutamate or quisqualate) is added at a concentration that elicits a submaximal response (e.g., EC80) and the incubation is continued for 30-60 minutes at 37°C.
-
-
Extraction and Quantification of Inositol Phosphates:
-
The reaction is terminated by the addition of a cold acidic solution (e.g., perchloric acid or trichloroacetic acid).
-
The total [3H]-inositol phosphates are separated from free [3H]-myo-inositol using anion-exchange chromatography (e.g., Dowex columns).
-
The radioactivity of the eluted inositol phosphates is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration-response curves for the antagonist are generated by plotting the inhibition of agonist-stimulated IP accumulation against the antagonist concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflow
Group I mGluR Signaling Pathway
Activation of Group I mGluRs (mGluR1 and mGluR5) by glutamate leads to the activation of the Gq/11 G-protein. This initiates a signaling cascade that results in the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium, while DAG activates protein kinase C (PKC).[4][5][6]
General Experimental Workflow for Antagonist Characterization
The characterization of a novel mGluR antagonist typically follows a standardized workflow, beginning with binding assays to determine affinity and selectivity, followed by functional assays to confirm antagonist activity and potency.
Conclusion
Both Desmethyl-YM-298198 and LY367385 are valuable tools for studying the function of mGluR1. The choice between these two compounds will depend on the specific requirements of the experiment.
-
Desmethyl-YM-298198 , as a noncompetitive antagonist with high affinity, is particularly useful for in vivo studies and for experiments where a complete blockade of mGluR1 signaling is desired, regardless of the concentration of the endogenous agonist, glutamate. Its high potency allows for use at lower concentrations, potentially reducing off-target effects.
-
LY367385 , as a competitive antagonist, is well-suited for in vitro studies where the effect of the antagonist can be overcome by increasing concentrations of an agonist. This property is useful for constructing Schild plots to determine the antagonist's equilibrium dissociation constant (KB) and to confirm its competitive mechanism of action.
Researchers should carefully consider the mechanism of action, potency, and selectivity of each compound when designing their experiments to ensure the most accurate and interpretable results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. LY 367385 | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Desmethyl-YM-298198 Hydrochloride and MTEP in Glutamate Research
For Researchers, Scientists, and Drug Development Professionals
Glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system, plays a pivotal role in a vast array of physiological processes. Its actions are mediated by both ionotropic and metabotropic glutamate receptors (mGluRs). The mGluRs, which are G-protein coupled receptors, are classified into three groups. Group I, consisting of mGluR1 and mGluR5, is of particular interest in neuroscience research due to its involvement in synaptic plasticity, learning, and memory, as well as its therapeutic potential in various neurological and psychiatric disorders. This guide provides a comparative overview of two key pharmacological tools used to study the function of Group I mGluRs: Desmethyl-YM-298198 hydrochloride, a selective antagonist for mGluR1, and MTEP, a selective antagonist for mGluR5.
Distinguishing mGluR1 and mGluR5 Antagonism
This compound and MTEP are invaluable for dissecting the distinct physiological roles of mGluR1 and mGluR5. While both receptors are coupled to Gq/11 proteins and activate the phospholipase C (PLC) pathway, their differential expression patterns in the brain and specific downstream signaling effects lead to distinct functional outcomes. Understanding the pharmacological profiles of selective antagonists for each subtype is crucial for designing and interpreting experiments in glutamate research.
Quantitative Comparison of Antagonist Performance
The following tables summarize the key pharmacological parameters of this compound and MTEP based on available data. It is important to note that these values are compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: In Vitro Potency and Affinity
| Compound | Target | Action | IC50 | Ki | Species/Cell Line |
| This compound | mGluR1 | Non-competitive Antagonist | 16 nM[1] | Not widely reported | Not specified[1] |
| MTEP | mGluR5 | Non-competitive Antagonist | 5 nM[2] | 16 nM[2] | Rat |
Table 2: Selectivity Profile
| Compound | Primary Target | Selectivity over other mGluRs | Known Off-Target Effects |
| This compound | mGluR1 | Selective for mGluR1.[1] | Data on broad off-target screening is limited. |
| MTEP | mGluR5 | Highly selective for mGluR5 over mGluR1 and other mGluR subtypes.[3][4] | At high concentrations, may interact with NMDA receptors, though with lower affinity than MPEP.[5] |
Signaling Pathways of mGluR1 and mGluR5
The activation of both mGluR1 and mGluR5 initiates a signaling cascade through Gq/11 proteins, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These downstream effectors modulate a variety of cellular processes.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols can be adapted to compare the effects of this compound and MTEP.
In Vitro Assay: Phosphoinositide (PI) Hydrolysis Assay
This assay measures the accumulation of inositol phosphates (IPs), a downstream product of PLC activation, to quantify the antagonistic activity of the compounds.
Methodology:
-
Cell Culture: Primary cortical neurons or HEK293 cells stably expressing either mGluR1 or mGluR5 are cultured in appropriate media.
-
Labeling: Cells are incubated overnight with [3H]myo-inositol to label the cellular phosphoinositide pools.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of this compound (for mGluR1 expressing cells) or MTEP (for mGluR5 expressing cells) for a specified period.
-
Agonist Stimulation: An appropriate agonist (e.g., (S)-3,5-DHPG) is added to stimulate the receptors.
-
IP Extraction: The reaction is terminated, and the cells are lysed. The total inositol phosphates are separated from free [3H]myo-inositol using anion-exchange chromatography.
-
Quantification: The amount of [3H]-labeled inositol phosphates is quantified using liquid scintillation counting.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced IP accumulation is used to determine its IC50 value.
In Vivo Assay: Rodent Model of Anxiety (e.g., Elevated Plus Maze)
This behavioral assay is used to assess the anxiolytic-like effects of the compounds.
Methodology:
-
Animal Subjects: Adult male rats or mice are used.
-
Drug Administration: Animals are administered this compound, MTEP, or vehicle via an appropriate route (e.g., intraperitoneal injection) at a specified time before the test.
-
Apparatus: The elevated plus maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.
-
Testing: Each animal is placed at the center of the maze, facing an open arm, and allowed to explore for a set duration (e.g., 5 minutes).
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using an automated tracking system.
-
Data Analysis: An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect. The effects of the antagonists are compared to the vehicle control group.
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for characterizing these antagonists and the logical relationship of their action.
Conclusion
This compound and MTEP are potent and selective antagonists for mGluR1 and mGluR5, respectively. Their distinct pharmacological profiles make them indispensable tools for elucidating the specific roles of these two closely related, yet functionally distinct, glutamate receptors. For researchers in neuroscience and drug development, a clear understanding of their comparative pharmacology, as outlined in this guide, is essential for advancing our knowledge of glutamate signaling in both health and disease.
References
- 1. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are mGluR5 agonists and how do they work? [synapse.patsnap.com]
- 4. Group 1 Metabotropic Glutamate Receptors in Neurological and Psychiatric Diseases: Mechanisms and Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Desmethyl-YM-298198: A Comparative Analysis with mGluR5
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a pharmacological agent is paramount. This guide provides a detailed comparison of Desmethyl-YM-298198, a known metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonist, and its interaction with the closely related metabotropic glutamate receptor 5 (mGluR5).
Quantitative Comparison of Receptor Antagonism
To definitively assess the cross-reactivity of Desmethyl-YM-298198, a direct comparison of its inhibitory activity at both mGluR1 and mGluR5 is necessary. The following table illustrates the expected and known potencies.
| Compound | Target Receptor | IC50 (nM) | Potency Fold Difference (mGluR1 vs. mGluR5) |
| Desmethyl-YM-298198 | mGluR1 | 16 | >100 (inferred from YM-298198) |
| mGluR5 | Data not available | ||
| YM-298198 | mGluR1 | 8.3 | >100 |
| mGluR5 | >1000 |
Note: Data for Desmethyl-YM-298198 at mGluR5 is not currently published. The fold difference is inferred from the parent compound, YM-298198.
Signaling Pathways of mGluR1 and mGluR5
Both mGluR1 and mGluR5 are G-protein coupled receptors (GPCRs) that belong to Group I mGluRs. They are primarily coupled to the Gq/11 family of G-proteins, which activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). Understanding these pathways is crucial for interpreting the functional consequences of receptor antagonism.
Experimental Protocols for Assessing Cross-Reactivity
To experimentally determine the cross-reactivity of Desmethyl-YM-298198 with mGluR5, radioligand binding assays and functional assays are employed.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of Desmethyl-YM-298198 for mGluR1 and mGluR5.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing either human mGluR1 or mGluR5.
-
Competition Binding: Incubate the membranes with a constant concentration of a radiolabeled ligand known to bind to the receptor of interest (e.g., [³H]-R214127 for mGluR1) and varying concentrations of the unlabeled competitor, Desmethyl-YM-298198.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of Desmethyl-YM-298198 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: Calcium Mobilization or IP1 Accumulation
These assays measure the functional consequence of receptor activation or inhibition.
Objective: To determine the potency of Desmethyl-YM-298198 in inhibiting agonist-induced activation of mGluR1 and mGluR5.
Methodology (Calcium Mobilization):
-
Cell Culture: Plate cells stably expressing either mGluR1 or mGluR5 in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of Desmethyl-YM-298198 to the wells and incubate.
-
Agonist Stimulation: Add a known agonist for the respective receptor (e.g., Quisqualate) to stimulate receptor activity.
-
Detection: Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 value of Desmethyl-YM-298198 for inhibiting the agonist-induced calcium response.
Methodology (IP1 Accumulation):
-
Cell Culture and Stimulation: Culture cells expressing the target receptor and stimulate them with an agonist in the presence of varying concentrations of Desmethyl-YM-298198 and LiCl (to inhibit IP1 degradation).
-
Cell Lysis: Lyse the cells to release intracellular components.
-
Detection: Measure the accumulated IP1 levels using a competitive immunoassay, often employing HTRF (Homogeneous Time-Resolved Fluorescence) technology.
-
Data Analysis: Determine the IC50 value of Desmethyl-YM-298198 for inhibiting the agonist-induced IP1 accumulation.
Validating mGluR1 Blockade: A Comparative Guide to Desmethyl-YM-298198 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Desmethyl-YM-298198 hydrochloride, a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), with other commonly used mGluR1 antagonists. This document is intended to assist researchers in selecting the most appropriate tool for their experimental needs by presenting key performance data, detailed experimental protocols for validation, and visual representations of the underlying signaling pathways and experimental workflows.
Performance Comparison of mGluR1 Antagonists
This compound is a high-affinity antagonist for mGluR1.[1][2][3] Its performance, particularly its potency, is comparable to or exceeds that of other well-established mGluR1 antagonists. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and several alternative mGluR1 antagonists, providing a clear quantitative comparison of their potency.
| Compound | IC50 (nM) | Receptor Target | Notes |
| This compound | 16[1][2][3] | mGluR1 | High-affinity, selective, non-competitive antagonist. |
| YM-298198 (parent compound) | 16 - 24[4] | mGluR1 | High-affinity, selective, orally active, non-competitive antagonist.[5] |
| JNJ16259685 | 1.2 - 19[4] | mGluR1 | Highly potent, selective, and systemically active non-competitive antagonist.[4] |
| CPCCOEt | 6500[2] | mGluR1 | One of the first selective non-competitive mGluR1 antagonists, but with lower potency.[6] |
| LY367385 | 8800[6] | mGluR1 | A competitive antagonist, selective for mGluR1a. |
Experimental Protocols for Validating mGluR1 Blockade
Validation of mGluR1 antagonism is crucial for interpreting experimental results. Below are detailed methodologies for two common assays used to confirm the blockade of mGluR1 by compounds like this compound.
Calcium Imaging Assay
This protocol outlines the measurement of intracellular calcium mobilization following mGluR1 activation and its blockade by an antagonist.
1. Cell Culture and Dye Loading:
-
Plate cells expressing mGluR1 (e.g., HEK293 or CHO cells) in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Prepare a Fluo-4 AM dye-loading solution.
-
Remove the culture medium and add 100 µL of the Fluo-4 AM dye-loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
2. Antagonist and Agonist Addition:
-
Prepare serial dilutions of this compound or other antagonists in the assay buffer.
-
Add the antagonist dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
Prepare a solution of a known mGluR1 agonist, such as (S)-3,5-DHPG, at a concentration that elicits a submaximal response (e.g., EC80).
3. Data Acquisition:
-
Use a fluorescence plate reader to measure the baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm).
-
Add the mGluR1 agonist to all wells (except for negative controls) and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to an increase in intracellular calcium.
4. Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the response of the agonist alone (100% activation) and a no-agonist control (0% activation).
-
Plot the normalized response against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes how to measure the effect of an mGluR1 antagonist on agonist-induced currents in neurons.
1. Slice Preparation:
-
Prepare acute brain slices (e.g., hippocampal or cerebellar) from a rodent model.
-
Maintain the slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
2. Recording Setup:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with aCSF.
-
Obtain whole-cell patch-clamp recordings from the desired neurons (e.g., Purkinje cells or CA1 pyramidal neurons).
-
The internal pipette solution should contain a potassium-based solution to record postsynaptic currents.
3. Experimental Procedure:
-
Establish a stable baseline recording of spontaneous or evoked postsynaptic currents.
-
Bath apply a specific mGluR1 agonist (e.g., DHPG) and record the resulting change in holding current or synaptic activity. This typically involves an inward current or a change in synaptic plasticity (e.g., long-term depression, LTD).
-
After washing out the agonist and allowing the neuron to return to baseline, pre-incubate the slice with this compound for a sufficient period (e.g., 10-20 minutes).
-
Re-apply the mGluR1 agonist in the presence of the antagonist and record the response.
4. Data Analysis:
-
Measure the amplitude of the agonist-induced current or the magnitude of the change in synaptic strength in the absence and presence of the antagonist.
-
Compare the responses to quantify the degree of inhibition by the antagonist.
-
Perform these experiments at multiple antagonist concentrations to generate a dose-response curve and calculate the IC50.
Visualizing the Mechanism of Action and Experimental Design
To further clarify the concepts discussed, the following diagrams illustrate the mGluR1 signaling pathway, its blockade by a non-competitive antagonist, and a typical experimental workflow for validation.
Caption: mGluR1 signaling pathway and antagonist blockade.
Caption: Workflow for validating mGluR1 antagonist efficacy.
References
A Comparative Guide to Alternative mGluR1 Antagonists for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of alternative metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonists to Desmethyl-YM-298198 hydrochloride. The following sections offer a quantitative comparison of antagonist potency, detailed experimental protocols for key assays, and a visual representation of the mGluR1 signaling pathway to aid in the selection of the most suitable compound for your research needs.
Quantitative Comparison of mGluR1 Antagonists
The table below summarizes the potency (IC50 and Ki values) and selectivity of various mGluR1 antagonists. These values are critical for comparing the efficacy and specificity of each compound.
| Compound | Type | Potency (IC50/Ki) for mGluR1 | Selectivity over mGluR5 | Reference Assay |
| This compound | Non-competitive | IC50: 16 nM[1][2] | Not specified | Inhibition of glutamate-induced response |
| YM-298198 hydrochloride | Non-competitive | IC50: 16 nM[3]; Ki: 19 nM[3] | High selectivity over mGluR2, 3, 4a, 6, 7b (no activity up to 10 µM)[3] | Inhibition of glutamate-induced inositol (B14025) phosphate (B84403) production[3]; Radioligand binding[3] |
| JNJ-16259685 | Non-competitive | IC50: 0.55 nM (human)[4][5], 3.24 nM (rat)[6][7][8]; Ki: 0.34 nM[4][5][6] | >400-fold selective over mGluR5[4][5] | Inhibition of glutamate-induced Ca2+ mobilization[4][5][6][7]; Radioligand binding[7] |
| BAY36-7620 | Non-competitive, Inverse Agonist | IC50: 160 nM (0.16 µM)[9][10][11][12][13] | Selective over mGluR5[9] | Inhibition of glutamate-induced inositol phosphate production[9] |
| LY456236 hydrochloride | Selective | IC50: 143 nM[14] | >70-fold selective over mGluR5 (IC50 > 10 µM)[14] | Not specified |
| CPCCOEt | Non-competitive | IC50: 6.5 µM[15][16][17] | No activity at mGluR5 up to 100 µM[15][16] | Inhibition of glutamate-induced intracellular calcium increase[15] |
| A-841720 | Non-competitive | IC50: 10 nM (human)[18][19] | 34-fold selective over mGluR5 (IC50: 342 nM)[18][19] | Inhibition of agonist-induced calcium mobilization[20] |
| LY367385 | Selective | IC50: 8.8 µM[21][22][23] | Highly selective over mGluR5 (IC50 > 100 µM)[22][23] | Inhibition of quisqualate-induced phosphoinositide hydrolysis[22][23] |
Key Experimental Methodologies
The following are detailed protocols for common assays used to characterize mGluR1 antagonists.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an mGluR1 agonist.
Protocol:
-
Cell Culture: Culture cells expressing the mGluR1 receptor (e.g., HEK293 or CHO cells) in appropriate media and conditions. Seed the cells into 96- or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a buffered salt solution. Incubate for 45-60 minutes at 37°C in the dark to allow for dye uptake and de-esterification.
-
Compound Addition: Wash the cells to remove extracellular dye. Add the mGluR1 antagonist at various concentrations to the wells and incubate for a predetermined period.
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Add a specific mGluR1 agonist (e.g., glutamate or quisqualate) to all wells and immediately begin measuring fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The IC50 value of the antagonist is calculated by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.
Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of a competitive antagonist for the mGluR1 receptor by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing mGluR1 in a cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]R214127), and varying concentrations of the unlabeled antagonist.
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This traps the membranes with bound radioligand on the filter while the unbound radioligand passes through.
-
Detection: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity on the filters corresponds to the amount of bound radioligand. The IC50 value is determined by plotting the percentage of radioligand displacement against the antagonist concentration. The Ki value can then be calculated using the Cheng-Prusoff equation.
mGluR1 Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical mGluR1 signaling cascade and a typical experimental workflow for antagonist characterization.
Caption: Canonical mGluR1 Signaling Pathway
Caption: Experimental Workflow for mGluR1 Antagonist Characterization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | mGluR | 1177767-57-5 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JNJ 16259685 | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. JNJ 16259685 | mGluR1 antagonist | Hello Bio [hellobio.com]
- 7. JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BAY36-7620: a potent non-competitive mGlu1 receptor antagonist with inverse agonist activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BAY 36-7620 - Wikipedia [en.wikipedia.org]
- 11. rndsystems.com [rndsystems.com]
- 12. BAY36-7620: a potent non-competitive mGlu1 receptor antagonist with inverse agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. LY 456236 hydrochloride | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 15. CPCCOEt, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rndsystems.com [rndsystems.com]
- 17. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. adooq.com [adooq.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. researchgate.net [researchgate.net]
- 21. mGluR (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Effects of Desmethyl-YM-298198 and A-841720: A Comparative Guide
Disclaimer: Direct comparative in vivo studies for Desmethyl-YM-298198 and A-841720 are not available in the current body of scientific literature. This guide provides a summary of the available in vivo data for each compound individually to offer a partial comparison based on their shared mechanism as metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonists. The information presented for Desmethyl-YM-298198 is limited due to a lack of published extensive in vivo studies.
Introduction
Desmethyl-YM-298198 and A-841720 are both selective, non-competitive antagonists of the metabotropic glutamate receptor 1 (mGluR1). These receptors are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability.[1][2] Antagonism of mGluR1 is a promising therapeutic strategy for a variety of neurological and psychiatric disorders, including pain and cognitive disorders.[1][2] This guide summarizes the available in vivo experimental data for each compound.
mGluR1 Antagonist Signaling Pathway
Antagonism of mGluR1 by compounds like Desmethyl-YM-298198 and A-841720 blocks the downstream signaling cascade initiated by glutamate. This inhibition is thought to modulate neuronal excitability and synaptic plasticity.[1][3][4]
In Vivo Effects of A-841720
A-841720 has been evaluated in rodent models of pain and cognition, demonstrating both analgesic potential and cognitive impairment at certain doses.
Analgesic Effects
In vivo studies have demonstrated the analgesic efficacy of A-841720 in models of inflammatory and neuropathic pain.
| Animal Model | Pain Type | Test | Dosing (i.p.) | Outcome |
| Rat | Inflammatory | Formalin Test | 1, 3, 10 mg/kg | Dose-dependent reduction in formalin-induced behaviors. |
| Rat | Neuropathic | Complete Freund's Adjuvant (CFA)-induced tactile allodynia | 10, 30 mg/kg | Significant reduction in tactile allodynia. |
Cognitive Effects
Studies have also investigated the impact of A-841720 on cognitive functions, revealing potential dose-dependent impairments.
| Animal Model | Cognitive Domain | Test | Dosing (i.p.) | Outcome |
| Rat | Spatial Working Memory | Radial Arm Maze | 3 mg/kg | Significant reduction in spontaneous alternations. |
| Rat | Fear Memory | Contextual Fear Conditioning | 10 mg/kg | Significant reduction in freezing behavior during retention testing. |
| Rat | Aversive Memory | Passive Avoidance Task | 10 mg/kg | Significant reduction in latency to enter the dark compartment. |
In Vivo Effects of Desmethyl-YM-298198
Publicly available in vivo data for Desmethyl-YM-298198 is sparse. While it is reported to have an analgesic effect, detailed studies characterizing its efficacy, potency, and side-effect profile in various animal models are not readily found in the scientific literature.
Experimental Protocols
Below are detailed methodologies for the key in vivo experiments used to assess the effects of A-841720.
Formalin Test in Rats
This model is used to assess analgesic activity in response to a persistent chemical noxious stimulus.
Procedure:
-
Male Sprague-Dawley rats are habituated to the testing environment.
-
A solution of 5% formalin (50 µL) is injected subcutaneously into the plantar surface of the rat's hind paw.[5][6]
-
Immediately after injection, the rat is placed in an observation chamber.
-
Nociceptive behaviors (e.g., flinching, licking, biting of the injected paw) are observed and quantified during two distinct phases: Phase 1 (0-10 minutes post-injection) and Phase 2 (10-60 minutes post-injection).[5][7]
-
The test compound (A-841720) or vehicle is administered intraperitoneally at a specified time before the formalin injection.
Radial Arm Maze in Rats
This task is employed to evaluate spatial working and reference memory.[8][9]
Procedure:
-
Rats are typically food-restricted to 85-90% of their free-feeding body weight to motivate exploration for food rewards.[10]
-
The radial arm maze consists of a central platform with eight arms radiating outwards, some of which are baited with a food reward.[11]
-
During a training/acquisition phase, the rat is placed on the central platform and allowed to explore the maze and consume the rewards.
-
An entry into an arm is recorded when all four paws cross into the arm.[12]
-
The number of entries into baited (correct) and unbaited (incorrect) arms, as well as re-entries into previously visited arms (working memory errors), are recorded.
-
The test compound (A-841720) or vehicle is administered prior to the maze trial.
Contextual Fear Conditioning in Rats
This paradigm assesses the ability to learn and remember an association between a specific environment (context) and an aversive stimulus.[13][14][15]
Procedure:
-
Training (Day 1): Rats are placed in a novel conditioning chamber. After a baseline period, they receive one or more footshocks (unconditioned stimulus, US). The chamber itself serves as the conditioned stimulus (CS).[14][16]
-
Testing (Day 2): The rats are returned to the same conditioning chamber without the presentation of the footshock.
-
The primary behavioral measure is "freezing," a species-specific fear response characterized by the absence of all movement except for respiration.[14]
-
The duration of freezing during the testing phase is quantified as a measure of fear memory.
-
The test compound (A-841720) or vehicle is administered before the training session.
Conclusion
The available in vivo data suggests that A-841720, an mGluR1 antagonist, possesses analgesic properties in inflammatory and neuropathic pain models. However, these effects are accompanied by cognitive impairments at similar or slightly higher doses, indicating a narrow therapeutic window. The in vivo profile of Desmethyl-YM-298198 remains largely uncharacterized in the public domain, precluding a direct and meaningful comparison with A-841720 at this time. Further research is necessary to elucidate the in vivo effects of Desmethyl-YM-298198 and to determine its potential therapeutic utility relative to other mGluR1 antagonists.
References
- 1. What are mGluR1 antagonists and how do they work? [synapse.patsnap.com]
- 2. What are mGluRs antagonists and how do they work? [synapse.patsnap.com]
- 3. Metabotropic Glutamate Receptor I (mGluR1) Antagonism Impairs Cocaine-Induced Conditioned Place Preference via Inhibition of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Group 1 Metabotropic Glutamate Receptors in Neurological and Psychiatric Diseases: Mechanisms and Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 6. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 7. Modulation of Different Phases of Formalin Test by Force Swim Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. noldus.com [noldus.com]
- 10. Radial arm maze (experiments 1 and 2) [bio-protocol.org]
- 11. uab.edu [uab.edu]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. Cued and Contextual Fear Conditioning for Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. jove.com [jove.com]
Safety Operating Guide
Proper Disposal of Desmethyl-YM-298198 Hydrochloride: A Guide for Laboratory Professionals
For immediate release: Researchers and laboratory personnel are advised to follow specific procedures for the safe disposal of Desmethyl-YM-298198 hydrochloride. Adherence to these guidelines is crucial for ensuring personnel safety and environmental protection. This document provides a comprehensive operational and disposal plan, in line with standard laboratory safety protocols for handling chemical substances.
This compound is a chemical compound utilized in scientific research. While a comprehensive hazard profile is not fully established, it is prudent to handle this compound with care, assuming it may present health and environmental risks. The following procedures are based on general best practices for the disposal of laboratory chemicals and information from available Safety Data Sheets (SDS).
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE). The level of PPE may vary based on the scale of the handling and the potential for exposure.
| Personal Protective Equipment (PPE) | Specifications and Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles to protect against splashes. A face shield may be necessary for larger quantities. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.[1] |
| Body Protection | A standard laboratory coat is required. For larger spills or extensive handling, a chemical-resistant apron or coveralls may be appropriate.[1] |
| Respiratory Protection | If there is a risk of generating dust or aerosols, a respirator may be necessary.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound, as with any laboratory chemical, must be conducted in a manner that prevents its release into the environment.[2] Discharge into sewers or waterways is to be strictly avoided.
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
This includes the pure chemical, solutions containing the compound, and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper).
-
Segregate this waste from other laboratory waste streams to avoid accidental mixing with incompatible substances.
2. Containment and Labeling:
-
Solid Waste: Collect solid this compound waste and contaminated materials in a designated, leak-proof, and sealable container.[3] The container must be compatible with the chemical.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof container designed for liquid chemical waste. Do not fill containers to more than 90% capacity to allow for expansion and prevent spills.[3]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.[4]
3. Storage:
-
Store the sealed and labeled waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure that the storage area has secondary containment to control any potential leaks.
4. Final Disposal:
-
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[5]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.
-
Do not attempt to incinerate or treat the chemical waste within the laboratory unless specifically equipped and authorized to do so.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Spill Management
In the event of a spill, the primary objective is to contain the material and prevent its spread.
| Spill Response Action | Detailed Procedure |
| Evacuation | If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel from the immediate vicinity. |
| Ventilation | Ensure the area is well-ventilated to disperse any potential dust or vapors. |
| Containment | For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the spill. |
| Cleaning | Once the bulk of the spill is collected, decontaminate the area with a suitable cleaning agent and collect the cleaning materials as hazardous waste. |
| Reporting | Report the spill to your laboratory supervisor and EHS office, regardless of the size. |
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
